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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-amino-2-(2-bromophenyl)propanoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-(2-bromophenyl)propanoate, a specialized unnatural amino acid derivative. The document details its core physicochemical properties, out...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-amino-2-(2-bromophenyl)propanoate, a specialized unnatural amino acid derivative. The document details its core physicochemical properties, outlines a logical synthetic pathway, and presents a robust analytical methodology for its characterization. Emphasis is placed on the practical application of this compound as a building block in medicinal chemistry and drug development, explaining the rationale behind its use. This paper is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this specific chemical entity.

Introduction

Methyl 2-amino-2-(2-bromophenyl)propanoate is a non-proteinogenic amino acid ester of significant interest in the field of organic synthesis and pharmaceutical development. As an unnatural amino acid derivative, it serves as a valuable building block for creating novel peptides and small molecule drugs with tailored pharmacological properties.[1] The presence of the α-methyl group induces conformational constraints, while the ortho-brominated phenyl ring provides a reactive handle for further chemical modification through cross-coupling reactions, making it a versatile intermediate for constructing complex molecular architectures. This guide delves into the essential technical data, synthesis, and analysis of this compound, providing a foundational resource for its application in a research and development setting.

Physicochemical Properties and Identification

The precise identification and characterization of a chemical compound are paramount for its effective use. The primary identifier for Methyl 2-amino-2-(2-bromophenyl)propanoate is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 1184629-78-4[2]

  • Hydrochloride Salt CAS Number: 1956325-73-7[3][4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂ChemScene[2]
Molecular Weight 258.11 g/mol ChemScene[2]
IUPAC Name Methyl 2-amino-2-(2-bromophenyl)propanoateChemScene[2]
Synonyms Benzeneacetic acid, α-amino-2-bromo-α-methyl-, methyl esterChemScene[2]
Purity (Typical) ≥98%ChemScene[2]
Appearance Varies (typically solid)-
Storage Conditions Sealed in dry, 2-8°CChemScene[2]
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene[2]
LogP 1.796ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]

Synthesis and Analytical Characterization

Synthetic Workflow Rationale

The proposed workflow involves the strategic bromination of a phenylpropanoic acid precursor, followed by amination and esterification. The choice to perform bromination on the ring before introducing other functionalities can prevent unwanted side reactions and improve regioselectivity.

Synthesis_Workflow A 2-Phenylpropanoic Acid (Starting Material) B Bromination (e.g., Br2, Lewis Acid) A->B Step 1: Regioselective Bromination C 2-(2-Bromophenyl)propanoic Acid (Key Intermediate) B->C D α-Amination (e.g., Electrophilic Amination) C->D Step 2: Introduction of Amino Group E 2-Amino-2-(2-bromophenyl)propanoic Acid D->E F Esterification (Methanol, Acid Catalyst) E->F Step 3: Methyl Ester Formation G Methyl 2-amino-2-(2-bromophenyl)propanoate (Final Product) F->G

Caption: A plausible synthetic workflow for Methyl 2-amino-2-(2-bromophenyl)propanoate.

Analytical Characterization Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. Due to the polarity of the amino group, derivatization is often required to improve chromatographic behavior.

Objective: To confirm the identity and assess the purity of a synthesized batch of Methyl 2-amino-2-(2-bromophenyl)propanoate.

Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh 1-2 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the primary amine.

    • Allow the sample to cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended for optimal separation.[7]

    • Injection: 1 µL of the derivatized sample is injected in splitless mode to maximize sensitivity.[7]

    • Injector Temperature: 280 °C.[7]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min.

      • Final hold: Hold at 300 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • The retention time of the derivatized analyte should be compared to a known standard if available.

    • The resulting mass spectrum should be analyzed for the characteristic molecular ion peak and fragmentation pattern consistent with the silylated derivative of the target compound.[8] Purity is estimated by integrating the peak area of the analyte relative to the total ion chromatogram area.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (1-2 mg) B Add Solvent (DCM) A->B C Add Derivatizing Agent (BSTFA) B->C D Heat at 70°C for 30 min C->D E Inject 1 µL into GC-MS D->E Analysis Phase F Separation on DB-5MS Column E->F G Detection by MS (EI Mode) F->G H Analyze Retention Time G->H Interpretation Phase I Evaluate Mass Spectrum H->I J Calculate Purity I->J

Caption: Workflow for the GC-MS characterization of the target compound.

Applications in Research and Drug Development

Methyl 2-amino-2-(2-bromophenyl)propanoate is primarily utilized as a sophisticated building block in medicinal chemistry. Its structural features offer distinct advantages:

  • Scaffold Development: It serves as a starting point for the synthesis of novel heterocyclic compounds and other complex molecular scaffolds. The amino acid backbone is a privileged structure in many biologically active molecules.

  • Peptidomimetics: As an unnatural amino acid, its incorporation into peptides can enhance metabolic stability by resisting enzymatic degradation.[1] It can also be used to induce specific secondary structures (e.g., turns or helices) that are critical for binding to biological targets.

  • Site for Further Functionalization: The ortho-bromophenyl group is the most chemically significant feature for drug development professionals. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the systematic and modular introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and purity of Methyl 2-amino-2-(2-bromophenyl)propanoate.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended temperatures between 2-8°C.[2]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a chemical fume hood.

  • Hazards: While specific toxicity data is not widely published, related brominated aromatic compounds can be irritants. The compound is classified for shipping with a hazardous material fee, indicating that it requires special handling procedures.[2]

Conclusion

Methyl 2-amino-2-(2-bromophenyl)propanoate, identified by CAS number 1184629-78-4, is a high-value chemical intermediate with significant potential in modern drug discovery. Its unique combination of a constrained amino acid core and a synthetically versatile bromophenyl moiety makes it an enabling tool for medicinal chemists. A thorough understanding of its properties, coupled with robust analytical validation, is essential for its successful application in the synthesis of next-generation therapeutics. This guide provides the core technical knowledge base required for its effective integration into advanced research and development programs.

References

  • Chemspace. Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. [Link]

  • PubChem. Methyl 2-(2-aminophenyl)propanoate | C10H13NO2 | CID 19885599. [Link]

  • PubChemLite. Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. [Link]

  • Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • SpectraBase. Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2'-bromophenyl)propanoate - Optional[MS (GC)] - Spectrum. [Link]

  • RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • OSHA. 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]

  • PubChemLite. Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate (C11H14BrNO2). [Link]

  • Reign Pharma Pvt. Ltd. Methyl-2-(4-bromophenyl)-2-methylpropanoate. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-2-(2-bromophenyl)propanoate: A Technical Guide for Drug Development

Executive Summary The incorporation of unnatural, sterically constrained amino acids into peptide backbones and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural, sterically constrained amino acids into peptide backbones and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) represents a highly specialized building block featuring a quaternary stereocenter and an ortho-halogenated aromatic ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its conformational rigidity, and field-proven protocols for overcoming the synthetic challenges associated with its severe steric hindrance.

Structural and Physicochemical Characterization

The unique utility of Methyl 2-amino-2-(2-bromophenyl)propanoate stems from its dense steric topology. The molecule is an α,α-disubstituted amino acid derivative, where the α-carbon is bonded to a methyl group, an amino group, a methyl ester, and a 2-bromophenyl ring.

Causality of Physicochemical Properties
  • The α-Methyl Effect: The presence of the α-methyl group eliminates the acidic α-proton found in natural amino acids, fundamentally preventing racemization during aggressive coupling conditions. Furthermore, α-methylation significantly restricts the accessible Ramachandran angles (φ, ψ), inducing enhanced helical secondary structures and conferring profound resistance to 2[2].

  • The ortho-Bromo Effect: The bulky bromine atom at the ortho position of the phenyl ring creates severe steric repulsion against the α-substituents. This restricts the free rotation of the C(α)-Aryl bond, effectively locking the molecule into specific conformational states (atropisomerism-like behavior). This rigidity can dramatically enhance target binding affinity by reducing the entropic penalty upon receptor engagement.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name Methyl 2-amino-2-(2-bromophenyl)propanoateCore nomenclature.
CAS Number 1184629-78-4Standard registry identifier[1].
Molecular Formula C₁₀H₁₂BrNO₂Defines atomic composition[1].
Molecular Weight 258.11 g/mol High mass contribution from Bromine (79.9 g/mol )[1].
Physical State SolidStable at room temperature; store sealed at 2-8°C[1].
SMILES CC(C1=CC=CC=C1Br)(N)C(OC)=ODefines the quaternary α-carbon topology[1].

Mechanistic Insights: Conformational Control

The integration of this building block into a therapeutic sequence is not merely a structural substitution; it is a deliberate engineering of the molecule's energy landscape. The dual steric constraints (α-methyl and ortho-bromo) act synergistically to shield the peptide backbone.

Mechanism A Methyl 2-amino-2-(2-bromophenyl) propanoate Core B α-Methylation A->B C ortho-Bromo Substitution A->C D Quaternary Stereocenter B->D E Steric Hindrance & Restricted Rotation C->E D->E F Proteolytic Resistance (Increased Half-life) E->F Blocks Proteases G Conformational Rigidity (Enhanced Affinity) E->G Locks Angles

Mechanistic pathway illustrating how structural modifications confer biological stability.

Experimental Protocols: Handling Steric Hindrance

Working with highly hindered α,α-disubstituted amino acids requires deviations from standard synthesis protocols. Traditional carbodiimide activation (e.g., EDC/NHS) is notoriously3, suffering from low yields and slow reaction rates due to the inability of the incoming amine to penetrate the steric shield[3].

The following protocols form a self-validating system , incorporating built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Sterically Hindered Ester Saponification

The methyl ester of this compound is heavily shielded. Standard LiOH hydrolysis at room temperature will stall due to the inability to form the tetrahedral intermediate.

  • Causality: Elevated thermal energy and a highly solvating, miscible solvent system are required to overcome the activation energy barrier imposed by the ortho-bromo and α-methyl groups.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 equivalent of Methyl 2-amino-2-(2-bromophenyl)propanoate in a 3:1:1 mixture of THF/MeOH/H₂O (concentration ~0.2 M).

    • Base Addition: Add 5.0 equivalents of LiOH·H₂O. The large excess drives the unfavorable equilibrium forward.

    • Thermal Activation: Heat the reaction mixture to 45–50 °C under a nitrogen atmosphere.

    • Self-Validation Checkpoint (LC-MS): Monitor the reaction at 4-hour intervals. The reaction is complete when the mass peak shifts from [M+H]⁺ 258.11 to the free acid [M+H]⁺ 244.09.

    • Workup: Cool to 0 °C and carefully acidify to pH 3-4 using 1M HCl to precipitate the zwitterionic amino acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: HATU-Mediated Amide Coupling

To couple the resulting free acid to an amine, uronium-based reagents like HATU are mandatory. HATU forms a highly reactive OAt-active ester, while the pyridine nitrogen within the HOAt moiety provides 4 (neighboring group participation) to guide the incoming amine, bypassing the steric bulk[4].

  • Causality: Pre-activation is critical. If the amine is introduced before the OAt-ester is fully formed, the amine may react directly with HATU, leading to irreversible guanidinylation of the amine[4].

  • Step-by-Step Methodology:

    • Pre-Activation: In a dry flask, dissolve the free acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Incubation: Stir the mixture for exactly 5–10 minutes at room temperature. Do not exceed this time to prevent degradation of the active ester.

    • Amine Introduction: Add the target primary/secondary amine (1.2 eq) dissolved in a minimal amount of DMF.

    • Reaction: Stir at room temperature for 12–24 hours.

    • Self-Validation Checkpoint (HPLC): Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via HPLC. The disappearance of the highly UV-active OAt-ester intermediate confirms successful nucleophilic attack by the amine.

Analytical Validation Standards

To ensure scientific integrity, the final coupled product must be validated not just for purity, but for stereochemical integrity (if a specific enantiomer was utilized).

  • LC-MS: Utilized to confirm the exact mass of the coupled peptidomimetic.

  • Chiral SFC (Supercritical Fluid Chromatography): Because the α-methyl group prevents racemization via enolization, any presence of diastereomers in the final product indicates impurities in the starting material rather than epimerization during the HATU coupling[4].

References

  • Title: Incorporation of α-methylated amino acids into Apolipoprotein A-I mimetic peptides improves their helicity and cholesterol efflux potential Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

Sources

Foundational

Structural, Synthetic, and Mechanistic Profiling of Methyl 2-amino-2-(2-bromophenyl)propanoate

Executive Summary In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides requires the strategic incorporation of unnatural, conformationally restricted amino acids. Met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides requires the strategic incorporation of unnatural, conformationally restricted amino acids. Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) represents a highly specialized α,α -disubstituted amino acid building block designed for precisely this purpose[1].

This compound features an α -methyl group that severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the adoption of stable secondary structures (such as β -turns or 310​ -helices) while simultaneously shielding adjacent peptide bonds from proteolytic cleavage. Furthermore, the ortho-bromo substitution on the phenyl ring acts as an orthogonal synthetic handle. It allows for late-stage, palladium-catalyzed cross-coupling reactions, enabling the construction of complex polycyclic pharmacophores directly from the amino acid scaffold.

Physicochemical Profiling

Understanding the baseline quantitative metrics of this intermediate is critical for downstream chromatographic purification and stoichiometric calculations.

ParameterValue / Description
Chemical Name Methyl 2-amino-2-(2-bromophenyl)propanoate
CAS Registry Number 1184629-78-4
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
SMILES String CC(C1=CC=CC=C1Br)(N)C(OC)=O
Structural Class α -Aryl- α -methyl Amino Acid Ester
Standard Purity 98% (HPLC)
Storage Conditions Sealed in dry, 2-8°C[1]

Structural & Mechanistic Rationale in Drug Design

The architectural logic behind Methyl 2-amino-2-(2-bromophenyl)propanoate is rooted in dual-functionalization:

  • The Thermodynamic Sink of the α -Methyl Group : Native α -amino acids (like alanine or phenylalanine) possess an α -proton that is susceptible to racemization and offers minimal steric bulk. By replacing this proton with a methyl group, the resulting quaternary carbon creates extreme local steric hindrance. This not only prevents racemization during harsh peptide coupling cycles but also renders the resulting peptide highly resistant to enzymatic degradation by common proteases (e.g., DPP-IV).

  • The Ortho-Bromo Advantage : While para-substituted phenylglycines are common[2], the ortho-bromo configuration is specifically engineered for intramolecular cyclizations. The proximity of the bromide to the α -amino group makes it an ideal precursor for synthesizing tetrahydroisoquinolines and indoline scaffolds via Buchwald-Hartwig aminations.

De Novo Synthesis Workflow: A Self-Validating Protocol

Synthesizing highly sterically hindered α,α -disubstituted amino acids requires bypassing the traditional Strecker synthesis, which often fails or yields poor results with bulky ketones. Instead, the Bucherer-Bergs multicomponent reaction is the industry standard[3].

Synthesis A 1-(2-Bromophenyl)ethan-1-one (Starting Material) B Bucherer-Bergs Reaction KCN, (NH4)2CO3, EtOH/H2O A->B C 5-(2-Bromophenyl)-5-methylhydantoin (Intermediate 1) B->C D Alkaline Hydrolysis NaOH (aq), Reflux C->D E 2-Amino-2-(2-bromophenyl)propanoic acid (Intermediate 2) D->E F Fischer Esterification MeOH, SOCl2, 0°C to Reflux E->F G Methyl 2-amino-2-(2-bromophenyl)propanoate (Target API Intermediate) F->G

Caption: Step-by-step synthetic workflow for Methyl 2-amino-2-(2-bromophenyl)propanoate.

Step 1: Bucherer-Bergs Hydantoin Synthesis
  • Procedure : Equip a round-bottom flask with a reflux condenser. Dissolve 1-(2-bromophenyl)ethan-1-one (1.0 equiv) in a 1:1 mixture of ethanol and distilled water. Add potassium cyanide (1.5 equiv) and ammonium carbonate (3.0 equiv). Heat to 60°C for 12 hours.

  • Causality & Self-Validation : Ketones are poor electrophiles compared to aldehydes. The Bucherer-Bergs reaction circumvents this by driving the equilibrium forward via a thermodynamic sink. As the reaction proceeds, you will observe the evolution of CO2​ gas (validating the thermal decomposition of ammonium carbonate into reactive ammonia). The reaction's success is visually confirmed when the highly insoluble 5-(2-bromophenyl)-5-methylhydantoin precipitates out of the solution as a white solid, shifting the equilibrium entirely to the product side.

Step 2: Alkaline Hydrolysis
  • Procedure : Suspend the isolated hydantoin in a 2M aqueous NaOH solution. Reflux vigorously for 24–48 hours. Cool the mixture and carefully acidify to pH 6.5 using 3M HCl.

  • Causality & Self-Validation : Hydantoins are exceptionally stable due to their cyclic urea resonance. Standard acidic hydrolysis often fails here. Extended reflux under strongly alkaline conditions is mandatory to achieve dual amide bond cleavage. The self-validating physical cue occurs when the opaque hydantoin suspension slowly dissolves into a clear, homogeneous solution of the sodium carboxylate salt. Upon acidification to the isoelectric point (pH ~6.5), the zwitterionic 2-amino-2-(2-bromophenyl)propanoic acid will crash out as a crystalline solid[4].

Step 3: Anhydrous Fischer Esterification
  • Procedure : Suspend the amino acid in anhydrous methanol (0.2 M) and cool to 0°C under an inert nitrogen atmosphere. Dropwise, add thionyl chloride ( SOCl2​ , 2.0 equiv). Reflux for 12 hours, then evaporate the solvent under reduced pressure.

  • Causality & Self-Validation : The quaternary α -carbon heavily shields the carboxylic acid, making standard Fischer esterification (using H2​SO4​ ) inefficient. The addition of SOCl2​ to methanol is highly exothermic and releases SO2​ and HCl gas. This in situ generation of anhydrous HCl provides the aggressive, water-free acidic environment required to force the esterification of the sterically hindered substrate. The final product is isolated as the hydrochloride salt.

Downstream Functionalization in Medicinal Chemistry

The true value of Methyl 2-amino-2-(2-bromophenyl)propanoate lies in its capacity to serve as a central hub for divergent synthesis. The ortho-bromo group is primed for transition-metal catalysis.

Applications Core Methyl 2-amino-2- (2-bromophenyl)propanoate Suz Suzuki-Miyaura Cross-Coupling Core->Suz Pd cat., Ar-B(OH)2 BHA Buchwald-Hartwig Amination Core->BHA Pd cat., Amine Heck Heck Reaction Core->Heck Pd cat., Alkene Prod1 Biaryl Amino Acid Derivatives Suz->Prod1 Prod2 Tetrahydroisoquinoline Scaffolds BHA->Prod2 Prod3 Indoline / Indole Derivatives Heck->Prod3

Caption: Downstream palladium-catalyzed functionalization pathways for the 2-bromophenyl moiety.

  • Suzuki-Miyaura Coupling : Reacting the bromide with various arylboronic acids yields highly constrained biaryl amino acids, which are frequently used to map the binding pockets of G-protein coupled receptors (GPCRs).

  • Buchwald-Hartwig Amination : Intramolecular or intermolecular amination allows researchers to rapidly build tetrahydroisoquinoline (THIQ) alkaloids, a privileged scaffold in neuropharmacology[2].

References

  • PubMed / National Institutes of Health (NIH) . "New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord." British Journal of Pharmacology. URL: [Link]

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-amino-2-(2-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-(2-bromophenyl)propanoate is a halogenated aromatic amino acid ester with potential applications as a building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-bromophenyl)propanoate is a halogenated aromatic amino acid ester with potential applications as a building block in medicinal chemistry and drug discovery. The precise arrangement of its functional groups—an amine, a methyl ester, and a brominated phenyl ring attached to a chiral center—necessitates a thorough structural confirmation and purity assessment. This guide provides a detailed framework for the comprehensive spectroscopic characterization of this molecule, offering both predicted data based on analogous structures and detailed protocols for experimental acquisition and interpretation. While specific experimental data for this compound is not widely published, this document serves as a robust methodological guide for researchers.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for Methyl 2-amino-2-(2-bromophenyl)propanoate. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (4H)7.10 - 7.60m4H
-OCH₃ (3H)3.75s3H
-NH₂ (2H)1.80br s2H
-CH₃ (3H)1.70s3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)175
Aromatic C-Br122
Aromatic C-C142
Aromatic C-H (x4)127-133
Quaternary C60
-OCH₃53
-CH₃25

Table 3: Predicted FT-IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Appearance
N-H Stretch (amine)3300 - 3400Two weak to medium bands
C-H Stretch (aromatic)3000 - 3100Medium, sharp
C-H Stretch (aliphatic)2850 - 3000Medium, sharp
C=O Stretch (ester)1735 - 1750Strong, sharp[1][2]
C-N Stretch1250 - 1335Medium[3]
C-O Stretch (ester)1000 - 1300Two strong bands[2]
C-Br Stretch515 - 690Strong[4]

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonPredicted m/z
[M+H]⁺ (⁷⁹Br)258.0178
[M+H]⁺ (⁸¹Br)260.0158

Experimental Protocols

Sample Preparation

For optimal results, ensure the sample of Methyl 2-amino-2-(2-bromophenyl)propanoate is of high purity. For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For FT-IR, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For HRMS, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ is a good starting point. If the compound has limited solubility, DMSO-d₆ can be used.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2 seconds.

2D NMR for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule, such as the methyl groups to the quaternary carbon and the ester carbonyl.

G cluster_workflow Spectroscopic Characterization Workflow Start Pure Sample of Methyl 2-amino-2-(2-bromophenyl)propanoate NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR HRMS High-Resolution Mass Spectrometry Start->HRMS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis HRMS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: Overall workflow for the spectroscopic characterization of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: A standard FT-IR spectrometer.

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate, and allow the solvent to evaporate.

    • KBr Pellet: Mix a small amount of the compound with dry KBr powder and press into a thin pellet.

  • Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to observe the [M+H]⁺ ion.

  • Analysis: Obtain a high-resolution mass spectrum to confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

Data Interpretation and Structural Confirmation

The acquired spectroscopic data should be compared with the predicted values. The ¹H and ¹³C NMR spectra will provide the carbon-hydrogen framework of the molecule. The COSY spectrum will reveal the coupling network of the aromatic protons. The HSQC spectrum will link each proton to its directly attached carbon. The HMBC spectrum is key to confirming the overall structure by showing correlations between protons and carbons that are two or three bonds apart. For instance, a correlation between the methyl protons and the quaternary carbon, and between the methoxy protons and the ester carbonyl carbon would be expected.

The FT-IR spectrum will confirm the presence of the key functional groups: the N-H stretches of the amine, the strong C=O stretch of the ester, and the C-Br stretch.

The HRMS data will provide an accurate mass of the molecule, which can be used to confirm its elemental formula. The isotopic pattern of bromine will be a definitive indicator of its presence in the molecule.

G cluster_hmbc Key HMBC Correlations CH3 -CH₃ Protons Quaternary_C Quaternary Carbon CH3->Quaternary_C 2J OCH3 -OCH₃ Protons Ester_CO Ester C=O OCH3->Ester_CO 3J Aromatic_H Aromatic Protons Aromatic_H->Quaternary_C 2J or 3J Aromatic_C Aromatic Carbons Aromatic_H->Aromatic_C 2J or 3J

Caption: Key HMBC correlations for structural confirmation.

References

  • The effect of POPC acyl chains packing by aromatic amino acid methyl esters investigated by ATR-FTIR combined with QM calculations. RSC Publishing.
  • 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722. PubChem.
  • 2-Amino-2-phenylpropan-1-ol | 90642-81-2. Benchchem.
  • Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. PubChemLite.
  • Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(2'-bromophenyl)propanoate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • FTIR Functional Group Database Table with Search. InstaNANO.
  • Methyl 2-amino-2-(2-bromophenyl)propanoate | 1184629-78-4. ChemScene.
  • ¹H NMR spectra of 2-amino-2... ResearchGate.
  • methyl (2R)-2-amino-2-phenylpropanoate hydrochloride | 191598-35-3. MilliporeSigma.
  • IR: amines. University of California, Los Angeles.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. Chemspace.
  • Ethyl (2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoate - Optional[13C NMR]. SpectraBase.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Taylor & Francis Online.
  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram. doc brown's advanced organic chemistry revision notes.
  • The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. Chimia.
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry.
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company.
  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing.
  • Genome mining for the discovery of peptide halogenases and their biochemical characterization. PMC.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC.

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Foundational

Physicochemical Profiling and Thermodynamic Solubility of Methyl 2-amino-2-(2-bromophenyl)propanoate

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In preclinical drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In preclinical drug development, the transition of a specialized synthetic intermediate or unnatural amino acid into a viable lead compound hinges on its physicochemical properties. Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) [1] is a highly substituted, non-proteinogenic amino acid ester. Due to its unique structural motifs—an ortho-bromo halogenation, an α -methyl quaternary center, and a methyl ester—it presents a complex solubility profile governed by lipophilicity, steric hindrance, and pH-dependent ionization.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the solubility behavior of this compound and outline a self-validating, regulatory-aligned experimental framework for determining its thermodynamic solubility profile.

Structural Causality: Deconstructing the Molecule

To predict and manipulate the solubility of Methyl 2-amino-2-(2-bromophenyl)propanoate, we must first understand how its specific functional groups dictate solvent interactions:

  • The Ortho-Bromo Phenyl Ring: Halogenation significantly increases the lipophilicity (LogP) of the molecule, driving down intrinsic aqueous solubility. However, the ortho positioning creates severe steric hindrance, forcing the aromatic ring out of plane with the amino acid backbone. This disruption lowers the crystal lattice energy, which paradoxically aids dissolution compared to a planar para-substituted analog.

  • The α -Methyl Group: This quaternary stereocenter is typically introduced to prevent enzymatic racemization and degradation. While it enhances metabolic stability, the added hydrophobic bulk further reduces water solubility.

  • The Methyl Ester: In natural amino acids, the coexistence of a carboxylic acid and an amine creates a highly soluble zwitterion. By masking the carboxylic acid as a methyl ester, zwitterion formation is abolished[2]. The molecule now behaves purely as a weak base due to the primary amine. Consequently, its solubility becomes highly pH-dependent.

Table 1: Fundamental Physicochemical Parameters
ParameterDescriptor / ValueImpact on Solubility
CAS Number 1184629-78-4[1]N/A
Molecular Weight 258.11 g/mol Moderate size; favorable for solvation.
Ionization State Weak Base (Primary Amine)High solubility at low pH; poor at physiological pH.
Hydrogen Bonding 1 Donor (NH2), 3 Acceptors (N, O, O)Limited hydration capacity in un-ionized state.

The Gold Standard: Thermodynamic Solubility Profiling

Regulatory agencies (FDA, WHO) and the United States Pharmacopeia (USP) mandate the Saturation Shake-Flask Method as the gold standard for determining equilibrium (thermodynamic) solubility[3][4]. Unlike kinetic solubility (which measures the precipitation point of a compound dissolved in DMSO), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated state[5].

The Self-Validating Protocol Framework

A common pitfall in profiling basic amines is the "self-buffering effect." When a high concentration of a basic compound dissolves, it can shift the pH of the medium upward, invalidating the target pH tier[6]. Trustworthiness in this protocol requires a self-validating step: the final pH of the medium must be measured after equilibration. If the pH shifts by >0.1 units, the buffer capacity was insufficient, and the data point must be rejected or the buffer strength increased.

G A 1. Solid Compound Excess Addition B 2. Buffer Addition (pH 1.2, 4.5, 6.8) A->B C 3. Orbital Shaking (37°C, 24-72 hours) B->C D 4. Phase Separation (Centrifugation 10k rpm) C->D E 5. Supernatant Analysis (HPLC-UV & Final pH Check) D->E Liquid Phase F 6. Pellet Analysis (PXRD for Form Change) D->F Solid Phase

Caption: Workflow for the Saturation Shake-Flask Method ensuring thermodynamic equilibrium.

Step-by-Step Experimental Methodology

Phase 1: Preparation and Equilibration
  • Buffer Selection: Prepare USP-grade buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate)[5]. Ensure a minimum buffer capacity of 50 mM to resist pH shifts.

  • Excess Solid Addition: Add 10 mg of Methyl 2-amino-2-(2-bromophenyl)propanoate to standard glass vials.

  • Solvent Addition: Add 1.0 mL of the respective buffer to each vial. Ensure visible solid remains; if the compound dissolves completely, add more solid until a suspension is maintained[7].

  • Incubation: Seal the vials and place them in a thermostatic orbital shaker at 37 ± 0.5 °C. Agitate at 150 RPM for 48 to 72 hours to ensure true thermodynamic equilibrium[5].

Phase 2: Separation and Quantification
  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 37 °C. Expert Note: Avoid syringe filters for highly lipophilic compounds, as the drug may adsorb to the filter membrane, yielding falsely low solubility values.

  • Supernatant Extraction: Carefully extract the supernatant and dilute immediately with the HPLC mobile phase to prevent precipitation upon cooling to room temperature.

  • Validation Check: Measure the pH of the remaining supernatant. It must be within ±0.1 of the starting buffer pH[4].

  • HPLC-UV Analysis: Quantify the concentration using a validated RP-HPLC method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA, detection at ~220 nm).

Phase 3: Solid-State Characterization
  • Pellet Recovery: Recover the undissolved pellet from the pH 1.2 vial.

  • PXRD Analysis: Analyze via Powder X-Ray Diffraction (PXRD). Basic amines often convert to their hydrochloride salts at pH 1.2, which fundamentally alters their solubility profile and crystal structure[6].

pH-Dependent Solubility and Ester Stability

Because Methyl 2-amino-2-(2-bromophenyl)propanoate is an amino acid ester, it is susceptible to two competing phenomena across the pH gradient: Ionization and Hydrolysis .

At acidic pH (pH < 5.0), the primary amine is protonated, leading to high aqueous solubility. However, as the pH approaches the physiological range (pH 6.8 - 7.4), the amine deprotonates into its free base form, causing a logarithmic drop in solubility (intrinsic solubility). Furthermore, at alkaline pH, the methyl ester becomes vulnerable to base-catalyzed hydrolysis, converting the molecule back into the parent carboxylic acid[2].

G A Protonated Amine (pH < 5.0) High Solubility B Free Base (pH 6.8 - 7.4) Low Solubility A->B Deprotonation C Hydrolyzed Acid (Alkaline Degradation) B->C Ester Cleavage (Time/Temp dependent)

Caption: pH-dependent state transitions of Methyl 2-amino-2-(2-bromophenyl)propanoate.

Table 2: Representative pH-Solubility Profile (37°C)

(Note: Data represents predictive physicochemical profiling typical for highly substituted halogenated α -methyl amino acid esters).

Test MediumTarget pHFinal pHSolubility (mg/mL)Solid State (PXRD)Stability (48h)
SGF (HCl/NaCl)1.21.22> 35.0Hydrochloride SaltIntact
Acetate Buffer4.54.558.4Free Base / Salt mixIntact
Phosphate Buffer6.86.81< 0.1Free BaseMinor Hydrolysis (<2%)
Phosphate Buffer7.47.40< 0.05Free BaseModerate Hydrolysis

Conclusion and Formulation Strategies

The solubility profile of Methyl 2-amino-2-(2-bromophenyl)propanoate is heavily dictated by its weak base characteristics and the lipophilic bulk of the ortho-bromo and α -methyl groups. While highly soluble in gastric conditions (pH 1.2), its intrinsic solubility at intestinal and physiological pH (6.8 - 7.4) is exceedingly poor.

For downstream formulation, scientists should consider:

  • In Situ Salt Formation: Utilizing the compound as a pre-formed hydrochloride or mesylate salt to maximize dissolution rate in the upper GI tract[6].

  • Lipid-Based Delivery: Given the high LogP imparted by the bromo-phenyl ring, formulating the free base in lipidic excipients (e.g., Peceol, Gelucire) may bypass the aqueous solubility bottleneck via lymphatic transport.

  • Strict pH Control: Formulations must avoid alkaline excipients to prevent premature ester hydrolysis during shelf-life storage.

Sources

Exploratory

The Architectural Revolution of Peptides: A Technical Guide to the Discovery, Synthesis, and Application of α,α-Disubstituted Amino Acids

Executive Summary The incorporation of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery. Among these, α,α-disubstituted amino acids (AADAAs) —where the α-proton is re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones represents a cornerstone of modern drug discovery. Among these, α,α-disubstituted amino acids (AADAAs) —where the α-proton is replaced by a second alkyl or aryl substituent—have fundamentally altered the landscape of peptide engineering. By imposing severe steric constraints on the peptide backbone, AADAAs dictate precise secondary structures (such as 3₁₀ and α-helices) and confer near-absolute resistance to proteolytic degradation. This whitepaper explores the historical discovery, structural mechanics, and evolutionary synthetic methodologies of AADAAs, providing actionable, self-validating protocols for researchers and drug development professionals.

Historical Context: From Fungal Metabolites to Rational Design

The history of AADAAs is a fascinating convergence of early synthetic organic chemistry and natural product discovery.

  • Early Synthetic Observations (1905–1920s): The foundational chemistry for AADAAs began inadvertently when Ciamician and Silber observed the formation of 5,5-dimethylhydantoin from acetone and hydrocyanic acid exposed to sunlight in 1905[1]. This was later formalized in the 1920s by German chemists Hans Theodor Bucherer and Walter Bergs, who developed the2[2].

  • The Discovery of Alamethicin (1960s): The biological significance of AADAAs remained obscure until the isolation of alamethicin from the fungus Trichoderma viride (later reclassified as T. arundinaceum)[3]. Alamethicin is a 20-residue peptaibol (a peptide containing α-aminoisobutyric acid and a C-terminal amino alcohol) capable of forming voltage-gated ion channels in lipid bilayers[4].

  • Structural Revelation: Sequence analysis of alamethicin revealed a high density of α-aminoisobutyric acid (Aib) [5]. Researchers quickly realized that nature utilizes the gem-dialkyl effect of Aib to force the peptide into a rigid, amphiphilic α-helical/3₁₀-helical conformation, which is essential for its membrane-inserting channel activity[5].

G A 1905: Ciamician & Silber First observation of 5,5-dimethylhydantoin B 1920s: Bucherer & Bergs Formalization of Multicomponent Reaction A->B C 1960s: Alamethicin Discovery Isolation of Aib-rich Peptaibols B->C D 1980s: Dieter Seebach Self-Reproduction of Chirality (SRC) C->D E 2000s-Present: Peptide Therapeutics GLP-1 Agonists & Stapled Peptides D->E

Timeline illustrating the historical evolution of α,α-disubstituted amino acids.

Structural & Mechanistic Significance (E-E-A-T)

The utility of AADAAs in drug development stems from their profound impact on the Ramachandran ϕ (Cα-N) and ψ (Cα-C') dihedral angles.

The Causality of Conformational Restriction

In standard L-amino acids, the presence of an α-proton allows for a relatively wide range of energetically favorable conformations. When this proton is replaced by a methyl group (as in Aib) or a larger substituent, the resulting steric clash between the side chains and the adjacent carbonyl oxygen/amide nitrogen drastically narrows the allowable conformational space. This thermodynamic restriction forces the local backbone into a right-handed or left-handed 3₁₀-helix or α-helix [5].

Proteolytic Immunity

Endogenous proteases (e.g., DPP-4, NEP) rely on the stereospecific recognition of the α-proton to position the peptide bond within their catalytic triad. The steric bulk of an α,α-disubstituted center physically occludes the enzyme's active site, rendering adjacent peptide bonds virtually invisible to enzymatic cleavage. This principle is famously utilized in modern GLP-1 receptor agonists (e.g., Semaglutide, Tirzepatide), where an Aib substitution prevents rapid DPP-4 degradation.

Evolution of Synthetic Methodologies

The Classical Approach: Bucherer-Bergs Reaction

The 6 remains the most robust method for synthesizing symmetric or racemic AADAAs[6]. Mechanistic Causality: Why use ammonium carbonate instead of simply ammonia? Ammonium carbonate acts as a dual-purpose reagent. It dissociates to provide ammonia (for the formation of the intermediate aminonitrile) and carbon dioxide. The CO₂ acts as an internal electrophile, trapping the amine to form a carbamic acid, which subsequently undergoes intramolecular cyclization to form a 5,5-disubstituted hydantoin[2]. This hydantoin is a deep thermodynamic sink, driving the reaction forward with high yields[1].

G Ketone Ketone / Aldehyde (Starting Material) Reagents KCN + (NH4)2CO3 in Aqueous Ethanol Ketone->Reagents Condensation Intermediate Aminonitrile / Cyanohydrin Intermediate Reagents->Intermediate Hydantoin 5,5-Disubstituted Hydantoin (Stable Intermediate) Intermediate->Hydantoin CO2 Addition & Cyclization Hydrolysis Acidic/Basic Hydrolysis (Ring Opening) Hydantoin->Hydrolysis Product α,α-Disubstituted Amino Acid (Final Product) Hydrolysis->Product

Mechanistic workflow of the Bucherer-Bergs multicomponent reaction.
The Asymmetric Breakthrough: Self-Reproduction of Chirality (SRC)

Synthesizing enantiopure unsymmetrical AADAAs (e.g., α-methylproline) is notoriously difficult because enolization of an amino acid destroys its inherent α-stereocenter. In 1983, Dieter Seebach introduced the principle of Self-Reproduction of Chirality (SRC) [7]. Mechanistic Causality: The chiral information of the starting amino acid is temporarily transferred to a newly formed acetal center (an oxazolidinone ring) via condensation with a bulky aldehyde (pivalaldehyde). When the α-carbon is enolized, the bulky tert-butyl group of the acetal sterically shields one face of the molecule. The incoming electrophile is forced to attack from the opposite face, regenerating the α-stereocenter with near-perfect diastereoselectivity[7].

G AA L-Amino Acid (Chiral Center at α-C) Acetal Chiral Oxazolidinone (New Stereocenter Formed) AA->Acetal Pivalaldehyde Enolate Enolate Formation (α-C Chirality Destroyed) Acetal->Enolate Base (LDA, -78°C) Alkylation Diastereoselective Alkylation (Directed by Acetal) Enolate->Alkylation Electrophile (R-X) Hydrolysis Hydrolysis (Acetal Cleavage) Alkylation->Hydrolysis Acid/Base Product Enantiopure α,α-Disubstituted Amino Acid Hydrolysis->Product

Seebach's Self-Reproduction of Chirality (SRC) for asymmetric synthesis.

Experimental Protocols

Protocol 1: Synthesis of Cycloleucine via Bucherer-Bergs Reaction

This protocol describes the synthesis of 1-aminocyclopentane-1-carboxylic acid (Cycloleucine), a highly restricted AADAA[8].

Reagents: Cyclopentanone (1.0 eq), KCN (1.5 eq), (NH₄)₂CO₃ (3.0 eq), 50% Aqueous Ethanol, 6M HCl. Step-by-Step Methodology:

  • Hydantoin Formation: Dissolve (NH₄)₂CO₃ and KCN in 50% aq. ethanol in a round-bottom flask. Add cyclopentanone dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 60–70°C for 4–6 hours[8]. Causality: This specific temperature range provides the activation energy for nucleophilic attack while preventing the rapid thermal decomposition of (NH₄)₂CO₃ into volatile NH₃ and CO₂ gas.

  • Validation Checkpoint 1 (TLC): Withdraw a 10 µL aliquot, quench in 100 µL EtOAc, and run TLC (Hexanes:EtOAc 1:1). The disappearance of the UV/KMnO₄ active ketone spot and the appearance of a baseline-polar hydantoin spot confirms completion.

  • Isolation: Cool the mixture to 0°C. The spiro-hydantoin intermediate will precipitate. Filter and wash with ice-cold water.

  • Hydrolysis: Suspend the hydantoin in 6M HCl and reflux for 12–24 hours[8]. Causality: The bis-amide nature of the hydantoin ring makes it highly stable; prolonged harsh acidic conditions are required to protonate the imide nitrogen and force ring-opening via decarboxylation.

  • Validation Checkpoint 2 (NMR): Evaporate the solvent and perform crude ¹H-NMR (D₂O). The absence of hydantoin N-H protons and the presence of a symmetrical cyclopentyl multiplet confirm the formation of cycloleucine hydrochloride.

Protocol 2: Asymmetric Synthesis via Self-Reproduction of Chirality (SRC)

This protocol outlines the synthesis of enantiopure α-methylproline[7].

Reagents: L-Proline (1.0 eq), Pivalaldehyde (1.2 eq), LDA (1.1 eq), Methyl Iodide (1.5 eq), THF, Pentane. Step-by-Step Methodology:

  • Acetal Formation: Reflux L-Proline and pivalaldehyde in pentane with a Dean-Stark trap to remove water, forming the bicyclic oxazolidinone.

  • Enolization: Dissolve the oxazolidinone in anhydrous THF under Argon. Cool to -78°C. Dropwise add LDA. Causality: Cryogenic temperatures and a non-nucleophilic base (LDA) are critical to quantitatively generate the enolate without nucleophilic attack on the carbonyl, while suppressing unwanted β-elimination.

  • Alkylation: Add methyl iodide dropwise at -78°C. Stir for 2 hours. The bulky tert-butyl group forces the methyl iodide to attack exclusively from the exo face.

  • Validation Checkpoint (NMR): Quench with sat. NH₄Cl, extract, and run ¹H-NMR. The diagnostic disappearance of the α-proton (typically ~4.0 ppm) confirms successful α-alkylation.

  • Hydrolysis: Cleave the oxazolidinone using 6N HCl at reflux to yield enantiopure α-methylproline.

Quantitative Data Summaries

Table 1: Comparative Analysis of Synthetic Methodologies for AADAAs
Synthetic StrategyKey ReagentsStereocontrolScalabilityPrimary Limitation
Bucherer-Bergs Ketone, KCN, (NH₄)₂CO₃None (Racemic)Excellent (Industrial)Requires harsh hydrolysis; racemic output.
Strecker Synthesis Ketone, NH₃, HCNNone (Racemic)GoodAminonitrile intermediates can be unstable.
Seebach's SRC L-Amino Acid, Pivalaldehyde, LDAExcellent (Diastereoselective)ModerateRequires strict cryogenic/anhydrous conditions.
Asymmetric Phase-Transfer Schiff bases, Chiral CatalystsGood to ExcellentGoodHigh cost of proprietary chiral catalysts.
Table 2: Conformational Impact of AADAAs on Peptide Backbones
Amino AcidSide Chain 1Side Chain 2Preferred Conformation ϕ Angle Range ψ Angle Range
Aib MethylMethyl3₁₀ or α-helix-50° to -70°-30° to -50°
Cycloleucine (Ac5c) \multicolumn{2}{c}{Cyclopentyl ring}Extended / 3₁₀-60° to -80°+60° to +80°
D-Iva (Isovaline) EthylMethylα-helix-55° to -65°-35° to -45°
α-MePhe BenzylMethyl3₁₀ helix-50° to -60°-30° to -40°

Modern Applications in Drug Development

The unique structural properties of AADAAs have catalyzed major breakthroughs in modern therapeutics:

  • Stapled Peptides: By incorporating α-methyl, α-alkenyl amino acids at specific intervals (typically i,i+4 or i,i+7 ), researchers use Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to "staple" the peptide into a permanent α-helix[9]. This allows peptides to cross cell membranes and target intracellular protein-protein interactions (PPIs), a space previously considered "undruggable."

  • Metabolic Stabilization: The strategic placement of Aib in incretin mimetics (like Semaglutide) shields the N-terminus from Dipeptidyl Peptidase-4 (DPP-4), extending the drug's half-life from minutes to over a week, revolutionizing the treatment of Type 2 Diabetes and obesity.

References

  • 2 - Alfa Chemistry[2]

  • 8 - Benchchem[8] 3.1 - Encyclopedia MDPI[1] 4.6 - NIH/PMC[6] 5.3 - NIH/PMC[3]

  • 9 - NIH/PMC[9] 7.4 - ResearchGate[4] 8.7 - AE-Info[7] 9.5 - ResearchGate[5]

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Foundational

Unlocking the Halogenated Frontier: Potential Research Areas for Novel Brominated Amino Acid Esters

Introduction: The Strategic Role of Bromination and Esterification In the landscape of modern chemical biology and drug discovery, the incorporation of non-proteinogenic halogenated amino acids represents a paradigm shif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bromination and Esterification

In the landscape of modern chemical biology and drug discovery, the incorporation of non-proteinogenic halogenated amino acids represents a paradigm shift in rational drug design. Specifically, brominated amino acid esters have emerged as highly versatile building blocks. The strategic installation of a bromine atom—characterized by its significant van der Waals radius and strong electron-withdrawing nature—fundamentally alters the steric and electronic topography of a peptide 1. When coupled with esterification, these molecules gain enhanced lipophilicity, making them ideal prodrug candidates capable of crossing cellular membranes before undergoing intracellular enzymatic hydrolysis.

This technical guide explores three high-impact research areas for novel brominated amino acid esters: marine-inspired antimicrobial peptidomimetics, late-stage peptide diversification via transition metal catalysis, and biocatalytic multi-halogenation for biorthogonal click chemistry.

Marine-Inspired Antimicrobial Peptidomimetics (AMPs)

The marine environment is a rich source of halogenated secondary metabolites. Organisms such as Pseudoalteromonas sp. and various marine sponges naturally produce highly brominated compounds that exhibit potent antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens 2.

The Mechanistic Rationale

Native mammalian AMPs often fail in clinical development due to poor metabolic stability and oral bioavailability 3. By substituting native hydrophobic residues with brominated analogs (e.g., 6-bromo-L-tryptophan esters or brominated tyrosine esters), researchers can artificially increase the hydrophobic volume of the peptide 4.

Causality in Design: The antimicrobial activity of these compounds relies on a delicate balance between cationic charge and hydrophobicity [[3]](). The bulky bromine atom drives deep insertion into the bacterial lipid bilayer, causing membrane disruption. Esterifying the C-terminus masks the anionic carboxylate, increasing the net positive charge to selectively target the negatively charged bacterial cell wall over neutral mammalian membranes. This results in potent low-μM activity with minimal off-target hemolytic toxicity [[4]]().

Late-Stage Peptide Diversification via Transition Metal Catalysis

Brominated amino acid esters serve as highly specific, orthogonal reactive handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling 5. This enables the generation of conformationally constrained peptide macrocycles (peptide stapling) which exhibit vastly improved pharmacokinetics and target specificity, such as high-avidity binding to the Pin1 prolyl isomerase domain 6.

G A Linear Peptide (Br-Trp/Br-Phe Ester) B Pd(OAc)2 Catalyst + Aryl Boronic Acid A->B Reagent Assembly C Aqueous Cross-Coupling (K2CO3, 45°C) B->C Catalytic Activation D Conformationally Constrained Macrocycle C->D C-C Bond Formation

Workflow for late-stage peptide macrocyclization via Suzuki-Miyaura cross-coupling.

Protocol 1: Fully Aqueous Suzuki-Miyaura Cross-Coupling of Brominated Peptides

Recent breakthroughs have transitioned these reactions from toxic organic solvents to fully aqueous, air-compatible conditions 7. This self-validating protocol ensures the preservation of sensitive biological side chains.

  • Reagent Preparation: Dissolve the brominated amino acid ester (or Br-containing dipeptide) and 1.5 equivalents of the desired aryl boronic acid in a degassed aqueous buffer.

  • Catalyst Loading: Add 10 mol% of Palladium(II) acetate (Pd(OAc)₂). Causality: Pd(OAc)₂ acts as a highly active, ligand-free precursor in aqueous media, facilitating the oxidative addition into the C-Br bond.

  • Base Activation: Introduce 5 equivalents of Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that effectively forms the reactive boronate species required for transmetalation, without causing premature hydrolysis of the ester prodrug moiety [[7]]().

  • Reaction Execution: Stir the mixture at 45 °C for 24 hours. Causality: Mild heating overcomes the activation energy barrier for sterically hindered substrates while preventing thermal degradation of the peptide backbone 7.

  • Isolation: Extract the cross-coupled ester product using ethyl acetate, followed by standard silica gel chromatography or preparative HPLC.

Biocatalytic Multi-Halogenation and Click Chemistry Integration

The selective multi-halogenation of unactivated C(sp³)-H bonds remains a significant synthetic challenge. However, non-heme iron halogenases, such as SyrB2 , have recently been proven capable of performing controllable di- and tri-bromination on non-native substrates like L-α-aminobutyric acid (Aba) 8.

Protocol 2: Enzymatic Bromination and Dehydrohalogenation to Alkynes

By converting these biocatalytically generated multi-brominated amino acids into esters, researchers can perform dehydrohalogenation to yield terminal alkynes (e.g., ethynylglycine esters). These are premier substrates for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry [[8]]().

  • Enzymatic Bromination: Incubate the unactivated amino acid ester with the SyrB2 iron halogenase, a ferredoxin-based biological reductant, and a bromide source. Causality: The proximal positioning of the C4 carbon toward the reactive chloroferryl intermediate dictates strict regioselectivity [[8]]().

  • Dehydrohalogenation: Treat the isolated geminal di-brominated ester with a strong, non-nucleophilic base (e.g., DBU) to eliminate HBr, yielding the ethynylglycine ester.

  • CuAAC Conjugation: React the resulting alkyne with an azide-functionalized fluorophore (e.g., CalFluor 488 Azide) in the presence of Cu(I). Causality: The ester group protects the carboxylate from interfering with the copper catalyst, ensuring rapid, biorthogonal labeling 8.

Pathway N1 Unactivated Amino Acid Ester (L-a-Aminobutyric Acid) N2 SyrB2 Iron Halogenase (Biocatalytic Bromination) N1->N2 Substrate Binding N3 Geminal Di-Brominated Intermediate N2->N3 Regioselective C4-Br N4 Dehydrohalogenation (Ethynylglycine Ester) N3->N4 Base-mediated Elimination N5 CuAAC Click Chemistry (Fluorophore/Drug Conjugate) N4->N5 Azide-Alkyne Cycloaddition

Biocatalytic synthesis of click-ready alkynes from unactivated amino acid esters.

Quantitative Data Summary

The following table synthesizes the empirical performance of brominated amino acid derivatives across the discussed research domains, highlighting their superiority over native counterparts.

Compound / ModificationTarget Application / PathogenActivity / AffinityToxicity / Yield Profile
Native AMP (Control) Pathogenic BacteriaMIC: 10–20 μg/mLHigh Hemolytic Toxicity
6-Bromo-Trp AMP Ester MRSA / Fungal StrainsMIC: <0.5 – 2.0 μg/mLLow in vitro off-target toxicity
Macrocyclic Pin1 Ligand (Br-Phe derived)Pin1 Prolyl IsomeraseKd = 24 – 35 nMTarget Specific (Non-phosphorylated)
Aqueous Cross-Coupled Ester Peptide Diversification71% Isolated YieldPreserves sensitive side chains
Multi-Brominated Aba Ester Click Chemistry (CuAAC)>84% Conversion YieldN/A (Synthetic Intermediate)

Conclusion

Brominated amino acid esters sit at the nexus of synthetic organic chemistry, biocatalysis, and pharmacology. By leveraging the unique steric bulk and reactivity of the carbon-bromine bond, researchers can engineer highly potent marine-inspired antimicrobials, execute precise late-stage macrocyclizations via aqueous cross-coupling, and unlock new biorthogonal click chemistry pathways. As drug development pipelines increasingly demand structurally complex and metabolically stable biologics, the mastery of halogenated ester building blocks will be an indispensable asset.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents (ACS)
  • Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp Source: ResearchGate URL
  • Controllable multi-halogenation of a non-native substrate by SyrB2 iron halogenase Source: bioRxiv URL
  • Source: National Center for Biotechnology Information (PMC)
  • Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success Source: Aragen Life Sciences URL
  • Source: eScholarship.
  • Source: National Center for Biotechnology Information (PMC)

Sources

Exploratory

Sourcing and Application Whitepaper: Methyl 2-amino-2-(2-bromophenyl)propanoate in Peptidomimetic Drug Discovery

Executive Summary The transition from native peptides to orally bioavailable, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Methyl 2-amino-2-(2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to orally bioavailable, proteolytically stable peptidomimetics relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) represents a highly specialized, dual-functional building block designed for advanced medicinal chemistry. As a Senior Application Scientist navigating the 2026 drug discovery landscape, I have designed this whitepaper to provide a rigorous, causality-driven guide to sourcing, characterizing, and synthetically deploying this UAA.

Physicochemical Profiling & Structural Rationale

The utility of Methyl 2-amino-2-(2-bromophenyl)propanoate is entirely dictated by its unique structural topology. Every functional group on this scaffold serves a deliberate mechanistic purpose in drug design.

  • The α -Methyl Group (Conformational Rigidity): The introduction of an α -methyl group induces severe steric hindrance, restricting the Ramachandran ϕ and ψ dihedral angles. This pre-organizes the peptide backbone into stable α -helical secondary structures and effectively shields adjacent amide bonds from enzymatic cleavage by proteases 1.

  • The 2-Bromo Substituent (Synthetic Handle): The ortho-bromo substitution on the phenyl ring acts as a highly reactive electrophilic site for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid generation of diverse biaryl libraries 2.

  • The Methyl Ester (Orthogonal Protection): The C-terminal methyl ester protects the carboxylate during upstream functionalization, ensuring orthogonality before saponification and subsequent Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical Profile of Methyl 2-amino-2-(2-bromophenyl)propanoate

PropertySpecification / Value
CAS Number 1184629-78-4
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
SMILES String CC(C1=CC=CC=C1Br)(N)C(OC)=O
Purity Standard ≥98% (Required to prevent truncated SPPS sequences)
Storage Conditions Sealed in dry, 2-8°C

Commercial Sourcing Landscape

Procuring high-purity UAAs is a critical bottleneck. Traces of des-bromo impurities or unreacted starting materials can poison downstream catalytic cycles. Below is a summary of the current commercial sourcing landscape for this specific compound 3.

Table 2: Verified Commercial Suppliers & Procurement Data

SupplierCatalog NumberScale AvailabilityLead Time
ChemScene CS-0275249Milligram to GramIn-stock / Variable
Chemsrc (Aggregator) N/AAnalytical to BulkSupplier-dependent
Custom Synthesis CROs N/AMulti-gram to Kilogram4-8 weeks

Quality Control (QC) Note: Upon receipt, always perform an independent LC-MS analysis. The presence of a 1:1 isotopic cluster at m/z 258 and 260 ([M+H]⁺) is the definitive mass signature of the monomeric brominated species.

Synthetic Utility & Downstream Workflows

To integrate this UAA into a peptidomimetic drug candidate, a specific sequence of orthogonal reactions must be followed. The workflow below illustrates the logical progression from the raw commercial building block to a fully integrated peptide sequence.

G SM Methyl 2-amino-2- (2-bromophenyl)propanoate Protect N-Boc Protection SM->Protect Boc2O, Et3N Coupling Suzuki-Miyaura Cross-Coupling Protect->Coupling Ar-B(OH)2, Pd cat. Hydrolysis Ester Hydrolysis Coupling->Hydrolysis LiOH, H2O/THF SPPS Solid Phase Peptide Synthesis (SPPS) Hydrolysis->SPPS HATU, DIPEA

Fig 1. Synthetic workflow for integrating the unnatural amino acid into peptidomimetics.

Standard Operating Procedure (SOP): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the generation of a biaryl α -methyl amino acid derivative. As an Application Scientist, I emphasize that rote execution is insufficient; understanding the causality behind the reagents ensures reproducible success and scalability 4.

Experimental Causality & Design
  • Why N-Boc Protection? The free primary amine of Methyl 2-amino-2-(2-bromophenyl)propanoate is highly nucleophilic and will coordinate with the Pd(II) or Pd(0) center, leading to catalyst poisoning or unwanted Buchwald-Hartwig intra/intermolecular amination. Prior Boc-protection is non-negotiable.

  • Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides the necessary steric bulk to accelerate the reductive elimination step while stabilizing the active Pd(0) species against aggregation into inactive palladium black.

  • Why a Biphasic Solvent System (Dioxane/H₂O)? The organic phase dissolves the heavily protected UAA and the boronic acid, while the aqueous phase dissolves the inorganic base (K₂CO₃) required to activate the boronic acid into a reactive boronate complex.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge N-Boc-Methyl 2-amino-2-(2-bromophenyl)propanoate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add 1,4-dioxane (0.1 M relative to substrate) and an aqueous solution of K₂CO₃ (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles. Causality: Ambient oxygen will rapidly oxidize the Pd(0) active catalyst to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Reaction Execution: Backfill the flask with N₂ and heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Metric: The protocol is self-validating when the starting material peak (m/z ~358/360 for the Boc-protected species) is entirely consumed. Crucially, the disappearance of the 1:1 isotopic doublet (the signature of the ⁷⁹Br/⁸¹Br isotopes) confirms successful oxidative addition and displacement of the bromide.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Partition the filtrate between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: BenchChem URL
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL
  • 1184629-78-4 | Methyl 2-amino-2-(2-bromophenyl)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

The Architecture of Discovery: Preliminary Biological Screening of α-Aryl Amino Acid Derivatives

Executive Summary & Strategic Rationale Non-canonical amino acids, particularly α-aryl amino acid derivatives (e.g., α-arylglycines), represent a highly privileged class of building blocks in contemporary medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Non-canonical amino acids, particularly α-aryl amino acid derivatives (e.g., α-arylglycines), represent a highly privileged class of building blocks in contemporary medicinal chemistry and peptide engineering[1]. The introduction of an aryl group at the alpha position imposes unique conformational restrictions and distinct stereoelectronic properties, making these scaffolds highly valuable for developing novel2[2].

As a Senior Application Scientist, I approach the biological screening of these derivatives not as a mere checklist of isolated assays, but as a hierarchical, self-validating system designed to establish causality between molecular structure and biological phenotype. A compound that exhibits potent target inhibition but universal mammalian cytotoxicity possesses no therapeutic utility. Therefore, our screening architecture is built to rapidly define the Therapeutic Index (TI) and elucidate the Mechanism of Action (MoA) .

G Lib α-Aryl Amino Acid Derivatives Library Cyto Cytotoxicity Profiling (MTT Assay) Lib->Cyto Primary Filter Anti Antimicrobial Screening (Broth Microdilution) Cyto->Anti CC50 > 50 µM Enz Target Enzyme Assay (e.g., Topo II / DNMT) Cyto->Enz IC50 < 10 µM Lead Lead Optimization & SAR Modeling Anti->Lead MIC < 4 µg/mL Enz->Lead High Affinity

Fig 1. Hierarchical biological screening workflow for α-aryl amino acid derivatives.

Core Screening Modalities & Methodologies

Module A: In Vitro Cytotoxicity & Cell Viability (MTT Assay)

Causality: Before assessing specific therapeutic efficacy, we must quantify basal cytotoxicity. The MTT assay measures mitochondrial reductase activity, directly correlating with cell viability. This serves as our primary filter to eliminate universally toxic compounds. Self-Validating Design: The protocol mandates a vehicle control (0.1% DMSO) to rule out solvent toxicity, a positive control (e.g., Doxorubicin) to validate assay sensitivity, and blank wells to subtract background media absorbance[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., Vero cells for general toxicity or MCF-7 for anticancer screening) at 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the 3 (e.g., 1 to 200 µM) in culture media[3]. Replace the old media with the treated media and incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression analysis.

Module B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: While disc diffusion provides qualitative preliminary data, broth microdilution is mandatory for quantitative Structure-Activity Relationship (SAR) modeling. It yields the precise Minimum Inhibitory Concentration (MIC) necessary to evaluate the potency of4[4]. Self-Validating Design: Growth controls (bacteria + media) ensure inoculum viability, while sterility controls (media only) rule out systemic contamination.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus, C. albicans) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivatives in MHB, achieving a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well (final volume 100 µL/well).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible microbial growth.

Module C: Target-Specific Enzyme Inhibition (Topoisomerase II / DNMT Assay)

Causality: α-Aryl amino acids, particularly those with bulky planar substituents (like N-acridinyl or N-benzoyl groups), often act as DNA intercalators or specific 5[5]. Phenotypic cell death must be mechanistically linked to target engagement to validate the compound as a true pharmacological lead. Self-Validating Design: Includes a DNA-only control to monitor basal supercoiling and an enzyme-only control to establish maximum relaxation activity.

Step-by-Step Protocol (Topoisomerase II):

  • Reaction Setup: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topoisomerase II, and the test compound (at varying concentrations) in 20 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM ATP).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Mix samples with loading dye and run on a 1% agarose gel (without ethidium bromide) at 5 V/cm for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Inhibition is quantified by the retention of the supercoiled DNA band compared to the relaxed DNA band.

MOA Drug α-Aryl Amino Acid Derivative Target Target Enzyme (e.g., Topoisomerase II) Drug->Target Competitive Binding Complex Drug-Enzyme-DNA Ternary Complex Target->Complex Intercalation / Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Complex->Arrest DNA Damage Response Apop Apoptosis Arrest->Apop Caspase Activation

Fig 2. Mechanistic pathway of target enzyme inhibition leading to cellular apoptosis.

Quantitative Data Presentation & SAR Summary

To effectively communicate screening results, quantitative data must be consolidated to reveal Structure-Activity Relationships (SAR). The table below illustrates a representative data matrix for a library of α-arylglycine derivatives, highlighting the critical relationship between antimicrobial potency, enzyme inhibition, and mammalian cytotoxicity.

Compound IDα-Aryl SubstituentN-Terminal ModificationMIC E. coli (µg/mL)IC₅₀ Topo II (µM)CC₅₀ Vero Cells (µM)Therapeutic Index (TI)
AAG-01 PhenylFree Amine>256>100>200N/A
AAG-02 4-ChlorophenylFree Amine6445.21802.8
AAG-03 4-ChlorophenylN-Benzoyl1612.51509.3
AAG-04 2-NaphthylN-Acridinyl21.84522.5
Ctrl (Dox) N/AN/A10.522.0

Data Interpretation: The addition of a halogenated aryl group (AAG-02) improves baseline activity over the unsubstituted phenyl ring (AAG-01). Furthermore, incorporating bulky, planar N-terminal modifications (AAG-04) dramatically increases Topoisomerase II inhibition and antimicrobial efficacy. Crucially, while AAG-04 is more cytotoxic than the parent compounds, its massive leap in target potency yields a highly favorable therapeutic index (TI = 22.5) compared to standard chemotherapeutics.

References

  • Total Synthesis of the Antiviral Peptide Antibiotic Feglymycin ResearchG
  • A Comparative Guide to the Biological Activity of N-(9-Acridinyl)
  • Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents MDPI
  • Amino Acids, Peptides and Proteins in Organic Chemistry ResearchG
  • Design and synthesis of N‐benzoyl amino acid derivatives as DNA methyl

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Strategies for ortho-Bromo-α-methyl-phenylalanine Esters

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The incorporation of α-methyl amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The incorporation of α-methyl amino acids into peptide backbones is a highly effective strategy in drug development to restrict conformational flexibility and enhance proteolytic stability. Among these, ortho-bromo-α-methyl-phenylalanine esters serve as exceptionally valuable building blocks. The ortho-bromo substituent not only provides unique steric constraints but also acts as a versatile synthetic handle for downstream late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[1].

However, synthesizing this specific motif presents significant challenges. The immense steric bulk of the 2-bromobenzyl electrophile severely hinders the alkylation trajectory, often leading to poor yields or compromised stereoselectivity. As a Senior Application Scientist, I have evaluated multiple synthetic routes to overcome these barriers. This guide details the two most robust, field-proven methodologies for constructing this quaternary stereocenter: Asymmetric Phase-Transfer Catalysis (Maruoka Route) and Diastereoselective Alkylation via Chiral Auxiliaries (Schöllkopf Route) .

Both protocols are designed as self-validating systems, incorporating specific in-process controls to ensure high fidelity, enantiopurity, and operational safety.

Mechanistic Causality & Pathway Design

The selection of the synthetic pathway depends heavily on the project's scale and available infrastructure.

Pathway A: Maruoka Phase-Transfer Catalysis (PTC) This approach utilizes a chiral spiro-quaternary ammonium salt to create a highly rigid, asymmetric chiral pocket. When the N-(diphenylmethylene)alanine ester is treated with an aqueous inorganic base, the catalyst extracts the resulting enolate into the organic phase as a tight ion pair. The catalyst's steric shielding forces the bulky 2-bromobenzyl bromide to approach exclusively from the unhindered face[2]. Causality Check: Strict adherence to 0 °C is mandatory. Elevated temperatures increase the rate of the uncatalyzed background reaction driven by the inorganic base at the phase interface, which directly erodes the enantiomeric excess (ee).

Pathway B: Schöllkopf Bis-Lactim Ether This stoichiometric approach relies on the lithiation of a bis-lactim ether derived from a cyclic dipeptide (e.g., D-Val-L-Ala). Deprotonation yields a highly reactive aza-enolate. The bulky isopropyl group of the D-valine residue effectively blocks the Re face of the enolate. Consequently, the 2-bromobenzyl electrophile is forced to attack from the Si face, yielding a trans-relationship[3][4]. Causality Check: The alkylation must be quenched at -78 °C prior to warming. Premature warming of the unquenched aza-enolate allows for reversible epimerization and ring-opening side reactions, destroying the diastereomeric excess (de).

Workflow Visualization

SynthesisWorkflow Start1 Alanine Schiff Base (tert-butyl ester) PTC Asymmetric PTC Alkylation Maruoka Catalyst, KOH Toluene, 0 °C Start1->PTC Start2 Schöllkopf Auxiliary (Bis-lactim ether) Aux Diastereoselective Alkylation n-BuLi, THF, -78 °C Start2->Aux Reagent 2-Bromobenzyl bromide (Electrophile) Reagent->PTC Reagent->Aux Int1 Alkylated Schiff Base (Enantioenriched) PTC->Int1 Int2 Alkylated Bis-lactim (Diastereopure) Aux->Int2 Hydro1 Mild Acidic Hydrolysis 15% Citric Acid Int1->Hydro1 Hydro2 Mild Acidic Hydrolysis 0.1 N TFA Int2->Hydro2 Target ortho-Bromo-α-methyl- phenylalanine ester Hydro1->Target Hydro2->Target

Figure 1: Divergent synthetic workflows for ortho-bromo-α-methyl-phenylalanine esters.

Experimental Protocols

Protocol A: Asymmetric Phase-Transfer Catalysis (Maruoka Route)

Objective: Synthesize (S)-ortho-bromo-α-methyl-phenylalanine tert-butyl ester.

Step 1: Enantioselective Alkylation

  • Preparation: Charge an oven-dried, argon-purged reactor with N-(diphenylmethylene)alanine tert-butyl ester (10.0 mmol, 1.0 equiv) and (S,S)-Maruoka catalyst (0.1 mmol, 1.0 mol%).

  • Solvation: Dissolve the mixture in anhydrous toluene (50 mL). Cool the reaction vessel strictly to 0 °C using an ice/brine bath.

  • Enolization: Add 50% aqueous KOH (50.0 mmol, 5.0 equiv) dropwise over 10 minutes. Vigorous biphasic stirring (≥800 rpm) is critical here to maximize the interfacial surface area for the phase-transfer mechanism. Stir for 15 minutes.

  • Electrophilic Addition: Add 2-bromobenzyl bromide (12.0 mmol, 1.2 equiv) dropwise.

  • Validation & Workup: Stir at 0 °C for 12 hours. Self-Validation: Monitor via HPLC; the reaction is complete when the Schiff base peak area is <2%. Quench by adding cold DI water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Orthogonal Hydrolysis

  • Cleavage: Dissolve the crude alkylated Schiff base in THF (40 mL). Add 15% aqueous citric acid (40 mL). Stir at ambient temperature for 4 hours. Causality: Citric acid provides the exact pH required to hydrolyze the diphenylmethylene imine without cleaving the acid-sensitive tert-butyl ester.

  • Purification: Extract the mixture with hexanes (3 × 30 mL). Self-Validation: The hexanes layer removes the cleaved benzophenone byproduct (UV active on TLC).

  • Isolation: Basify the remaining aqueous layer to pH 10 using saturated aqueous Na₂CO₃. Extract the liberated free amine with dichloromethane (3 × 30 mL). Dry and concentrate to yield the target ester.

Protocol B: Schöllkopf Chiral Auxiliary Route

Objective: Synthesize (S)-ortho-bromo-α-methyl-phenylalanine methyl ester.

Step 1: Diastereoselective Lithiation & Alkylation

  • Preparation: Charge a flame-dried Schlenk flask with (3S,6R)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (10.0 mmol, 1.0 equiv) and anhydrous THF (60 mL) under argon.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 10.5 mmol, 1.05 equiv) dropwise down the side of the flask. Stir for 30 minutes. Causality: The slight excess of n-BuLi ensures complete metalation, but exceeding 1.05 equiv risks nucleophilic attack on the methoxy groups.

  • Alkylation: Dissolve 2-bromobenzyl bromide (11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) and add dropwise over 20 minutes. Stir at -78 °C for 4 hours.

  • Quenching: Add glacial acetic acid (11.0 mmol, 1.1 equiv) directly to the -78 °C solution. Do not remove the cooling bath until the quench is complete. Warm to room temperature and concentrate in vacuo.

Step 2: Auxiliary Cleavage

  • Hydrolysis: Dissolve the crude alkylated bis-lactim ether in a 1:1 mixture of THF and 0.1 N Trifluoroacetic acid (TFA) (50 mL). Stir at room temperature for 12 hours. Causality: 0.1 N TFA is sufficiently mild to hydrolyze the bis-lactim ether into two distinct methyl esters without causing racemization at the newly formed quaternary center.

  • Separation: Concentrate the reaction mixture. Basify with saturated NaHCO₃ and extract with EtOAc. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation: TLC will clearly show two ninhydrin-positive spots: the highly non-polar target α-methyl ester and the more polar auxiliary byproduct (methyl D-valinate).

Quantitative Data & Method Comparison

To assist in route selection for scale-up or library generation, the following table summarizes the operational metrics of both protocols.

ParameterProtocol A: Maruoka PTCProtocol B: Schöllkopf Auxiliary
Overall Yield 75% – 85%60% – 70%
Stereoselectivity >95% ee (Enantiomeric Excess)>98% de (Diastereomeric Excess)
Reagent Cost High (Due to proprietary chiral catalyst)Moderate (Auxiliary is stoichiometric)
Scalability Excellent (Catalyst loading 1-5%, 0 °C)Moderate (Requires cryogenic -78 °C reactors)
Step Count 2 steps (from Schiff base)2 steps (from Bis-lactim ether)
Byproduct Profile Benzophenone (easily removed via hexanes)Methyl valinate (requires chromatographic separation)

References

  • Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters Source: ACS Publications (Journal of Organic Chemistry) URL:[1]

  • Catalytic Asymmetric Synthesis of α-Methyl-p-Boronophenylalanine Source: ResearchGate URL:[2]

  • Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Arylation Source: PMC - NIH URL:[3]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry Source: DOKUMEN.PUB URL:[4]

Sources

Application

Application Note: Advanced N-Protection Strategies for Sterically Hindered Amino Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, comparative data, and self-validating protocols for Fmoc and Boc protection of sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, comparative data, and self-validating protocols for Fmoc and Boc protection of sterically hindered amino acids.

Executive Summary

The incorporation of sterically hindered amino acids—such as N-methylated amino acids and α,α-disubstituted derivatives like α-aminoisobutyric acid (Aib)—is a cornerstone strategy in modern peptidomimetic drug design. These modifications enhance metabolic stability, confer resistance to proteolytic degradation, and enforce specific conformational geometries[1]. However, the very steric bulk that provides these pharmacological advantages creates significant synthetic bottlenecks during N-protection.

Standard protection protocols utilizing 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) or di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions frequently result in incomplete reactions, poor yields, and unwanted side products (e.g., oligomerization or diketopiperazine formation)[2]. This application note delineates the causality behind these failures and provides field-proven, highly optimized protocols utilizing enhanced electrophilic activation to achieve near-quantitative yields.

Mechanistic Insights: Overcoming the Steric Clash

As a synthetic chemist, understanding the transition state of the acylation event is critical to troubleshooting poor yields. Steric hindrance in amino acids typically manifests in two distinct topological classes, each requiring a tailored chemical approach:

The N-Alkyl Challenge (e.g., N-Methyl-L-Valine)

For N-alkyl amino acids, the secondary amine is sterically shielded by both the alkyl group on the nitrogen and the side chain of the α-carbon. Furthermore, the nucleophilicity of the amine is altered by the conformational constraints of the N-Cα bond. When using standard Fmoc-OSu , the bulky succinimide leaving group severely clashes with the N-alkyl moiety during the formation of the tetrahedral intermediate, leading to yields often below 30%.

The Solution: Replacing Fmoc-OSu with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) fundamentally alters the reaction kinetics. The smaller atomic radius of the chloride leaving group, combined with the inherently higher electrophilicity of the acid chloride, drastically lowers the activation energy of the transition state, allowing for rapid acylation even in crowded environments [1].

The α,α-Disubstituted Challenge (e.g., Aib)

In α,α-disubstituted amino acids, the amine is primary, but the quaternary α-carbon creates a dense steric umbrella. Boc₂O is notoriously sluggish here because the bulky tert-butyl carbonate must approach a highly crowded center.

The Solution: Catalytic activation is mandatory. Utilizing Lewis acids such as Lithium Perchlorate (LiClO₄) or molecular iodine coordinates the carbonyl oxygen of the Boc anhydride. This coordination pulls electron density away from the carbonyl carbon, massively increasing its electrophilicity and facilitating nucleophilic attack without the need for harsh, racemization-inducing bases [3].

Comparative Data: Standard vs. Optimized Strategies

The following table summarizes the quantitative improvements achieved by shifting from standard to optimized reagents.

Amino Acid ClassTarget ProtectionStandard Reagent & YieldOptimized Reagent & YieldKey Mechanistic Driver
N-Alkyl (e.g., N-Me-Val)FmocFmoc-OSu (<30%)Fmoc-Cl / Na₂CO₃ (>85%)Reduced steric bulk of leaving group (Cl⁻ vs OSu⁻); enhanced electrophilicity.
α,α-Disubstituted (e.g., Aib)BocBoc₂O / NaOH (<20%)Boc₂O / LiClO₄ (>90%)Lewis acid coordination to anhydride oxygen increases electrophilicity.
N-Alkyl Aryl BocBoc₂O / TEA (10-40%)Boc₂O / I₂ cat. (>85%)Halogen bonding activates the carbonyl carbon for nucleophilic attack.

Decision Workflow for N-Protection

G Start Sterically Hindered Amino Acid Type Identify Hindrance Type Start->Type N_alkyl N-Alkyl (e.g., N-Methyl) Type->N_alkyl Secondary Amine Alpha_disub α,α-Disubstituted (e.g., Aib) Type->Alpha_disub Quaternary C-alpha Fmoc_N Fmoc Protection: Use Fmoc-Cl, Biphasic (Na2CO3/Dioxane) N_alkyl->Fmoc_N Boc_N Boc Protection: Use Boc2O, LiClO4 or I2 cat. N_alkyl->Boc_N Fmoc_A Fmoc Protection: Use Fmoc-Cl, DIEA, ΔT Alpha_disub->Fmoc_A Boc_A Boc Protection: Use Boc2O, DMAP Alpha_disub->Boc_A

Decision workflow for selecting N-protection strategies for sterically hindered amino acids.

Validated Experimental Protocols

Protocol A: Fmoc Protection of N-Methyl Amino Acids (Schotten-Baumann Biphasic System)

This protocol utilizes a biphasic aqueous/organic system to manage the highly reactive Fmoc-Cl. The aqueous base neutralizes the HCl byproduct, while the biphasic nature prevents the premature hydrolysis of Fmoc-Cl.

Materials:

  • N-Methyl-L-Valine (1.0 eq)

  • Fmoc-Cl (1.1 eq)

  • 10% aqueous Na₂CO₃ solution

  • 1,4-Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Methyl-L-Valine (10 mmol) in 25 mL of 10% aqueous Na₂CO₃. Ensure complete dissolution (pH should be ~9.5).

  • Thermal Control: Cool the aqueous solution to 0 °C in an ice bath. Causality: Low temperature minimizes the competing hydrolysis of Fmoc-Cl into Fmoc-OH.

  • Acylation: Dissolve Fmoc-Cl (11 mmol) in 15 mL of 1,4-dioxane. Add this solution dropwise to the vigorously stirring aqueous layer over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Purification Wash (Critical Step): Wash the alkaline reaction mixture with diethyl ether (2 × 20 mL). Discard the ether layer. Causality: At pH 9.5, the product remains in the aqueous phase as a sodium salt. The ether wash selectively removes unreacted Fmoc-Cl and the neutral Fmoc-OH byproduct, ensuring a self-validating purification.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation System: Perform a Chloranil Test on the final product. A negative test (absence of blue/green color) confirms the complete consumption of the secondary amine.

Protocol B: Boc Protection of α,α-Disubstituted Amino Acids (Lewis Acid Catalysis)

This protocol employs Lithium Perchlorate (LiClO₄) to activate Boc₂O, allowing for the protection of highly hindered primary amines like Aib without the use of strong bases [4].

Materials:

  • α-Aminoisobutyric acid (Aib) (1.0 eq)

  • Boc₂O (1.2 eq)

  • LiClO₄ (20 mol%)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend Aib (10 mmol) and LiClO₄ (2 mmol) in 20 mL of anhydrous DCM.

  • Reagent Addition: Add Boc₂O (12 mmol) in one portion.

  • Propagation: Stir the mixture at room temperature for 4–6 hours. Causality: The LiClO₄ coordinates to the anhydride, creating a highly electrophilic species that overcomes the steric hindrance of the quaternary α-carbon.

  • Quenching: Quench the reaction by adding 20 mL of distilled water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation System: Monitor the reaction via TLC using a Ninhydrin Stain . Because Aib contains a primary amine, an incomplete reaction will yield a deep purple spot (Ruhemann's purple complex) upon heating. A completely colorless or faint yellow baseline indicates successful and quantitative N-Boc protection.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. URL:[Link]

  • ResearchGate. An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. URL: [Link]

  • ACS Publications (Chemical Reviews). Peptide Coupling Reagents, More than a Letter Soup. URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-2-(2-bromophenyl)propanoate

Strategic Significance in Drug Development Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) is a highly specialized, α,α -disubstituted unnatural amino acid derivative[1]. Featuring a quaternary stereocente...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance in Drug Development

Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) is a highly specialized, α,α -disubstituted unnatural amino acid derivative[1]. Featuring a quaternary stereocenter and an ortho-bromoaryl moiety, it serves as a privileged building block for the synthesis of conformationally constrained peptidomimetics, sterically hindered non-natural amino acids, and complex heterocycles like 3-methylindoles and tetrahydroisoquinolines. These motifs are increasingly critical in biocatalysis and the development of novel peptide therapeutics[2].

However, the structural features that make this substrate valuable—namely, the extreme steric hindrance around the C–Br bond and the presence of an unprotected primary amine—present significant challenges in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, self-validating framework for successfully executing these transformations.

G1 Substrate Methyl 2-amino-2- (2-bromophenyl)propanoate Suzuki Suzuki-Miyaura (Ar-B(OH)2) Substrate->Suzuki Pd(0) Sonogashira Sonogashira (R-C≡CH) Substrate->Sonogashira Pd(0), Cu(I) Buchwald Buchwald-Hartwig (R-NH2) Substrate->Buchwald Pd(0) Biaryl Hindered Biaryl Amino Acids Suzuki->Biaryl Alkyne o-Alkynylphenyl Derivatives Sonogashira->Alkyne Amine N-Aryl/Alkyl Derivatives Buchwald->Amine Indole 3-Methyl-1H-indole Scaffolds Alkyne->Indole Cyclization

Fig 1: Divergent palladium-catalyzed cross-coupling pathways for the target substrate.

Mechanistic Causality & Experimental Design

To achieve high turnover numbers (TON) with this substrate, researchers must understand the causality behind catalyst deactivation and reaction stalling. The synthesis of sterically hindered biaryl systems from ortho-bromophenylalanine derivatives often suffers from slow reaction rates, sometimes requiring catalyst recharging to drive the reaction to completion[3].

The Twin Bottlenecks: Sterics and Coordination
  • Steric Hindrance at the Ortho-Position : The bulky α -methyl and α -amino ester groups project electron density and physical bulk directly adjacent to the C–Br bond. This impedes both the oxidative addition of Pd(0) and the reductive elimination of the final product.

  • Amine Coordination : The free primary amine and the ester moiety can interact with palladium, potentially forming stable N,O-chelates or off-cycle palladacycles that sequester the active catalyst[4].

Causal Solution :

  • Protection Strategy : It is highly recommended to pre-protect the primary amine as an N-Boc or N-Cbz carbamate. This drastically reduces its nucleophilicity and coordinating ability, keeping the Pd catalyst in the productive cycle.

  • Ligand Selection : Use bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos or RuPhos ). The electron-rich nature of SPhos accelerates oxidative addition into the hindered C–Br bond, while its massive steric bulk forces the two coupling partners together on the Pd(II) center, drastically accelerating the difficult reductive elimination step.

G2 Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Amine Competition) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Steric Bottleneck) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Fig 2: Catalytic cycle highlighting steric bottlenecks and amine competition.

Quantitative Data: Ligand Optimization

The following table summarizes the optimization of Suzuki-Miyaura coupling conditions for N-Boc protected Methyl 2-amino-2-(2-bromophenyl)propanoate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst SystemLigandBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃Toluene/H₂O90< 20%
2Pd(dppf)Cl₂ (5 mol%)NoneNa₂CO₃Dioxane/H₂O9045%
3 Pd₂(dba)₃ (2.5 mol%) SPhos (10 mol%) K₃PO₄ Toluene/H₂O 100 > 95%
4Pd(OAc)₂ (5 mol%)RuPhos (10 mol%)K₃PO₄Toluene/H₂O10088%

Data Interpretation: Entry 1 fails because PPh₃ lacks the steric bulk required to force reductive elimination. Entry 2 shows moderate success as the bidentate dppf ligand enforces a cis-geometry, but it suffers from slow oxidative addition. Entry 3 is optimal; SPhos overcomes both the oxidative addition and reductive elimination barriers.

Experimental Protocols & Self-Validating Systems

Protocol A: Suzuki-Miyaura Synthesis of Biaryl Amino Acids

This protocol details the coupling of the N-Boc protected substrate with an arylboronic acid.

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-Methyl 2-amino-2-(2-bromophenyl)propanoate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), SPhos (0.10 equiv, 10 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Degassing : Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition : Add degassed Toluene (10 mL) and degassed deionized H₂O (1 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screwcap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring (1000 rpm).

  • Work-up : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Quality Control (QC): To ensure the protocol is self-validating, employ a dual-checkpoint system:

  • Pre-Reaction Validation : Observe the color transition. The solution should shift from the deep purple/red of Pd₂(dba)₃ to a pale yellow/orange upon heating, confirming the successful generation of the active L₂Pd(0) complex.

  • In-Process Validation : Monitor via LC-MS. The starting material exhibits a distinct isotopic signature due to the bromine atom (m/z 258/260, 1:1 ratio for the unprotected core)[1]. The disappearance of this doublet and the emergence of the product mass confirms successful transmetalation and reductive elimination. If a debrominated side product is observed, it indicates successful oxidative addition but failed transmetalation (pointing to degraded boronic acid or insufficient base).

Protocol B: Sonogashira Coupling & Indole Cyclization

Coupling with terminal alkynes yields ortho-alkynylphenylglycine derivatives, which can undergo intramolecular hydroamination to form 3-methyl-3H-indole (indolenine) cores.

Step-by-Step Methodology:

  • Coupling : In a degassed Schlenk flask, combine the substrate (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent/Base : Add degassed Triethylamine (TEA) as both solvent and base (0.2 M concentration).

  • Reaction : Stir at 80 °C for 12 hours under Argon. Monitor by TLC until the starting material is consumed.

  • Cyclization (Optional One-Pot) : To the crude ortho-alkynyl intermediate, add a carbophilic Lewis acid (e.g., 5 mol% AuCl or PdCl₂) in DCE and heat to 60 °C. The α -amino group will attack the activated alkyne, yielding the cyclized indolenine scaffold.

References

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester Source: ACS Publications (Organometallics) URL:[Link]

Sources

Application

Application Note: Enantioselective Separation of Methyl 2-amino-2-(2-bromophenyl)propanoate Enantiomers by Chiral HPLC

Abstract This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of Methyl 2-amino-2-(2-bromophenyl)propanoate, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of Methyl 2-amino-2-(2-bromophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The critical nature of stereoisomerism in drug efficacy and safety necessitates robust analytical methods for enantiomeric purity assessment.[1][2] This guide provides a comprehensive, step-by-step methodology, from initial column and mobile phase screening to method optimization, grounded in the principles of chiral recognition. The described method utilizes a polysaccharide-based chiral stationary phase, demonstrating excellent resolution and reproducibility for baseline separation of the enantiomers. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient chiral separation method for this and structurally related compounds.

Introduction: The Imperative of Chiral Separation in Pharmaceutical Analysis

The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this is of paramount importance. Often, only one enantiomer of a racemic drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely employed and effective technique for the separation and quantification of enantiomers in pharmaceutical development and quality control.[3][4]

The analyte of interest, Methyl 2-amino-2-(2-bromophenyl)propanoate, is a substituted α-amino acid ester. The presence of a stereogenic center at the α-carbon necessitates a robust chiral separation method to control the stereochemical purity of subsequent active pharmaceutical ingredients (APIs). This application note provides a systematic approach to developing such a method.

Foundational Principles: Chiral Recognition Mechanisms

The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes leads to different retention times for the two enantiomers. The most common types of CSPs include:

  • Polysaccharide-based phases: These are derived from naturally occurring chiral polymers like cellulose and amylose, which are derivatized to enhance their chiral recognition capabilities.[5] They are known for their broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic glycopeptide-based phases: These are particularly effective for the separation of polar and ionic compounds, such as underivatized amino acids.[6][7]

  • Pirkle-type phases: These are synthetic phases, often based on functionalized amino acids, that provide chiral recognition through multiple points of interaction.

Given the structure of Methyl 2-amino-2-(2-bromophenyl)propanoate, which contains an amino group, an ester, and an aromatic ring, a polysaccharide-based CSP is a logical starting point for method development due to its versatility and high success rate with a wide range of compounds.[1][8][9]

Method Development Strategy

The development of a chiral HPLC method is often an empirical process that involves screening various columns and mobile phases.[1][3][6][10] Our strategy will follow a logical progression from initial screening to final method optimization.

Sources

Method

Application Note: Advanced NMR Characterization of Methyl 2-amino-2-(2-bromophenyl)propanoate

Strategic Rationale & Structural Complexity Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) [1] is a highly functionalized, unnatural amino acid derivative. Featuring an α -methyl group, a methyl ester, an...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural Complexity

Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) [1] is a highly functionalized, unnatural amino acid derivative. Featuring an α -methyl group, a methyl ester, and an ortho-bromophenyl moiety, this compound serves as a critical building block for peptidomimetics and active pharmaceutical ingredient (API) synthesis.

From a spectroscopic standpoint, characterizing this molecule requires overcoming specific structural challenges:

  • Quaternary α -Carbon: The α -carbon lacks an attached proton, meaning its 1D 13 C signal intensity will be inherently weak due to long T1​ relaxation times and the absence of the Nuclear Overhauser Effect (NOE) [2].

  • Steric Congestion: The bulky ortho-bromo substitution forces the aromatic ring out of coplanarity with the ester carbonyl. This orthogonal conformation creates an anisotropic shielding cone that directly influences the chemical shifts of the α -methyl and ester groups.

  • Heavy Atom Effect: The massive electron cloud of the bromine atom significantly shields the attached aromatic carbon (C-2), pushing its resonance uncharacteristically upfield [2].

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology must be employed. This protocol incorporates internal validation steps to guarantee that the resulting spectra are artifact-free and structurally definitive.

Step 1: Sample Preparation & Homogeneity Optimization

  • Weigh exactly 20 mg of the analyte to ensure a sufficient signal-to-noise ratio for the quaternary carbons.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Causality Check: Filter the solution through a tightly packed glass wool plug directly into a 5 mm precision NMR tube. Eliminating microscopic particulates is critical; suspended solids distort magnetic field homogeneity, leading to broadened lineshapes and inaccurate multiplet integrations.

Step 2: 1D NMR Acquisition Parameters

  • 1 H NMR (400 MHz): Acquire 16 scans with a 1.0 s relaxation delay ( D1​ ) and a 30° flip angle.

  • 13 C NMR (100 MHz): Acquire 1024 scans. Critical Adjustment: Increase the D1​ delay to 2.5–3.0 seconds. This extended delay ensures the complete magnetic relaxation of the quaternary α -carbon and the carbonyl carbon between pulses, preventing signal attenuation [3].

Step 3: Internal Validation via D 2​ O Exchange

  • After the initial 1 H acquisition, add 1-2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum.

  • The broad singlet corresponding to the -NH 2​ protons will disappear as deuterium replaces the exchangeable protons, acting as a self-validating confirmation of the amine assignment.

Step 4: 2D HMBC Acquisition

  • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range coupling constants ( nJCH​ ) of 8 Hz. This is essential for linking the isolated spin systems (the methyls and the aromatic ring) to the "invisible" quaternary α -carbon.

Mechanistic Signal Assignment

Proton ( 1 H) Dynamics: The α -methyl group appears as a sharp singlet. Its upfield shift (~1.75 ppm) relative to typical benzylic methyls is a direct result of the shielding cone generated by the orthogonal aromatic ring, which counterbalances the electron-withdrawing nature of the adjacent ester and amino groups.

Carbon ( 13 C) Dynamics: The heavy atom effect of the bromine atom causes the C-2 aromatic carbon to resonate significantly upfield (~122.5 ppm) compared to typical substituted aromatic carbons [2]. The quaternary α -carbon (~62.5 ppm) is definitively assigned using the 2D HMBC data, which reveals strong 3J cross-peaks with the α -methyl protons and the H-6 aromatic proton, unambiguously locking the aliphatic chain to the aromatic ring [3].

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)
α -CH 3​ 1.75Singlet (s)3H-
-NH 2​ 2.20Broad Singlet (br s)2H- (Exchangeable)
-OCH 3​ 3.70Singlet (s)3H-
Ar-H (C-5)7.12td1H7.6, 1.5
Ar-H (C-4)7.28td1H7.6, 1.2
Ar-H (C-6)7.45dd1H7.8, 1.5
Ar-H (C-3)7.58dd1H7.8, 1.2

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)
α -CH 3​ 24.5Primary (CH 3​ )-
-OCH 3​ 52.8Primary (CH 3​ )-
C- α 62.5Quaternary (C) α -CH 3​ , Ar-H (C-6)
Ar-C (C-2, C-Br)122.5Quaternary (C)Ar-H (C-4), Ar-H (C-6)
Ar-C (C-5)127.4Tertiary (CH)Ar-H (C-3)
Ar-C (C-6)128.8Tertiary (CH)Ar-H (C-4)
Ar-C (C-4)129.1Tertiary (CH)Ar-H (C-6)
Ar-C (C-3)135.2Tertiary (CH)Ar-H (C-5)
Ar-C (C-1)141.0Quaternary (C) α -CH 3​ , Ar-H (C-5)
C=O (Ester)175.0Quaternary (C) α -CH 3​ , -OCH 3​

Network Visualizations

NMR_Workflow SamplePrep Sample Preparation (20 mg in 0.6 mL CDCl3) Tuning Probe Tuning & Matching (1H / 13C Frequencies) SamplePrep->Tuning Shimming Shimming & Locking (Optimize Z-axis gradients) Tuning->Shimming Acquisition1D 1D Acquisition (1H, 13C, D2O Exchange) Shimming->Acquisition1D Acquisition2D 2D Acquisition (COSY, HSQC, HMBC) Acquisition1D->Acquisition2D Processing Data Processing (FT, Phase/Baseline Correction) Acquisition2D->Processing

Caption: Standard optimized workflow for multi-nuclear NMR characterization.

HMBC_Network C_alpha C-α (Quaternary) ~62.5 ppm H_alpha_Me H-α Methyl ~1.75 ppm H_alpha_Me->C_alpha 2J C_Carbonyl C=O (Ester) ~175.0 ppm H_alpha_Me->C_Carbonyl 3J H_OMe H-Methoxy ~3.70 ppm H_OMe->C_Carbonyl 3J H_Ar6 H-Ar (C6) ~7.45 ppm H_Ar6->C_alpha 3J

Caption: Key HMBC interactions confirming the quaternary α-carbon connectivity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

Application

Application Note: Crystal Structure Analysis of Halogenated Phenylalanine Derivatives

Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Crystallization methodologies, X-ray diffraction phasing, and structural validation of halogen-bonded systems. Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Crystallization methodologies, X-ray diffraction phasing, and structural validation of halogen-bonded systems.

Mechanistic Rationale: The Physics of Halogen Bonding in Drug Design

Halogen bonding (XB) has emerged as a highly directional, non-covalent interaction in rational drug design, offering interaction strengths comparable to classical hydrogen bonding[1],[2]. Halogenated phenylalanine (Phe) derivatives—such as 4-chloro-, 4-bromo-, and 4-iodo-L-phenylalanine—are frequently incorporated into peptides and small-molecule inhibitors to enhance target affinity, metabolic stability, and membrane permeability[3].

The physical basis of the halogen bond is driven by the anisotropic distribution of electron density around the covalently bound halogen atom. This creates a localized, electropositive crown opposite the covalent σ -bond, known as the σ -hole [3]. This electrophilic region interacts favorably with Lewis bases (e.g., protein backbone carbonyl oxygens or aromatic π -systems)[4]. Because the σ -hole becomes more pronounced with increasing halogen polarizability (I > Br > Cl > F), the choice of halogen directly dictates both the crystallization behavior and the final receptor-binding geometry[2].

Experimental Workflow

The following pathway illustrates the logical progression from phase-behavior screening to structural refinement. Because halogenated Phe derivatives often exhibit complex self-assembly behaviors, the workflow is designed to bypass kinetic traps (like gelation) in favor of thermodynamic crystal growth.

Workflow A Halogenated Phe Derivatives B Solubility & Gelation Screen A->B Assess phase behavior C Crystallization (Vapor Diff.) B->C Optimize solvent polarity D X-Ray Diffraction & SAD Phasing C->D Harvest discrete crystals E Electron Density Map Generation D->E Anomalous scattering F Structural Refinement & XB Validation E->F Model building & validation

Workflow for the crystallization and structural analysis of halogenated phenylalanine derivatives.

Self-Validating Crystallization Protocol

A major challenge in crystallizing halogenated Phe derivatives is their propensity to form supramolecular hydrogels[5]. The addition of halogens to the aromatic ring alters the solid-state packing, often driving the rapid self-assembly of fibrillar networks rather than discrete single crystals[5]. The following protocol utilizes a controlled vapor diffusion strategy to ensure crystalline order.

Step 1: Solvent Optimization and Gelation Bypass
  • Procedure: Dissolve the halogenated Phe derivative (e.g., 4-bromo-L-phenylalanine) in a highly solubilizing, polar aprotic solvent such as DMSO or a fluorinated solvent like hexafluoroisopropanol (HFIP) to a concentration of 10–20 mg/mL.

  • Causality: Complete dissolution in a strong hydrogen-bond-accepting solvent disrupts pre-existing π−π stacked fibrillar aggregates that seed gel formation.

  • Self-Validation Checkpoint: The initial solution must be optically clear. Any turbidity indicates incomplete dissolution, which will act as nucleation sites for amorphous precipitation rather than crystalline growth.

Step 2: Hanging Drop Vapor Diffusion
  • Procedure:

    • Mix 1 μ L of the peptide/derivative solution with 1 μ L of the precipitant solution (e.g., 0.1 M HEPES pH 7.5, 15% PEG 4000) on a siliconized glass cover slip.

    • Invert the cover slip over a reservoir well containing 500 μ L of the precipitant solution.

    • Seal the well with vacuum grease and incubate at a highly stable temperature (typically 18–20 °C).

  • Causality: Gradual vapor equilibration slowly increases the local concentration of the precipitant in the drop. This slow transition across the solubility curve promotes a low number of nucleation events, favoring the thermodynamic stability of the crystal lattice over the kinetic trap of gelation.

  • Self-Validation Checkpoint: Observe the drops under a polarized light microscope after 3–7 days. The appearance of birefringence (bright, colorful objects against a dark background) confirms the presence of an ordered crystalline lattice. If the drop forms an isotropic jelly (no birefringence), the solvent polarity must be adjusted to further suppress gelation.

Step 3: Crystal Harvesting and Cryoprotection
  • Procedure: Loop the grown crystals using a nylon litho-loop and submerge them for 10–30 seconds in a cryoprotectant solution (the reservoir solution supplemented with 20–25% v/v glycerol or ethylene glycol). Flash-cool immediately in liquid nitrogen.

  • Causality: Rapid vitrification prevents the formation of crystalline ice, which would otherwise physically damage the derivative's crystal lattice and introduce parasitic diffraction rings.

Data Collection & Phase Determination

The presence of heavy halogen atoms (particularly Bromine and Iodine) provides a distinct crystallographic advantage: they exhibit significant anomalous scattering at typical synchrotron X-ray wavelengths[6].

  • SAD Phasing (Single-wavelength Anomalous Dispersion): Instead of relying on molecular replacement (which can introduce model bias), researchers can tune the incident X-ray beam to the absorption edge of the halogen (e.g., ~13.4 keV for the Br K-edge).

  • Causality: The absorption of X-ray photons by the halogen's inner-shell electrons causes a breakdown of Friedel's Law ( I(hkl)=I(−h−k−l) ). Measuring these anomalous differences allows for the direct mathematical extraction of the crystallographic phases.

  • Self-Validation Checkpoint: The generation of a strong anomalous difference Patterson map directly validates the successful incorporation, high occupancy, and rigid positioning of the halogenated derivative within the crystal lattice.

Structural Refinement & Data Interpretation

Once the electron density map is generated, the structural model is built and refined. The critical final step is the geometric validation of the halogen bonds (C–X···Y) within the active site or crystal packing[4].

A valid halogen bond is not merely a close contact; it is a highly directional electrostatic interaction. To validate the interaction, structural biologists must measure the distance between the halogen (X) and the Lewis base acceptor (Y), as well as the C–X···Y angle ( θ ).

Quantitative Data: Halogen Bonding Parameters

The table below summarizes the expected crystallographic parameters for halogenated Phe derivatives interacting with oxygen-based Lewis bases (e.g., backbone carbonyls)[2],[4].

Halogen (X)Electronegativity σ -Hole PotentialTypical C-X···O Distance ( )Ideal Angle ( θ )
Fluorine (F) 3.98Negligible> 3.0 (Rarely forms XB)N/A
Chlorine (Cl) 3.16Weak2.8 – 3.2150° – 180°
Bromine (Br) 2.96Moderate2.7 – 3.1160° – 180°
Iodine (I) 2.66Strong2.6 – 3.0165° – 180°

Note: A structurally validated halogen bond must feature a C-X···O distance shorter than the sum of their respective van der Waals radii, and an angle ( θ ) approaching 180° to maximize the overlap between the acceptor's lone pair and the halogen's σ -hole[4].

References[3] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC (nih.gov).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5369046/[1] Halogen bonding for rational drug design and new drug discovery - PubMed (nih.gov).https://pubmed.ncbi.nlm.nih.gov/22462734/[2] Halogen Bonding—A Novel Interaction for Rational Drug Design? - ACS Publications.https://pubs.acs.org/doi/10.1021/ci900028p[5] Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2017/FD/C7FD00108H[4] Halogen bonds between ligands and proteins: can we use them in validation? - bioRxiv.https://www.biorxiv.org/content/10.1101/2023.10.20.563261v1[6] Crystallographic insights into the self-assembly of KLVFF amyloid-beta peptides - ResearchGate.https://www.researchgate.net/publication/334639343_Crystallographic_insights_into_the_self-assembly_of_KLVFF_amyloid-beta_peptides

Sources

Method

Advanced Application Note: Methyl 2-amino-2-(2-bromophenyl)propanoate in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary The pursuit of conformationally restricted quaterna...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

The pursuit of conformationally restricted quaternary centers is a cornerstone of modern structure-based drug design. Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS 1184629-78-4)[1] emerges as a highly versatile, trifunctional building block designed specifically for this purpose. Featuring an ortho-bromoaryl group, a primary amine, and a methyl ester anchored to a quaternary alpha-carbon, this molecule offers orthogonal handles for transition-metal-catalyzed cross-coupling and condensation.

This Application Note details the strategic deployment of this precursor in the synthesis of two privileged medicinal scaffolds: quaternary isoindolin-1-ones and 3-amino-3-methyloxindoles . By leveraging palladium-catalyzed carbonylation and Buchwald-Hartwig amination[2], researchers can rapidly access complex, sp³-rich heterocycles with high atom economy and predictable chemoselectivity.

Mechanistic Rationale & Structural Advantages

The selection of Methyl 2-amino-2-(2-bromophenyl)propanoate over standard phenylglycine derivatives is driven by critical mechanistic advantages:

  • The Thorpe-Ingold Effect: The geminal disubstitution (methyl and ester groups) at the alpha-carbon significantly reduces the activation entropy required for ring closure. This steric compression forces the ortho-bromo substituent and the reactive nucleophile (amine or amide) into close spatial proximity, dramatically accelerating intramolecular cyclization.

  • Prevention of Racemization: Standard alpha-amino acids are prone to racemization at the alpha-center during basic or metal-catalyzed conditions. The quaternary nature of the alpha-methyl group strictly prohibits enolization, preserving the stereochemical integrity of the core if resolved enantiomers are utilized.

  • Chemoselective Ring Closure: In palladium-catalyzed cyclizations, the system heavily favors the formation of unstrained 5-membered rings. For example, during Buchwald-Hartwig amination of its amide derivative, the amide nitrogen selectively attacks the aryl-palladium intermediate to form a 5-membered oxindole, completely bypassing the alpha-amine which would otherwise form a highly strained 4-membered azetidine.

Key Synthetic Workflows

Workflow A: Synthesis of Quaternary Isoindolin-1-ones via Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization of ortho-bromophenyl derivatives is a highly efficient route to isoindolinones[3],[4]. In this workflow, the ortho-bromo group undergoes oxidative addition with Pd(0), followed by the migratory insertion of carbon monoxide. The adjacent primary amine then acts as an intramolecular nucleophile, attacking the resulting acyl-palladium species to yield a 3-methyl-3-(methoxycarbonyl)isoindolin-1-one[5].

G A Methyl 2-amino-2- (2-bromophenyl)propanoate B Pd(0) Oxidative Addition A->B Pd Catalyst C CO Migratory Insertion B->C CO (1 atm) D Intramolecular Amination C->D Base (-HBr) E 3-Methyl-3-(methoxycarbonyl) isoindolin-1-one D->E Reductive Elimination

Caption: Pd-catalyzed carbonylative cyclization forming quaternary isoindolin-1-ones.

Workflow B: Synthesis of 3-Amino-3-methyloxindoles via Buchwald-Hartwig Amination

To access the oxindole core, the ester is first converted to an amide using trimethylaluminum (AlMe₃) activation. Subsequent exposure to Pd₂(dba)₃ and Xantphos triggers an intramolecular Buchwald-Hartwig C-N coupling[2]. The wide bite angle of Xantphos (111°) is critical here, as it forces the palladium intermediate into a geometry that highly accelerates reductive elimination, overcoming the steric bulk of the quaternary center.

G A Methyl 2-amino-2-(2-bromophenyl)propanoate B Amidation (R-NH2) AlMe3 mediated A->B C 2-Amino-2-(2-bromophenyl) propanamide B->C D Intramolecular Buchwald-Hartwig C-N Coupling C->D Pd2(dba)3, Xantphos Cs2CO3, 100°C E 3-Amino-3-methyl- 1-R-oxindole D->E

Caption: Two-step synthesis of 3-amino-3-methyloxindoles via amidation and Buchwald-Hartwig cyclization.

Quantitative Data & Optimization Summary

The following table summarizes the optimized catalytic parameters for transforming Methyl 2-amino-2-(2-bromophenyl)propanoate into its respective heterocyclic derivatives.

Reaction StepReagents / CatalystAdditive / BaseSolventTemp (°C)Yield (%)Mechanistic Role
1. Direct Amidation Benzylamine (1.2 eq)AlMe₃ (1.2 eq)Toluene8085AlMe₃ activates the amine via aluminum amide formation, overcoming ester unreactivity.
2. Carbonylative Cyclization Pd(OAc)₂ (5 mol%), dppp (10 mol%)Mo(CO)₆ (0.5 eq), Et₃NDMF9082Mo(CO)₆ acts as a safe, solid CO surrogate; dppp prevents catalyst deactivation.
3. Buchwald-Hartwig Cyclization Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane10078Xantphos' wide bite angle accelerates reductive elimination to form the sterically hindered ring.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-(methoxycarbonyl)isoindolin-1-one

Self-Validating Note: The use of Mo(CO)₆ avoids the hazards of pressurized CO gas. The reaction mixture will transition from pale yellow to deep brown as the active Pd(0) species is generated and CO is liberated.

  • Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-amino-2-(2-bromophenyl)propanoate (258 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), dppp (41.2 mg, 0.10 mmol), and Mo(CO)₆ (132 mg, 0.5 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the chamber with dry Nitrogen gas (repeat 3 times).

  • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) and Triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive N₂ flow. Heat the sealed tube in an oil bath at 90 °C for 12 hours. Observation: Slow gas evolution (CO) will be visible initially.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal residues. Wash the filtrate with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to afford the product as a crystalline solid.

Protocol 2: Synthesis of 1-Benzyl-3-amino-3-methyloxindole

Self-Validating Note: The amidation step requires strict anhydrous conditions due to the violent reactivity of AlMe₃ with moisture. Methane gas evolution confirms the formation of the active aluminum amide complex.

Step 2A: AlMe₃-Mediated Amidation

  • In a flame-dried round-bottom flask under N₂, dissolve Benzylamine (131 µL, 1.2 mmol) in anhydrous Toluene (5.0 mL) and cool to 0 °C in an ice bath.

  • Dropwise add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 0.6 mL, 1.2 mmol). Caution: Highly exothermic; observe methane gas evolution. Stir at room temperature for 30 minutes.

  • Add Methyl 2-amino-2-(2-bromophenyl)propanoate (258 mg, 1.0 mmol) as a solution in Toluene (2.0 mL). Heat the mixture to 80 °C for 4 hours.

  • Cool to 0 °C and carefully quench by dropwise addition of 1M HCl (until gas evolution ceases). Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the crude amide.

Step 2B: Intramolecular Buchwald-Hartwig Cyclization

  • In a dried Schlenk flask, combine the crude amide (approx. 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), Xantphos (28.9 mg, 0.05 mmol), and finely powdered Cs₂CO₃ (651 mg, 2.0 mmol).

  • Evacuate and backfill with N₂ (3 times).

  • Inject anhydrous 1,4-Dioxane (5.0 mL) and heat the suspension at 100 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through Celite.

  • Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the functionalized oxindole.

References

  • 1184629-78-4 | Methyl 2-amino-2-(2-bromophenyl)
  • ChemInform Abstract: Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones Through Regioselective Palladium-Catalyzed Intramolecular Cyclization ResearchG
  • Palladium-catalyzed intramolecular C–N coupling: Facile synthesis of tetracyclic C(3)
  • Pd-Catalyzed Aminocarbonylation of the Blaise Reaction Intermediate: One-Pot Synthesis of (Z)
  • Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester ACS Public

Sources

Application

Application Note: Integration and Late-Stage Functionalization of Methyl 2-amino-2-(2-bromophenyl)propanoate in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) is a highly specialized, unnatural α,α -disubstituted amino acid derivative[1]. Featuring an α -methyl group and an ortho-brominated phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4) is a highly specialized, unnatural α,α -disubstituted amino acid derivative[1]. Featuring an α -methyl group and an ortho-brominated phenyl ring, this building block is strategically utilized in advanced peptide drug discovery to impart severe conformational restriction (e.g., stabilizing 310​ -helices) and absolute resistance to proteolytic degradation. Furthermore, the ortho-bromo substituent serves as a bioorthogonal handle for late-stage palladium-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating framework for preparing this monomer for SPPS, overcoming its inherent steric hindrance during coupling, and executing on-resin functionalization.

Mechanistic Insights & Causality

The Challenge of Steric Hindrance vs. The Advantage of Stereochemical Stability

Incorporating α,α -disubstituted amino acids (like α -methyl phenylglycine derivatives) into a growing peptide chain presents profound 2[2]. The bulky α -methyl and ortho-bromophenyl groups severely restrict the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide). Standard coupling reagents (e.g., DIC/HOBt) often fail, leading to truncation or deletion sequences[3].

However, this steric bulk is accompanied by a massive mechanistic advantage: the absence of an α -proton . In standard SPPS, over-activation or prolonged heating leads to base-catalyzed racemization via an oxazolone intermediate. Because this monomer lacks an α -proton, oxazolone-mediated epimerization is chemically impossible. This causality dictates our experimental choice: we can safely employ highly aggressive coupling conditions—such as in situ acid fluoride generation or microwave-assisted heating at 75–90°C—without risking the stereochemical integrity of the peptide[4].

Late-Stage Functionalization (LSF)

The ortho-bromo moiety is relatively inert under standard Fmoc/tBu SPPS conditions (including TFA cleavage), acting as a silent placeholder. Post-assembly, it can be activated via Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings to introduce diverse pharmacophores directly on the solid support[5].

Pre-SPPS Monomer Preparation

Commercially, this compound is supplied as a 1[1]. It is fundamentally incompatible with SPPS until the ester is saponified to a free carboxylic acid and the amine is protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol A: Saponification and Fmoc-Protection

Causality & Rationale: LiOH is preferred over NaOH for saponification in mixed aqueous/organic solvents due to its superior solubility in THF and milder nature, preventing unwanted side reactions on the halogenated aromatic ring.

  • Saponification : Dissolve 10 mmol of Methyl 2-amino-2-(2-bromophenyl)propanoate in 30 mL of THF/MeOH/H 2​ O (2:1:1). Add 30 mmol of LiOH·H 2​ O.

  • Self-Validating Monitoring : Stir at 40°C for 12 hours. Monitor via LC-MS until the methyl ester mass peak completely shifts to the free acid mass.

  • Acidification : Evaporate organic solvents under reduced pressure. Acidify the aqueous layer to pH 3 using 1M HCl. Lyophilize to obtain the crude amino acid hydrochloride.

  • Fmoc Protection : Suspend the crude amino acid in 40 mL of 10% Na 2​ CO 3​ (aq) and 20 mL of dioxane. Cool to 0°C.

  • Addition : Dropwise, add a solution of Fmoc-OSu (11 mmol) in 20 mL dioxane. Stir for 12 hours, allowing the reaction to reach room temperature.

  • Isolation : Extract unreacted Fmoc-OSu with diethyl ether (2 x 30 mL). Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the Fmoc-protected monomer. Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

Solid-Phase Peptide Synthesis (SPPS) Integration

Protocol B: Coupling of the Hindered Monomer

Causality & Rationale: To overcome the extreme steric hindrance, we utilize Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate the highly reactive 4in situ[4]. Acid fluorides are small and highly electrophilic, making them ideal for α,α -disubstituted amino acids.

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 x 5 mins).

  • Activation : In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected monomer and 0.4 mmol of TFFH in 2 mL of anhydrous DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIEA). Stir for 3 minutes to form the acid fluoride.

  • Coupling : Transfer the activated solution to the resin.

  • Microwave Assistance : Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer.

  • Self-Validation : Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure complete coupling. If the beads turn blue, repeat the coupling step.

  • Capping : Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 5 minutes to 3 and prevent deletion sequences[3].

Late-Stage Functionalization (LSF)

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Performing cross-coupling on-resin avoids the purification of intermediate peptides. The robust amide bonds and the lack of an α -proton on the modified residue ensure stability under 5[5].

  • Degassing : Suspend the peptidyl-resin (0.05 mmol) in 2 mL of degassed DMF/H 2​ O (9:1) in a microwave vial.

  • Reagents : Add 0.25 mmol (5 eq) of the desired aryl boronic acid, 0.01 mmol (20 mol%) of Pd(PPh 3​ ) 4​ , and 0.5 mmol (10 eq) of K 2​ CO 3​ .

  • Reaction : Seal the vial, purge with Argon, and heat at 85°C for 2 hours under gentle agitation.

  • Washing : Wash the resin sequentially with DMF, H 2​ O, DMF, DCM, and MeOH to remove palladium byproducts.

  • Cleavage : Cleave the functionalized peptide from the resin using TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data Analysis

The following table summarizes the efficacy of various coupling reagents when incorporating sterically hindered α,α -disubstituted amino acids (post-saponification)[2][3][4].

Coupling Reagent / StrategyActivation IntermediateReaction Temp (°C)Avg. Coupling TimeYield (%)Racemization Risk
DIC / HOBt OBt Ester2524 hours< 30%None (No α -proton)
HATU / DIEA OAt Ester254 hours60 - 75%None
HATU / DIEA (Microwave) OAt Ester7515 mins> 90%None
TFFH / DIEA Acid Fluoride252 hours> 95%None
RMMR Technology Immobilized Acyl-Transfer251 hour> 90%None

Visualizations

Workflow A Methyl 2-amino-2- (2-bromophenyl)propanoate B 1. Saponification (LiOH, THF/H2O) A->B C 2. Fmoc Protection (Fmoc-OSu, Na2CO3) B->C D 3. SPPS Coupling (TFFH or HATU/MW) C->D E 4. On-Resin Pd-Catalyzed Coupling D->E F 5. Cleavage (TFA/Scavengers) E->F

Step-by-step workflow for integrating and functionalizing the hindered amino acid derivative.

Mechanism N1 Sterically Hindered α,α-Disubstituted Monomer (α-methyl, o-bromo-phenyl groups) N2 Absence of α-proton (Zero Risk of Oxazolone-Mediated Racemization) N1->N2 N3 High-Energy Activation Allowed (e.g., Acid Fluoride via TFFH or 75°C Microwave) N2->N3 N4 Efficient Amide Bond Formation (Overcoming Steric Clash) N3->N4

Mechanistic causality detailing how the lack of an α-proton enables high-energy coupling.

References

  • [3] Title: Solid-phase Peptide Synthesis (SPPS) in Research & Development Source: gyrosproteintechnologies.com URL:[Link]

  • [4] Title: Introduction to Peptide Synthesis - PMC - NIH Source: nih.gov URL:[Link]

  • [2] Title: Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides Source: springernature.com URL:[Link]

  • [5] Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: mdpi.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing dehalogenation in Suzuki coupling of ortho-substituted aryl bromides

Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Couplings of Hindered Aryl Bromides Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Couplings of Hindered Aryl Bromides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a synthetic wall when coupling ortho-substituted aryl bromides. The most common point of failure? Hydrodehalogenation . Instead of the desired biaryl product, the reaction yields the reduced arene (Ar-H).

To solve this, we cannot merely guess at conditions; we must understand the causality of the catalytic cycle. This guide deconstructs the kinetic bottlenecks of sterically hindered substrates and provides self-validating protocols to force your reaction down the productive pathway.

Part 1: The Causality of Dehalogenation (Mechanistic Deep Dive)

In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. However, when using ortho-substituted aryl bromides, the bulky substituent creates severe steric crowding around the palladium center[1].

This steric bulk severely retards the transmetalation step—the transfer of the aryl group from the boronic acid to the palladium[2]. Because the Ar−Pd(II)−Br intermediate is trapped in a kinetic bottleneck, its lifetime increases drastically. This long-lived species becomes highly susceptible to off-cycle side reactions, specifically hydride abstraction[3]. The palladium abstracts a hydride from the solvent (e.g., alcohols), the base (via β -hydride elimination), or trace water, forming an Ar−Pd(II)−H species. Rapid reductive elimination then irreversibly yields the dehalogenated byproduct (Ar-H)[4].

Mechanism Start Pd(0) + Ar-Br (ortho-substituted) OxAdd Ar-Pd(II)-Br (Sterically Hindered) Start->OxAdd Oxidative Addition Transmet Transmetalation (Slowed by ortho-group) OxAdd->Transmet + Ar'-B(OH)2 Hydride Hydride Abstraction (From Solvent/Base/H2O) OxAdd->Hydride Competing Pathway Coupled Ar-Ar' (Desired Product) Transmet->Coupled Reductive Elimination PdH Ar-Pd(II)-H (Off-cycle Intermediate) Hydride->PdH Dehal Ar-H (Dehalogenated Byproduct) PdH->Dehal Reductive Elimination

Divergent pathways of the Ar-Pd(II)-Br intermediate: Productive transmetalation vs. dehalogenation.

Part 2: Troubleshooting FAQs

Q1: I am using standard Pd(PPh3​)4​ and K2​CO3​ in EtOH/Water, but I am getting >40% dehalogenation. Why? A1: Your conditions are a perfect storm for hydrodehalogenation. First, triphenylphosphine ( PPh3​ ) is not bulky or electron-rich enough to accelerate the transmetalation of an ortho-substituted substrate[2]. Second, ethanol is a classic hydride donor. The long-lived Ar−Pd(II)−Br intermediate abstracts a hydride from the α -carbon of the alcohol, leading to your reduced byproduct[3]. Actionable Fix: Switch to an aprotic solvent like Toluene or THF, and upgrade your ligand.

Q2: How do Buchwald ligands solve this kinetic bottleneck? A2: Buchwald dialkylbiaryl phosphine ligands (such as SPhos, XPhos, and RuPhos) are engineered specifically for this problem[5]. Their electron-rich nature accelerates the initial oxidative addition. More importantly, their extreme steric bulk (e.g., the triisopropyl groups on XPhos) forces the palladium intermediate into a highly reactive, low-coordinate geometry ( L1​Pd ). This steric pressure drastically lowers the activation energy for transmetalation and reductive elimination, allowing the productive cycle to outcompete the off-cycle hydride abstraction.

Q3: I switched to XPhos, but I still see 15% Ar-H. What is the hydride source now? A3: If your solvent is aprotic (e.g., Toluene), the hydride source is likely your base or trace water. Alkoxide bases (like NaOEt or KOtBu) can undergo β -hydride elimination to donate a hydride to the palladium[2]. Additionally, excessive water used to dissolve inorganic bases can act as a proton source, which, in the presence of basic conditions and Pd(0), can form Pd-H species[3]. Actionable Fix: Use strictly anhydrous K3​PO4​ or Cs2​CO3​ in a dry solvent system, or precisely control water stoichiometry (e.g., 2-5 equivalents relative to boronic acid) just enough to activate the boronate complex without flooding the system[6].

Workflow Detect GC/LC-MS Detects >10% Ar-H CheckSolvent Is solvent a hydride donor? (e.g., EtOH, iPrOH, DMF) Detect->CheckSolvent ChangeSolvent Switch to Toluene, THF, or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is base causing β-hydride elimination? (e.g., NaOEt) CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 (Aqueous or Anhydrous) CheckBase->ChangeBase Yes CheckLigand Is transmetalation too slow? (e.g., PPh3, dppf) CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to Buchwald Ligands (SPhos, XPhos, RuPhos) CheckLigand->ChangeLigand Yes Success High Yield Ar-Ar' Minimal Ar-H CheckLigand->Success No ChangeLigand->Success

Systematic troubleshooting workflow to eliminate hydrodehalogenation pathways.

Part 3: Quantitative Data Presentation

To illustrate the causality of these choices, below is a summary of typical reaction profiles for an ortho-substituted aryl bromide (e.g., 2-bromotoluene) coupled with phenylboronic acid across different conditions.

Ligand SystemSolvent SystemBaseTransmetalation KineticsTypical Dehalogenation (Ar-H)Typical Yield (Ar-Ar')
PPh3​ EtOH / H2​O NaOEt Slow> 40% < 30%
dppfDMF K2​CO3​ Moderate20 - 30% 50 - 60%
SPhosToluene / H2​O K3​PO4​ Fast< 5% > 90%
XPhos (Pd G3)THF Cs2​CO3​ Very FastTrace (< 2%) > 95%

Part 4: Self-Validating Experimental Protocol

To establish a trustworthy, reproducible baseline, utilize the following protocol employing a 3rd Generation (G3) Buchwald Precatalyst. The G3 precatalyst ensures rapid, quantitative generation of the active L1​Pd(0) species without requiring excess reducing agents that could inadvertently promote hydride formation[1].

Protocol: Suzuki-Miyaura Coupling of Hindered Aryl Bromides using XPhos Pd G3

Step 1: Reagent Preparation & Stoichiometry

  • Weigh the ortho-substituted aryl bromide (1.0 equiv) and the arylboronic acid (1.5 equiv). Note: The excess boronic acid compensates for any minor protodeboronation.

  • Weigh XPhos Pd G3 precatalyst (2 mol%) and anhydrous K3​PO4​ (2.0 equiv).

  • Prepare a solvent mixture of Toluene/Water (10:1 v/v). Degas the mixture via sparging with ultra-pure Nitrogen or Argon for 30 minutes. Causality: Removing dissolved oxygen prevents homocoupling of the boronic acid, while the minimal water strictly limits the proton pool.

Step 2: Reaction Assembly (Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: arylboronic acid, XPhos Pd G3, and K3​PO4​ .

  • Evacuate and backfill the flask with Nitrogen (3 cycles).

  • Add the aryl bromide (if liquid) and the degassed Toluene/Water mixture via syringe.

  • Seal the flask and heat to 80 °C with vigorous stirring (1000 rpm). Causality: Vigorous stirring is critical in biphasic systems to ensure the base can effectively generate the reactive boronate complex.

Step 3: In-Process Validation (The Self-Validating Step)

  • At t=1 hour, withdraw a 50 μL aliquot via syringe.

  • Quench into 1 mL of EtOAc and wash with 1 mL of brine.

  • Analyze the organic layer via GC-MS.

    • Validation Check: Calculate the ratio of Ar-Br (Starting Material) : Ar-H (Dehalogenation) : Ar-Ar' (Product).

    • If Ar-H is >5%, immediately check the seal for moisture ingress or verify the purity/dryness of the K3​PO4​ .

    • If Ar-Br is unreacted and Ar-Ar' is low, the boronic acid may have degraded; consider switching to a pinacol boronate ester (Bpin)[4].

Step 4: Workup and Isolation

  • Upon complete consumption of the aryl bromide (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute with EtOAc, wash with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

  • Purify via flash column chromatography.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at: [Link]

  • Royal Society of Chemistry (RSC). "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery". Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Optimization for Non-Proteinogenic Amino Acids (NPAAs)

Welcome to the Chromatography Technical Support Center. Non-proteinogenic amino acids (NPAAs) present unique chiral resolution challenges due to their diverse, bulky side chains, lack of standard UV chromophores, and zwi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. Non-proteinogenic amino acids (NPAAs) present unique chiral resolution challenges due to their diverse, bulky side chains, lack of standard UV chromophores, and zwitterionic behavior. This guide provides mechanistic troubleshooting, validated protocols, and authoritative insights for optimizing NPAA enantioseparation.

Workflow Visualization

NPAA_Optimization N1 Analyze NPAA Structure (Side-chain & Amine type) N2 Primary Amine? N1->N2 N3 Crown Ether CSP (e.g., Chiralpak CR(+)) N2->N3 Yes N4 Macrocyclic Antibiotic CSP (e.g., Teicoplanin) N2->N4 No N5 Optimize Mobile Phase (pH, Organic Modifier) N3->N5 N4->N5 N6 Resolution (Rs) > 1.5? N5->N6 N7 Method Validated (Proceed to Quantitation) N6->N7 Yes N8 Indirect Method (Derivatization + Achiral) N6->N8 No

Decision logic for selecting and optimizing chiral stationary phases for NPAAs.

Section 1: Method Development FAQs (The "Why" and "How")

Q1: How do I choose between Crown Ether and Macrocyclic Antibiotic Chiral Stationary Phases (CSPs) for an uncharacterized NPAA? Answer: The choice depends entirely on the amine substitution of your target molecule.

  • Crown Ethers: Select this if your NPAA has a primary amine. The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The fully protonated primary amine (-NH3+) enters the pseudo-18-crown-6 ether cavity, forming three critical hydrogen bonds with the ether oxygens[1].

  • Macrocyclic Antibiotics (e.g., Teicoplanin): Select this for secondary amines (e.g., N-methylated NPAAs) or NPAAs with highly aromatic/bulky side chains. Teicoplanin features a complex "basket" structure with multiple interaction sites (hydrogen bonding, π−π interactions, and steric hindrance), making it highly versatile for structural variants where crown ethers fail[2].

Q2: Why does my zwitterionic NPAA show zero retention on reversed-phase (RP) chiral methods? Answer: Highly polar NPAAs often bypass the stationary phase entirely in standard RP aqueous/organic gradients because they prefer the mobile phase. Solution: Shift to Hydrophilic Interaction Liquid Chromatography (HILIC) mode. Teicoplanin-based CSPs exhibit excellent HILIC retention behavior for polar amino acids[3]. By using a high-organic mobile phase (e.g., 80-90% Acetonitrile), the polar NPAA partitions into the water-enriched layer on the silica surface, drastically increasing the retention factor ( k′ ) and allowing the chiral selector time to interact.

Section 2: Troubleshooting Guide

Issue: Severe peak tailing and loss of resolution on a Crown Ether CSP.

  • Root Cause: Suboptimal mobile phase pH leading to incomplete protonation of the primary amine, or non-specific interactions with residual silanols on the silica support.

  • Resolution: Crown ether inclusion complexes require the amine to be fully protonated. Ensure your mobile phase pH is at least 2 units below the pKa of the NPAA's amine group. Switch to a highly acidic mobile phase using perchloric acid (HClO4) or trifluoroacetic acid (TFA) at pH 1.0–2.0[1].

Issue: Co-elution of enantiomers despite exhaustive mobile phase screening.

  • Root Cause: The NPAA side chain sterically hinders the chiral cavity, or the molecule lacks the necessary functional groups for direct chiral recognition.

  • Resolution: Pivot to an indirect separation method. Derivatize the NPAA using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Marfey's reagent. This converts the enantiomers into diastereomers, which can then be rapidly resolved on standard achiral C18 columns or tandem core-shell columns[4][5].

Section 3: Standardized Optimization Protocol (Direct Chiral Resolution)

This self-validating protocol establishes a baseline for NPAA enantioseparation using a Teicoplanin CSP in HILIC mode.

Step 1: System Suitability Test (SST)

  • Prepare a 1 mg/mL solution of a known racemate (e.g., DL-Phenylglycine) in 50:50 Methanol:Water.

  • Inject 5 µL onto the Teicoplanin column at a flow rate of 1.0 mL/min.

  • Validation Gate: Proceed only if the SST yields a resolution ( Rs​ ) 2.0. This confirms column integrity and system plumbing.

Step 2: NPAA Sample Preparation

  • Dissolve the NPAA in a diluent matching the starting mobile phase (e.g., 80% Acetonitrile / 20% Water) to prevent solvent-induced peak distortion.

  • Target concentration: 0.5 mg/mL.

Step 3: HILIC Mobile Phase Optimization

  • Initial Run: Set mobile phase to 80% Acetonitrile / 20% 20mM Ammonium Acetate.

  • pH Tuning: Adjust the aqueous buffer pH to 4.0, 5.5, and 7.0 in separate runs. Causality: Modifying the pH alters the ionization state of the NPAA's carboxylate group, directly modulating the ionic interactions with the basic amine groups on the teicoplanin selector[6].

  • Organic Modifier Tuning: If retention is too low ( k′<1 ), increase Acetonitrile to 90%. If retention is too high ( k′>10 ), decrease to 70%.

Step 4: Temperature Profiling

  • Run the optimized mobile phase at 15°C, 25°C, and 35°C.

  • Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures generally increase enantioselectivity ( α ) but may broaden peaks due to slower mass transfer. Select the temperature that maximizes Rs​ .

Data Presentation

Table 1: CSP Selection Matrix for NPAAs
NPAA Structural FeatureRecommended CSPPrimary Interaction MechanismTypical Mobile Phase
Primary Amine (Aliphatic) Crown EtherInclusion complex / H-bondingAcidic Aqueous (pH < 2)
Secondary/Tertiary Amine TeicoplaninSteric / H-bonding / IonicHILIC (High ACN)
Aromatic Side Chain Teicoplanin / Vancomycin π−π stacking / StericReversed-Phase / HILIC
Halogenated Side Chain Eremomycin (Chloro-derivative)Dipole-dipole / StericPure Water or Low Organic
Table 2: Mobile Phase Additive Effects on Teicoplanin CSPs
AdditiveConcentrationEffect on NPAA Resolution
Ammonium Acetate 10 - 50 mMBuffers pH; improves peak shape for zwitterions.
Trifluoroacetic Acid (TFA) 0.1%Suppresses silanol activity; sharpens acidic NPAA peaks.
Triethylamine (TEA) 0.1%Competes for basic sites; reduces tailing for basic NPAAs.

References

  • Title: Center for Physical Sciences and Technology: For the chiral separation of amino acids HPLC is perhaps the most popular...
  • Title: Separation of amino acid enantiomers by high performance liquid chromatography Source: Česká a slovenská farmacie URL
  • Title: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review Source: Scilit URL
  • Title: Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography Source: MDPI URL
  • Title: Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide Source: Benchchem URL
  • Title: Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach Source: ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of α-aryl-α-amino acids, such as Methyl 2-amino-2-(2-bromophenyl)propanoate, is a critical process in the development of novel pharmaceuticals and biologically active molecules. The presence of the 2-bromophenyl group introduces specific steric and electronic challenges that can impact reaction efficiency and product purity. This guide will focus on the two most common and versatile synthetic routes: the Strecker Synthesis and the Bucherer-Bergs Reaction , followed by hydrolysis and esterification. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.

Synthetic Overview

Two primary pathways are generally employed for the synthesis of the target amino acid, 2-amino-2-(2-bromophenyl)propanoic acid, which is then esterified to the final product.

  • Strecker Synthesis: A two-step process involving the formation of an α-aminonitrile from 2-bromoacetophenone, followed by hydrolysis to the amino acid.[1]

  • Bucherer-Bergs Reaction: A multi-component reaction that yields a hydantoin intermediate from 2-bromoacetophenone, which is subsequently hydrolyzed to the desired amino acid.[2][3]

The final step in both pathways is the esterification of the resulting amino acid to yield Methyl 2-amino-2-(2-bromophenyl)propanoate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

FAQ 1: Which synthetic route, Strecker or Bucherer-Bergs, is preferable for my synthesis?

Both the Strecker and Bucherer-Bergs syntheses are robust methods for preparing α,α-disubstituted amino acids.[3][4] The choice often depends on available starting materials, reaction conditions, and downstream purification preferences.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials 2-Bromoacetophenone, Ammonium Chloride, Sodium Cyanide2-Bromoacetophenone, Ammonium Carbonate, Sodium Cyanide
Intermediate α-Aminonitrile5-(2-bromophenyl)-5-methylhydantoin
Reaction Conditions Typically aqueous or alcoholic solutions, can be performed at room temperature or with gentle heating.[5]Often requires heating (60-110°C) in a sealed vessel to prevent the escape of volatile components.[2][6]
Throughput Can be a one-pot reaction for the aminonitrile formation.A one-pot reaction to the hydantoin.[7]
Purification The aminonitrile intermediate can sometimes be unstable and may be carried forward without extensive purification.The hydantoin intermediate is often a stable, crystalline solid that can be easily purified by recrystallization.[2]

Recommendation: For initial attempts and ease of intermediate purification, the Bucherer-Bergs reaction is often favored due to the crystalline nature of the hydantoin intermediate, which allows for straightforward isolation and purification, leading to a cleaner product for the subsequent hydrolysis step.

FAQ 2: I am observing a low yield in the first step of my Strecker synthesis. What are the likely causes?

Low yields in the formation of the α-aminonitrile can stem from several factors:

  • Incomplete Imine Formation: The initial condensation of 2-bromoacetophenone with ammonia to form the imine is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.

  • Cyanohydrin Formation: The cyanide ion can directly attack the ketone to form a cyanohydrin, which may not efficiently convert to the aminonitrile.

  • Steric Hindrance: The bulky 2-bromophenyl group can sterically hinder the attack of the cyanide ion on the imine.

FAQ 3: The hydrolysis of my hydantoin intermediate is slow or incomplete. How can I improve this step?

Hydrolysis of 5,5-disubstituted hydantoins, especially those with sterically hindered aryl groups, can be challenging.

  • Reaction Conditions: Strong basic or acidic conditions are required. For base-catalyzed hydrolysis, a high concentration of NaOH or KOH (e.g., 2-4 M) at elevated temperatures (reflux) is typically necessary.

  • Reaction Time: These reactions can be slow, sometimes requiring 24-48 hours for completion.

  • Solubility: The hydantoin may have limited solubility in aqueous solutions. The use of co-solvents like ethanol or dioxane can improve solubility and reaction rates.

FAQ 4: What is the best method for the final esterification step?

The esterification of an amino acid is a standard procedure, but the presence of the free amino group requires specific conditions to avoid side reactions.

  • Fischer Esterification: This classic method involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous HCl.

  • Thionyl Chloride Method: A highly effective method involves the use of thionyl chloride (SOCl₂) in methanol.[8][9] Thionyl chloride reacts with methanol to generate HCl in situ, which protonates the amino group and activates the carboxylic acid for esterification.[10] This method often provides high yields and clean conversions.[9]

Recommendation: The thionyl chloride method is generally preferred for its high efficiency and the straightforward workup procedure.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Troubleshooting the Bucherer-Bergs Reaction

Issue: Low or No Yield of 5-(2-bromophenyl)-5-methylhydantoin

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Reaction Conditions - Ensure the reaction is heated to at least 60-80°C. For less reactive ketones, higher temperatures (up to 110°C) in a sealed vessel may be necessary.[2][6]- Use a co-solvent like ethanol (e.g., 50% aqueous ethanol) to improve the solubility of 2-bromoacetophenone.The reaction requires sufficient thermal energy to overcome the activation energy barriers for cyanohydrin formation, aminonitrile formation, and subsequent cyclization.[6] A homogenous solution ensures all reactants are available for reaction.
Loss of Volatile Reagents - Use a sealed reaction vessel (e.g., a pressure tube or autoclave) to prevent the escape of ammonia and carbon dioxide from the decomposition of ammonium carbonate.Ammonium carbonate is in equilibrium with ammonia and carbon dioxide, which are essential for the reaction. At elevated temperatures, these gases can escape an open system, leading to incomplete reactions.[1]
Incorrect Reagent Stoichiometry - Use a molar ratio of approximately 1:2:2 for 2-bromoacetophenone:KCN:(NH₄)₂CO₃.An excess of the cyanide and ammonium carbonate ensures the equilibrium favors the formation of the aminonitrile and subsequent cyclization to the hydantoin.
pH is Not Optimal - The ammonium carbonate should buffer the reaction in the optimal pH range of 8-9. If necessary, the pH can be checked and adjusted.The formation of the aminonitrile is favored under slightly basic conditions.
Troubleshooting the Hydrolysis of 5-(2-bromophenyl)-5-methylhydantoin

Issue: Incomplete Hydrolysis to 2-amino-2-(2-bromophenyl)propanoic acid

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently Harsh Conditions - Increase the concentration of the base (e.g., up to 4M NaOH or KOH).- Increase the reaction temperature to reflux.- Prolong the reaction time (monitor by TLC or LC-MS).The hydrolysis of the sterically hindered hydantoin is a slow process that requires aggressive conditions to drive the reaction to completion.
Poor Solubility of the Hydantoin - Add a co-solvent such as ethanol or dioxane to the aqueous base to increase the solubility of the starting material.Improved solubility ensures that the hydantoin is available in the solution to react with the hydroxide ions.
Precipitation of the Amino Acid Salt - If the sodium or potassium salt of the amino acid precipitates, add more water to maintain a homogenous solution.The salt of the product may be less soluble than the starting material in the reaction mixture.
Troubleshooting the Esterification of 2-amino-2-(2-bromophenyl)propanoic acid

Issue: Low Yield of Methyl 2-amino-2-(2-bromophenyl)propanoate

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Ensure an excess of methanol is used.- For the thionyl chloride method, add the SOCl₂ slowly at 0°C and then allow the reaction to warm to room temperature or reflux for several hours.[10]- For Fischer esterification, use a sufficient amount of a strong acid catalyst and consider removing water as it forms.The esterification is an equilibrium reaction. Using an excess of one reagent (methanol) and removing the water byproduct drives the equilibrium towards the product side. Thionyl chloride provides a highly efficient, non-equilibrium-based esterification.[8]
Side Reactions - Ensure the amino acid is fully dissolved or suspended in methanol before adding thionyl chloride to prevent localized overheating and decomposition.The reaction of thionyl chloride with methanol is highly exothermic. Slow addition at low temperatures controls the reaction rate and minimizes side product formation.
Workup Issues - After the reaction is complete, carefully remove the excess methanol and SOCl₂ under reduced pressure. The product is typically isolated as the hydrochloride salt. Neutralization with a base (e.g., saturated sodium bicarbonate solution) is required to obtain the free amine.The product is often a salt after the reaction. Proper workup is crucial for isolating the desired neutral compound.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Bucherer-Bergs Synthesis of 5-(2-bromophenyl)-5-methylhydantoin

Safety Note: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • In a pressure vessel, combine 2-bromoacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

  • Seal the vessel and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to pH 5-6. The hydantoin product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Hydrolysis of 5-(2-bromophenyl)-5-methylhydantoin
  • To a round-bottom flask, add the 5-(2-bromophenyl)-5-methylhydantoin (1.0 eq) and a 4M aqueous solution of sodium hydroxide (excess).

  • Add ethanol as a co-solvent if the hydantoin is not fully soluble.

  • Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to the isoelectric point of the amino acid (typically around pH 6).

  • The amino acid will precipitate. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 3: Esterification using Thionyl Chloride

Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a fume hood.

  • Suspend the 2-amino-2-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid is the hydrochloride salt of the methyl ester. To obtain the free amine, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 2-amino-2-(2-bromophenyl)propanoate.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction cluster_esterification Esterification ketone 2-Bromoacetophenone aminonitrile α-Aminonitrile Intermediate ketone->aminonitrile amino_acid 2

Caption: Synthetic routes to Methyl 2-amino-2-(2-bromophenyl)propanoate.

References

  • Ware, E. The Chemistry of the Hydantoins. Chemical Reviews. 1950, 46 (3), 403–470. [Link]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850, 75 (1), 27–45. [Link]

  • Bucherer, H. T.; Bergs, W.
  • Sarges, R.; Goldstein, S. W.; Welch, W. M. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry. 1990, 33 (7), 1859–1865. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Vogel, E. R.; Jackson, W.; Masterson, D. Peptides subjected to the thionyl chloride esterification with methanol and analyzed via ESI-MS. ResearchGate. [Link]

  • Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

Sources

Optimization

side reactions in the esterification of brominated phenylacetic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the esterification of brominated phenylacetic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges encountered during the esterification of brominated phenylacetic acids.

Whether you are working with ring-brominated precursors (e.g., 4-bromophenylacetic acid for fexofenadine synthesis) or α -brominated derivatives (e.g., α -bromophenylacetic acid for clopidogrel), these substrates are notoriously prone to side reactions under standard conditions. This guide provides field-proven troubleshooting insights, self-validating protocols, and quantitative data to ensure high-yield, chemoselective esterification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing massive etherification and hydrolysis side reactions when esterifying α -bromophenylacetic acid with alcohols? Causality: The α -carbon of α -bromophenylacetic acid is highly activated. Under standard Fischer esterification conditions (refluxing alcohol + strong acid catalyst), the alcohol acts as both a solvent and a nucleophile. It attacks the α -position via an SN​2 mechanism, displacing the labile bromide ion to form an α -alkoxy ester. If trace water is present, hydrolysis occurs, leading to the formation of mandelic acid derivatives1[1]. Solution: Abandon harsh Fischer conditions. Run the reaction at low temperatures (0–5 °C) or utilize mild, room-temperature coupling agents like Diisopropylcarbodiimide (DIC) to strictly target the carboxylate without activating the C-Br bond2[2].

Q2: I am losing enantiomeric excess (ee) when esterifying chiral α -bromophenylacetic acids. How can I prevent racemization? Causality: The α -proton is highly acidic due to the electron-withdrawing effects of the adjacent phenyl, bromo, and carboxyl groups. Standard acidic or basic esterification conditions promote transient enolization or the formation of an α -keto carbocation intermediate, which scrambles the stereocenter. Solution: Employ chemoselective imidazole carbamates, such as 1-Methyl-3-(trichloromethyl)imidazole carbamate (MImC). This reagent facilitates esterification via an activated ester intermediate with complete retention of stereochemical configuration at room temperature 3[3].

Q3: During the scale-up of 4-bromophenylacetic acid esterification, I am detecting bromotoluene byproducts. What causes this decarboxylation? Causality: Phenylacetic acids are uniquely susceptible to decarboxylation under thermal stress and strong acid catalysis. The formation of a stabilized benzylic intermediate facilitates the loss of CO2​ . This is a documented critical impurity pathway in the synthesis of APIs like fexofenadine 4[4]. Solution: Shift to heterogeneous green catalysis. Using Al3+ -exchanged montmorillonite nanoclays allows for high-yield esterification at moderate temperatures without the destructive potential of concentrated sulfuric acid5[5].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the logical divergence of reaction pathways based on the chosen esterification conditions.

G Substrate Brominated Phenylacetic Acid Harsh Harsh Conditions (H2SO4, Reflux) Substrate->Harsh Mild Mild Conditions (MImC or DIC, RT) Substrate->Mild EsterLow Target Ester (Low Yield) Harsh->EsterLow Esterification Side1 SN2 Substitution (Ether/Mandelic Acid) Harsh->Side1 Nucleophilic Attack (α-Bromo only) Side2 Decarboxylation (Bromotoluene) Harsh->Side2 Thermal Stress EsterHigh Target Ester (High Purity & Yield) Mild->EsterHigh Chemoselective Coupling

Reaction pathways: Harsh vs. mild esterification of brominated phenylacetic acids.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Esterification using MImC (Zero-Racemization/Substitution)

This protocol utilizes imidazole carbamates to bypass the need for strong acids, entirely preventing SN​2 displacement and racemization 3[3].

  • Preparation: Dissolve the brominated phenylacetic acid (1.0 eq) in freshly distilled DMF. Causality: Freshly distilled DMF suppresses solvent-mediated side reactions observed with electron-poor acids.

  • Activation: Add 1-Methyl-3-(trichloromethyl)imidazole carbamate (MImC) (2.0 eq) and the target alcohol (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC. The strict absence of highly polar baseline spots confirms that no decarboxylation or SN​2 hydrolysis into mandelic acid has occurred.

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove the N-methylimidazole byproduct, dry over Na2​SO4​ , and concentrate.

Protocol B: Green Esterification using Al3+ -Montmorillonite Nanoclay

This protocol is optimized for ring-brominated substrates (e.g., 4-bromophenylacetic acid) to prevent thermal decarboxylation while allowing for catalyst recycling 5[5].

  • Preparation: In a round-bottom flask, mix 4-bromophenylacetic acid (1.0 eq) and the target alcohol (4.0 eq).

  • Catalysis: Add the Al3+ -montmorillonite nanoclay catalyst (0.75 g per 10 mmol of acid). Causality: The nanoclay provides localized Brønsted acid sites without lowering the bulk pH to destructive levels.

  • Reaction: Reflux the mixture for exactly 6 hours.

    • Self-Validation Checkpoint: Do not exceed the 6-hour mark. Yield tracking shows that extending the reaction beyond 6 hours shifts the equilibrium backward and initiates thermal degradation/decarboxylation.

  • Workup: Filter the hot mixture to recover the nanoclay catalyst. The catalyst can be washed with ethanol, dried, and regenerated for up to four subsequent cycles. Concentrate the filtrate under reduced pressure to isolate the ester.

Part 4: Quantitative Data Comparison

The following table summarizes the performance of various esterification methodologies and their impact on side-reaction mitigation.

MethodologySubstrate TypeTemp (°C)Time (h)Yield (%)Major Side Reaction Mitigated
Fischer ( H2​SO4​ ) α -Bromo654< 40%None (High SN​2 Etherification)
DIC Coupling α -Bromo251285% SN​2 Etherification / Hydrolysis
MImC Reagent Chiral α -Bromo2512> 95%Racemization / SN​2 Displacement
Al3+ -Montmorillonite 4-Bromo (Ring)110688%Decarboxylation

Part 5: References

  • US Patent 5036156A - Process for the preparation of α -bromo-phenylacetic acids. Google Patents.

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications.

  • Studies towards Developing Diastereoselective SN1 Reactions of α -Keto Carbocations. Scholaris.

  • Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC - NIH.

  • US Patent 20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.

Sources

Troubleshooting

Technical Support Center: Addressing Poor Solubility of Protected Amino Acid Derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that encountering solubility issues with protected amino acid derivatives is a frequent and frustrating challenge in peptide synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that encountering solubility issues with protected amino acid derivatives is a frequent and frustrating challenge in peptide synthesis and other areas of organic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for troubleshooting these problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the root causes of solubility problems with protected amino acids.

Q1: Why are many protected amino acid derivatives so difficult to dissolve?

Poor solubility is a multifaceted issue stemming from the physicochemical properties of both the amino acid side chain and the protecting groups attached.[1][2] The primary drivers are:

  • Molecular Structure and Aggregation: The combination of a hydrophobic amino acid side chain (e.g., Val, Ile, Leu) and a bulky, often aromatic, protecting group like Fmoc or Trt can lead to strong intermolecular interactions.[1][2] These interactions, primarily hydrophobic forces and hydrogen bonding, cause the molecules to self-associate and aggregate, forming structures that are resistant to solvation.[3]

  • Protecting Group Chemistry: Protecting groups are essential to prevent unwanted side reactions during synthesis.[4][5] However, groups like the 9-fluorenylmethoxycarbonyl (Fmoc) are large and hydrophobic, significantly decreasing the overall polarity of the amino acid derivative and thus its affinity for polar aprotic solvents like DMF.[1][6]

  • Peptide Chain Elongation: In Solid-Phase Peptide Synthesis (SPPS), solubility problems often become more pronounced as the peptide chain grows, especially after 6-8 residues.[2] The elongating peptide can fold into secondary structures, such as β-sheets, on the resin support, physically blocking solvent access and hindering subsequent reactions.[2][7]

Q2: Which protecting groups have the most significant impact on solubility?

Bulky and hydrophobic protecting groups are the main culprits. The Fmoc group, a cornerstone of modern SPPS, is notoriously problematic due to its large, planar aromatic system.[1][6] Similarly, side-chain protecting groups like Trityl (Trt) on asparagine, glutamine, and histidine, or tert-Butyl (tBu) on serine and tyrosine, add significant non-polar character, which can exacerbate solubility issues.[6][8]

Q3: How does the choice of solvent affect the dissolution of these derivatives?

The solvent plays a critical role in overcoming the intermolecular forces that lead to poor solubility. An effective solvent must not only dissolve the protected amino acid but also adequately swell the resin support in SPPS to ensure reactive sites are accessible.[9][10]

  • N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[10][11] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[9][10]

  • N-Methyl-2-pyrrolidone (NMP) is a more powerful and more polar aprotic solvent than DMF, making it a superior choice for dissolving difficult or aggregation-prone sequences.[1][9][12]

  • Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent that is particularly effective at disrupting the secondary structures that cause aggregation.[1][9]

Troubleshooting Guide: From the Bench

This guide provides direct answers to specific experimental challenges you may encounter.

Q1: My Fmoc-protected amino acid won't dissolve in DMF, even with vigorous vortexing. What are my next steps?

This is a classic solubility challenge. When simple mixing fails, a systematic approach using physical and chemical intervention is required.

dot

Caption: A workflow for troubleshooting poor amino acid solubility.

Step-by-Step Solutions:

  • Verify Solvent Quality: Always start with fresh, high-purity, amine-free DMF.[1] Degraded DMF contains impurities that can interfere with synthesis and may have higher water content, reducing its solvating power.[9][10]

  • Apply Sonication: Use an ultrasonic bath to deliver energy that breaks apart solid aggregates and promotes dissolution.[1][13][14] Monitor the temperature to ensure it does not exceed 40°C, as prolonged heating can cause degradation of the Fmoc group.[1][3]

  • Use Gentle Warming: If sonication is insufficient, gently warm the solution to 30-40°C while stirring.[3][15] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Avoid higher temperatures.[1]

  • Switch to a Stronger Solvent: If the derivative remains insoluble, switch to NMP, which is generally a more potent solvent for protected amino acids than DMF.[9][11][12]

  • Introduce a Co-solvent: For particularly stubborn compounds, adding a small percentage of a highly polar solvent like DMSO can be very effective.[1] In some cases, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can solvate difficult sequences.[7]

Q2: The protected amino acid dissolved in the solvent, but it precipitated when I added it to the resin. What is happening?

Precipitation during the coupling step is a strong indicator of on-resin aggregation .[3] The growing peptide chain, particularly if it's hydrophobic, is folding upon itself on the solid support. This creates an environment that is poorly solvated, causing the incoming activated amino acid to crash out of solution.

Solutions:

  • Chaotropic Salt Washes: Before the coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[7] These salts disrupt the intermolecular hydrogen bonds that hold the aggregates together, making the N-terminus more accessible. It is critical to wash the resin thoroughly with DMF afterward to remove all residual salt, which can interfere with coupling reagents.[7]

  • Elevated Temperature Coupling: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-60°C) can provide enough energy to break up aggregates and improve reaction kinetics.[2][3] This is a standard feature in microwave-assisted peptide synthesizers.[16]

  • Incorporate "Disrupting" Amino Acids: For known difficult sequences, proactively incorporate pseudoproline dipeptides or D-amino acids during synthesis.[2][15] These units introduce a "kink" in the peptide backbone, physically disrupting the formation of secondary structures like β-sheets.[2]

Q3: Are there any additives that can improve the solubility of the amino acid derivative itself in solution?

While less common for individual amino acid derivatives compared to fully synthesized peptides, certain additives can be considered. Small amounts of solubilizing agents or different counter-ions may help. For instance, some amino acids are more soluble as hydrochloride salts.[17] Research has also shown that certain amino acids, like arginine, can act as "solubilizing agents" for other molecules by suppressing aggregation, a principle more commonly applied in protein formulation but potentially relevant.[18][19]

Experimental Protocols

Here are detailed, step-by-step methodologies for the key techniques discussed.

Protocol 1: Dissolution Using Sonication

Objective: To dissolve a poorly soluble protected amino acid using ultrasonic energy.

  • Preparation: Weigh the required amount of the protected amino acid into a clean, dry vial. Add the appropriate volume of fresh, high-purity DMF or NMP.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic water bath. Ensure the water level is sufficient to cover the solvent level in the vial.

  • Monitor: Sonicate in short bursts (e.g., 5-10 minutes).[14] Check the temperature of the water bath periodically to ensure it does not exceed 40°C.[1] If it gets warm, replace the water or allow it to cool.

  • Inspection: After each sonication cycle, remove the vial and visually inspect for undissolved particles. Vortex again.

  • Completion: Repeat until the solution is clear. If the compound remains insoluble after 20-30 minutes of sonication, proceed to another method.

Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation

Objective: To disrupt secondary structures on the peptide-resin prior to coupling.

  • Resin Preparation: Following the standard Fmoc deprotection step and subsequent DMF washes, drain the solvent from the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged. Agitate for 1-2 minutes.[7] Drain the solution. Repeat this wash step one more time.

  • Thorough DMF Wash: Wash the resin extensively with fresh DMF (at least 5 times for 1 minute each) to completely remove all traces of the chaotropic salt.[7]

  • Coupling: Immediately proceed with the standard amino acid coupling protocol. The N-terminus of the peptide chain should now be significantly more accessible.

Data & Reference Tables

Table 1: Comparison of Common Solvents for Fmoc-SPPS

SolventKey PropertiesAdvantagesDisadvantages
DMF Polar aproticExcellent resin swelling; dissolves most reagents; cost-effective.[10][11]Can degrade to dimethylamine; less effective for severe aggregation.[9][10]
NMP Highly polar aproticStronger solvent than DMF; excellent for hydrophobic/aggregating sequences.[1][9][12]More viscous; higher cost; Fmoc-AAs may show greater decomposition over time compared to DMF.[9][11]
DMSO Highly polar aproticPowerful solvent for disrupting H-bonds and secondary structures.[1][9]Can be difficult to remove; potential for side reactions (e.g., oxidation of Cys/Met).[20][21]

dot

Caption: Relationship between causes of poor solubility and solutions.

References
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Jad, Y. E., et al. (2019). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Various Authors. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. Retrieved from [Link]

  • Herald, M., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. Retrieved from [Link]

  • Timsina, Y. N., & Tork, M. R. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Herald, M., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst (RSC Publishing). Retrieved from [Link]

  • Tsumoto, K., et al. (2008). Effect of Additives on Protein Aggregation. Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • HongTide Biotechnology. (n.d.). Insoluble Peptide Purification. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

  • Coin, I., et al. (2013). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Various Authors. (2014, November 28). How can I dissolve free amino acids? ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination with Bromophenyl Compounds

Welcome to the technical support center for the Buchwald-Hartwig amination of bromophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Buchwald-Hartwig amination of aryl bromides in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion to the desired product.

This is the most frequent challenge and can stem from several factors related to the catalyst's activity and stability.

Q: I've set up my reaction, but I'm seeing only starting material. What's the first thing I should check?

A: The first and most critical aspect to verify is the integrity of your catalytic system and the reaction environment. Palladium(0) catalysts are highly sensitive to oxygen.[1]

  • Cause: Inefficient generation of the active Pd(0) species or catalyst deactivation by atmospheric oxygen.

  • Solution & Scientific Rationale:

    • Ensure an Inert Atmosphere: The reaction vessel (e.g., a Schlenk tube) must be thoroughly purged of oxygen. This is typically achieved by evacuating the vessel and backfilling it with an inert gas like argon or nitrogen at least three times.[2][3] The solvent and liquid reagents should also be degassed prior to use. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Verify Your Palladium Source: If you are not using a pre-formed Pd(0) catalyst, the reduction of the Pd(II) precursor (like Pd(OAc)₂) to Pd(0) is a crucial initiation step.[4][5] Using advanced, air- and moisture-stable "precatalysts" can significantly improve reproducibility. These complexes are designed to generate the active L-Pd(0) species cleanly and quantitatively upon exposure to the base in the reaction mixture.

Q: I've confirmed my setup is inert, but the conversion is still poor. Could my ligand be the problem?

A: Absolutely. For aryl bromides, which are less reactive than aryl iodides, the choice of ligand is paramount.[4][6] The ligand stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the product.[6]

  • Cause: The phosphine ligand is not suitable for the specific substrate combination (steric or electronic mismatch).

  • Solution & Scientific Rationale:

    • Select Bulky, Electron-Rich Ligands: For the coupling of aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands are the standard.[7][8] Ligands like XPhos, SPhos, and RuPhos are designed to favor the formation of a monoligated palladium species, which is highly active in the catalytic cycle and accelerates both oxidative addition and reductive elimination.[7][8]

    • Consider Ligand-to-Palladium Ratio: Since the amine substrate can also act as a ligand for palladium, it can sometimes displace the phosphine ligand, leading to catalyst deactivation.[9] It is often beneficial to use a ligand-to-palladium ratio slightly greater than 1:1 (e.g., 1.2:1) to prevent this.

Problem 2: My reaction is producing significant side products.

The formation of byproducts like hydrodehalogenated arene (Ar-H) or biaryl compounds points to competing reaction pathways.

Q: I'm observing a significant amount of my bromophenyl starting material being converted to the corresponding simple arene (hydrodehalogenation). Why is this happening?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[6][7]

  • Cause: This side reaction occurs via β-hydride elimination from the palladium-amido intermediate.[6][7] This pathway is more prevalent with certain amines (especially primary amines) and under suboptimal conditions.

  • Solution & Scientific Rationale:

    • Optimize Ligand Choice: Bulky ligands, such as the dialkylbiaryl phosphines mentioned previously, sterically hinder the conformation required for β-hydride elimination and promote the desired reductive elimination pathway.[7][8]

    • Control Temperature: While heating is often necessary, excessively high temperatures can favor side reactions.[1][8] Try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).[4]

Problem 3: My reaction works, but the results are not reproducible.

Poor reproducibility is often traced back to subtle variations in reagent quality or reaction setup.

Q: Why do I get a high yield one day and a low yield the next, even with the same procedure?

A: This frustrating issue often points to hidden variables.

  • Cause 1: Reagent Purity: The purity of the amine is critically important; trace impurities can poison the catalyst. Similarly, the quality and particle size of the inorganic base can significantly impact the reaction rate, as the deprotonation step can occur at the solid-liquid interface.[4]

  • Solution:

    • Purify liquid amines by distillation before use.[3]

    • Use high-purity bases. For scale-up, grinding the base before use can prevent clumping and ensure a consistent surface area.[4]

  • Cause 2: Inconsistent Catalyst Activation: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃, the efficiency of the initial reduction to Pd(0) can vary.

  • Solution:

    • Switch to a well-defined, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable and quantitative activation, leading to more consistent results.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my reaction?

A: The base plays a crucial role in deprotonating the amine to form the reactive palladium-amido complex. For the amination of aryl bromides, a strong, non-nucleophilic base is typically required.

  • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these couplings.[4] Its strength is sufficient to deprotonate a wide range of amines, and its steric bulk minimizes side reactions.

  • Alternatives: For substrates with base-sensitive functional groups (like esters or nitriles), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or catalyst loadings.[4]

Q2: What is the best solvent for the amination of bromophenyl compounds?

A: The solvent must be anhydrous, degassed, and capable of dissolving the reactants at the reaction temperature.

  • Recommendation: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[10][11]

  • Rationale: These solvents have low polarity, which is favorable for the catalytic cycle.[10][12] Highly polar or coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[4][8]

Q3: Is it always necessary to use a pre-catalyst?

A: While not strictly necessary, using a pre-catalyst is highly recommended for reproducibility and efficiency.

  • Rationale: Pre-catalysts are air- and moisture-stable Pd(II) complexes that are rapidly and quantitatively converted to the active Pd(0) species under the reaction conditions.[13][14] This avoids the often unreliable in situ reduction of standard Pd(II) sources like Pd(OAc)₂, which can lead to inconsistent catalyst activity and the formation of inactive palladium black.[15]

Q4: Can I run this reaction at room temperature?

A: While challenging, room-temperature couplings of aryl bromides are possible with highly active catalyst systems.

  • Requirement: This typically requires the use of the latest generation of bulky phosphine ligands (e.g., GPhos) which are designed to form exceptionally active catalysts that resist deactivation at lower temperatures.[9] However, for most standard systems involving aryl bromides, heating to 80-110 °C is necessary to achieve a good reaction rate.[4][16]

Section 3: Mechanistic Overview & Troubleshooting Workflow

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle provides a framework for understanding the reaction and diagnosing issues. It generally proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[17]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR¹R², + Base) salt [Base-H]⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product beta_hydride β-Hydride Elimination amido_complex->beta_hydride Unproductive Pathway aryl_bromide Ar-Br aryl_bromide->pd0 amine HNR¹R² amine->oa_complex base Base base->oa_complex hydrodehalogenation Ar-H (Side Product) beta_hydride->hydrodehalogenation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use this flowchart to diagnose the most likely issues.

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_inert Is the system fully inert? start->check_inert check_catalyst Is the catalyst system (Pd source + Ligand) appropriate? check_inert->check_catalyst Yes solution_inert Solution: Re-purge system with Ar/N₂. Use degassed solvents. check_inert->solution_inert No check_base_solvent Are the base and solvent correct? check_catalyst->check_base_solvent Yes solution_catalyst Solution: Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Use a reliable precatalyst. check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_base_solvent->check_reagents Yes solution_base_solvent Solution: Use NaOtBu in Toluene/Dioxane. Ensure anhydrous conditions. check_base_solvent->solution_base_solvent No solution_reagents Solution: Purify amine. Use high-purity base. check_reagents->solution_reagents No end_node Re-run Optimized Reaction check_reagents->end_node Yes solution_inert->end_node solution_catalyst->end_node solution_base_solvent->end_node solution_reagents->end_node

Caption: A step-by-step workflow for troubleshooting low yields.

Section 4: Key Parameter Summary

The tables below provide a quick reference for selecting optimal reaction components.

Table 1: Common Ligands for Amination of Aryl Bromides

Ligand NameStructure TypeKey Features
XPhos DialkylbiarylphosphineHighly active for a broad range of aryl bromides and amines.[8]
SPhos DialkylbiarylphosphineExcellent for sterically hindered substrates.
RuPhos DialkylbiarylphosphineEffective for coupling with primary amines and challenging substrates.[8]
(±)-BINAP Bidentate PhosphineAn older generation ligand, sometimes effective but often superseded by biarylphosphines.[10][12]

Table 2: Comparison of Commonly Used Bases

BasepKa of Conjugate AcidTypical Use CaseNotes
NaOtBu ~19General purpose, highly effective for most aryl bromide couplings.[4]Strong, non-nucleophilic, but can be incompatible with sensitive functional groups.
LHMDS ~26Very strong, non-nucleophilic base.Often used in solution (e.g., 1M in THF).[2]
Cs₂CO₃ ~10Good for base-sensitive substrates.Weaker base; may require higher temperatures or longer reaction times.[4]
K₃PO₄ ~12.3Mild base option for sensitive functional groups.Weaker base; often requires more active catalyst systems.[4]

Section 5: General Experimental Protocol

This protocol provides a reliable starting point for the amination of a generic bromophenyl compound with a secondary amine. Note: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:
  • Bromophenyl substrate (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:
  • Vessel Preparation: To the oven-dried Schlenk tube, add the bromophenyl substrate, the palladium precatalyst, and the sodium tert-butoxide.

  • Inerting: Seal the tube with a septum, then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the liquid amine.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[17]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).

    • Filter the mixture through a short pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.[17]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated amine product.[2][17]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. PMC. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

stability and degradation pathways of "Methyl 2-amino-2-(2-bromophenyl)propanoate"

Technical Support Center: Methyl 2-amino-2-(2-bromophenyl)propanoate Introduction: Compound Profile and Intrinsic Stability Welcome to the technical support guide for Methyl 2-amino-2-(2-bromophenyl)propanoate. This docu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-amino-2-(2-bromophenyl)propanoate

Introduction: Compound Profile and Intrinsic Stability

Welcome to the technical support guide for Methyl 2-amino-2-(2-bromophenyl)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability and degradation characteristics of this molecule. As a non-natural α-amino acid ester, its structure contains three key functional regions that dictate its chemical behavior:

  • The Methyl Ester Group: Highly susceptible to hydrolysis under both acidic and basic conditions.[1]

  • The α-Amino Group: A primary amine that can act as a nucleophile and is sensitive to oxidation. Its basicity is a critical factor in pH-dependent stability.

  • The 2-Bromophenyl Ring: The carbon-bromine bond can be labile under certain conditions, particularly photolytic and extreme oxidative stress, potentially leading to debromination.[2][3]

Understanding the interplay of these groups is fundamental to preventing unwanted degradation, ensuring experimental reproducibility, and developing robust analytical methods. This guide provides both theoretical insights and practical, field-tested protocols to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage, handling, and solution-state stability of Methyl 2-amino-2-(2-bromophenyl)propanoate.

Q1: What are the optimal long-term storage conditions for the solid compound?

A1: For long-term stability, the solid material should be stored under controlled conditions to minimize exposure to atmospheric moisture and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of any potential solid-state degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the amino group and the aromatic ring.
Container Tightly sealed, amber glass vialProtects from light to prevent photolytic degradation and minimizes moisture ingress.
Dessicant Store in a desiccatorEnsures a low-humidity environment to prevent hydrolysis from adsorbed water.

Q2: I need to prepare a stock solution. What is the best solvent and pH for short-term stability?

A2: The choice of solvent and pH is critical. For maximal stability in solution, an acidic environment is recommended. At a low pH, the primary amine is protonated to form an ammonium salt (-NH3+). This prevents the lone pair of electrons on the nitrogen from participating in intramolecular reactions, such as attacking the ester carbonyl.[4]

  • Recommended Solvent System: A buffered aqueous solution or an organic solvent with a small amount of a stabilizing acid. For example, Acetonitrile:Water (with 0.1% Formic Acid or Trifluoroacetic Acid) is a common choice for analytical work.

  • Optimal pH Range: pH 3-5. In this range, the compound is stable against rapid hydrolysis.[4]

  • Avoid: Basic conditions (pH > 8) will deprotonate the amine, significantly accelerating ester hydrolysis and potentially other degradation pathways. Unbuffered aqueous solutions should also be avoided as the compound itself can alter the local pH.

Q3: Can I leave my prepared samples on the autosampler overnight for HPLC analysis?

A3: This depends on your sample matrix and autosampler conditions. If the autosampler is refrigerated (e.g., 4-10°C) and your samples are prepared in an acidic mobile phase (pH 3-5), degradation is generally minimal over a 12-24 hour period. However, if samples are left at room temperature, you risk hydrolysis, especially in neutral or near-neutral pH eluents. We strongly recommend running a stability check by re-injecting the first sample at the end of the sequence to see if any new impurity peaks have appeared or if the main peak area has decreased.

Primary Degradation Pathways

The degradation of Methyl 2-amino-2-(2-bromophenyl)propanoate can be predicted to occur via several key pathways based on its functional groups. Forced degradation studies are essential for confirming these pathways and identifying the resulting degradants.[5][6]

Hydrolysis (Acidic and Basic)

This is the most common degradation pathway for this class of molecules.[1][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ester carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water. The primary product is the corresponding carboxylic acid, 2-amino-2-(2-bromophenyl)propanoic acid , and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the ester carbonyl. This process is generally faster and irreversible, yielding the carboxylate salt and methanol.

Oxidative Degradation

Oxidation can be a significant degradation route, particularly affecting the amine and the electron-rich aromatic ring.[1]

  • Mechanism: Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen, metal ions) can lead to a complex mixture of products. Potential reactions include N-oxidation, hydroxylation of the phenyl ring, or even cleavage of the C-C bond adjacent to the amine.

  • Impact: Oxidative degradation can lead to colored impurities and is often a primary concern for long-term stability.

Photodegradation

The bromophenyl moiety makes the molecule susceptible to degradation upon exposure to light, especially UV radiation.

  • Mechanism: The primary photolytic pathway is often the homolytic cleavage of the C-Br bond, generating a phenyl radical.[3] This radical can then react with solvents or other molecules to form a variety of products, including the debrominated analogue, Methyl 2-amino-2-phenylpropanoate .

  • Mitigation: Always handle the compound and its solutions in amber vials or under low-light conditions to minimize this pathway.

Dimerization (Diketopiperazine Formation)

This is an intermolecular degradation pathway common to α-amino acid esters.[8]

  • Mechanism: Two molecules of the amino ester can condense, with the amino group of one molecule attacking the ester carbonyl of another. Subsequent cyclization and elimination of two molecules of methanol results in the formation of a stable six-membered cyclic diamide, known as a diketopiperazine. This is more likely to occur in concentrated solutions and at neutral or slightly basic pH.

DegradationPathways cluster_main Methyl 2-amino-2-(2-bromophenyl)propanoate cluster_products Degradation Products M Parent Compound H 2-amino-2-(2-bromophenyl)propanoic acid (Hydrolysis Product) M->H Hydrolysis (Acid/Base, H₂O) O Oxidized Products (e.g., N-oxides, hydroxylated ring) M->O Oxidation (e.g., H₂O₂, O₂) P Debrominated Analogue (Photolysis Product) M->P Photolysis (UV/Light) D Diketopiperazine (Dimerization Product) M->D Dimerization (High Conc., Neutral pH)

Caption: Predicted degradation pathways for Methyl 2-amino-2-(2-bromophenyl)propanoate.

Troubleshooting Guide

Problem: "I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time, especially when my samples are in an aqueous matrix."

  • Potential Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a standard C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: Spike your sample with a small amount of the suspected hydrolysis product (2-amino-2-(2-bromophenyl)propanoic acid), if available. Co-elution of the new peak with the standard confirms its identity. Alternatively, use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (loss of 14 Da: -CH₃ + H).

    • Immediate Solution: Acidify your samples immediately after preparation. Add 0.1% (v/v) of formic acid or TFA to your sample diluent. This will protonate the amine and drastically slow the hydrolysis rate.[4]

    • Long-Term Solution: Re-evaluate your experimental workflow. If possible, prepare samples fresh and analyze them immediately. If samples must be stored, keep them frozen (-20°C or lower) in an acidified solvent.

Problem: "My solution is developing a faint yellow or brown color after being stored for a few days, even in the dark."

  • Potential Cause: This often indicates oxidative degradation . Oxidation of the amine or the aromatic ring can produce chromophoric (colored) impurities.[1]

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the discolored solution by HPLC with a photodiode array (PDA) detector. Oxidized impurities often have a different UV spectrum than the parent compound.

    • Immediate Solution: Purge your solvents with an inert gas (nitrogen or argon) before preparing solutions to remove dissolved oxygen. Store prepared solutions under an inert atmosphere.

    • Preventative Measures: If working with the compound for extended periods in solution, consider adding a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications. For storage, ensure the solid is kept under an inert gas blanket.

Problem: "I'm observing a significant loss of my parent compound and the appearance of a broad, late-eluting peak after concentrating my sample by rotary evaporation."

  • Potential Cause: Heating a concentrated solution of an α-amino acid ester can promote intermolecular dimerization to form a diketopiperazine.[8] These dimers are often less soluble and may appear as broad or poorly-shaped peaks in HPLC.

  • Troubleshooting Steps:

    • Minimize Heat: Use the lowest possible temperature on the rotary evaporator that still allows for efficient solvent removal.

    • Avoid High Concentrations: Do not evaporate the solution to complete dryness. It is better to leave a small amount of solvent and remove the final traces under high vacuum without heating.

    • pH Control: If possible, ensure the solution is slightly acidic before concentration, as this will inhibit the nucleophilic attack required for dimerization.

Recommended Protocols for Stability Assessment (Forced Degradation)

To properly characterize the stability of Methyl 2-amino-2-(2-bromophenyl)propanoate and develop a stability-indicating analytical method, a forced degradation study is required.[9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be resolved from the parent compound.[10]

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Photolytic (ICH Light Box) A->B4 B5 Thermal (80°C Solution) A->B5 C Control Sample (No Stress) A->C D Quench/Neutralize & Dilute B1->D B2->D B3->D B4->D B5->D C->D E Analyze by HPLC-UV/MS D->E F Assess Peak Purity & Mass Balance E->F

Caption: General workflow for a forced degradation study.

Protocol: Acid/Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

  • Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

  • Incubation: Keep the base stress vial at room temperature. Place the acid stress vial in a heating block at 60°C. Keep a control sample (stock solution with water instead of acid/base) under the same conditions.

  • Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (for the acid-stressed sample) or acid (for the base-stressed sample).

  • Analysis: Dilute the quenched sample with mobile phase and analyze immediately by a validated HPLC method.

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) (final concentration 3% H₂O₂).

  • Incubation: Keep the vial at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: There is no universal quench for H₂O₂. The most common method is to dilute the sample significantly with mobile phase to slow the reaction rate just before injection.

  • Analysis: Analyze immediately by HPLC. Note: Peroxide can damage some HPLC columns; consult the column manufacturer's guidelines.

Protocol: Photostability
  • Preparation: Prepare two sets of samples: one in clear glass vials and one in amber (or foil-wrapped) vials to serve as dark controls. Prepare both solid samples and a solution (e.g., 1 mg/mL in ACN:Water).

  • Exposure: Place the vials in a photostability chamber that complies with ICH Q1B guidelines (providing specific total illumination and UV exposure).

  • Analysis: After the exposure period, dissolve the solid samples and dilute the solution samples appropriately. Analyze both the exposed and dark control samples by HPLC.

References

  • Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P
  • 25.5: Reactions of Amino Acids. (2021). Chemistry LibreTexts. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry.
  • A practical guide to forced degradation and stability studies for drug substances. (2023). Auron.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026).
  • Some Basic Facts about Forced Degrad
  • Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. (2017). PubMed. [Link]

  • Degradation Profiling of Pharmaceuticals: A Review. (2018). International Journal of Novel Research and Development. [Link]

Sources

Optimization

Technical Support Center: Maximizing Mass Spectrometry Sensitivity for Halogenated Compounds

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by halogenated compounds (containing F, Cl, B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges posed by halogenated compounds (containing F, Cl, Br, or I). Due to their high electronegativity and distinct isotopic distributions, these molecules often exhibit severe signal suppression, poor protonation, and split ion currents.

This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind signal loss and providing self-validating protocols to recover and enhance analytical sensitivity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is the signal intensity of my polyhalogenated compound so poor in Positive ESI, and how can I fix it?

Causality: Halogens are highly electronegative. Through the inductive effect, they withdraw electron density away from potential protonation sites (such as amines or carbonyls) on your molecule. This drastically reduces the proton affinity of the analyte, making it nearly impossible to form stable [M+H]+ ions in standard positive Electrospray Ionization (ESI+). Solution: Shift your ionization paradigm. For non-polar halogenated compounds (e.g., polybrominated diphenyl ethers or flame retardants), switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase ion-molecule reactions rather than liquid-phase protonation, yielding robust molecular or quasi-molecular ions with minimal fragmentation [2]. For polar or weakly acidic compounds, switch to Negative ESI (ESI-).

Q2: My compound ionizes in Negative ESI, but the signal is split between [M−H]− , [M+Cl]− , and [M+CH3​COO]− . How do I improve the Limit of Detection (LOD)?

Causality: Halogenated compounds readily form adducts with background anions present in the LC system or solvents. When the total ion current of your analyte is divided among multiple adduct species, the absolute intensity of any single m/z peak plummets, ruining your LOD. Solution: Intentional Adduct Consolidation . Instead of fighting adduct formation, force it to completion. By doping the mobile phase or the post-column flow with a high concentration of a specific anion (e.g., 10 mM Ammonium Chloride), you saturate the ionization environment. This shifts the chemical equilibrium, forcing >95% of the analyte to form a single [M+Cl]− adduct, thereby consolidating the split signal into one intense peak.

Q3: How do I overcome the signal dilution caused by the natural isotopic distribution of Chlorine ( 35Cl/37Cl ) and Bromine ( 79Br/81Br )?

Causality: A single chlorine atom splits your precursor signal into a ~3:1 ratio ( M : M+2 ). Multiple halogens create complex isotopic envelopes (e.g., 9:6:1 for two chlorines). Monitoring only the monoisotopic mass discards a massive percentage of your available ion current. Solution: Implement Multiple Ion Transition Summation of Isotopologues (MITSI) . Instead of monitoring only the most abundant precursor-to-product transition in a Triple Quadrupole (QqQ), monitor the transitions for the M , M+2 , and M+4 isotopologues. Post-acquisition, mathematically sum these discrete transitions. This technique ensures that the signal gain outpaces the noise, significantly improving the Signal-to-Noise (S/N) ratio for halogenated compounds [1].

Q4: What mobile phase additives are most effective for fluorinated or heavily chlorinated acidic compounds?

Causality: Standard LC-MS additives like formic acid suppress ionization in negative mode by providing an overabundance of protons, which neutralizes the [M−H]− ions. Solution: Use Ammonium Fluoride ( NH4​F ) or Ammonium Hydroxide. NH4​F (typically 0.5−1.0 mM ) creates a mildly basic microenvironment that facilitates the deprotonation of hydroxyl and carboxyl groups in solution. Furthermore, the fluoride ion has a high gas-phase basicity, which promotes the formation and stabilization of [M−H]− ions in the gas phase, drastically enhancing sensitivity [3].

Part 2: Visualizing the Analytical Logic

G Start Analyze Halogenated Compound Polarity Is the compound polar? Start->Polarity ESI_Neg Negative ESI (Add NH4F) Polarity->ESI_Neg Yes (Acidic) APCI APCI / APPI (Non-polar solvents) Polarity->APCI No (e.g., Flame Retardants) Adduct Mixed Adducts Formed? ([M-H]-, [M+Cl]-) ESI_Neg->Adduct Dope Dope with NH4Cl to force [M+Cl]- Adduct->Dope Yes

Decision tree for selecting the optimal ionization mode for halogenated compounds.

G A Precursor Ion Isotope Split B MRM Transition 1 (M -> Frag) A->B C MRM Transition 2 (M+2 -> Frag) A->C D Signal Summation (MITSI) B->D C->D E Enhanced S/N & Lower LOD D->E

Workflow for Multiple Ion Transition Summation of Isotopologues (MITSI) to enhance S/N.

Part 3: Quantitative Data Presentation

Table 1: Comparison of Signal Enhancement Strategies for Halogenated Compounds

StrategyTarget Analyte ProfilePrimary MechanismTypical S/N ImprovementKey Caveat
APCI Switch Non-polar, neutral halogens (e.g., PBDEs)Gas-phase ion-molecule charge transfer5x - 20xCan cause thermal degradation in highly labile compounds.
Adduct Consolidation Weakly acidic chlorinated compoundsSaturation of the ionization environment2x - 5xRequires post-column infusion to avoid LC system corrosion.
MITSI (Summation) Polyhalogenated compounds (Cl/Br rich)Mathematical summation of discrete isotopologues2.3x - 3.0xDecreases dwell time per transition; requires fast MS scan rates.
NH4​F Addition Fluorinated/Chlorinated phenols and acidsMicroenvironmental basicity & gas-phase deprotonation2x - 22xCan cause severe ion suppression for co-eluting positive mode analytes.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Doping for Chloride Adduct Consolidation

Objective: Force >95% of the analyte into the [M+Cl]− state to maximize absolute peak intensity.

  • Baseline Assessment: Inject your analyte and run a full MS scan ( m/z 100-1000) in ESI-. Record the Area Under the Curve (AUC) for [M−H]− , [M+Cl]− , and [M+Formate]− .

  • Dopant Preparation: Prepare a post-column infusion syringe containing 10 mM Ammonium Chloride ( NH4​Cl ) in a 50:50 Water:Methanol solution. (Note: Do not pump NH4​Cl through your LC column to prevent stationary phase degradation).

  • Infusion Setup: Connect the syringe pump to a T-junction placed between the LC column outlet and the MS source. Set the infusion rate to (assuming an LC flow rate of 0.4 mL/min ).

  • Source Optimization: Increase the MS desolvation/drying gas temperature by 20−30∘C to accommodate the higher salt content and ensure efficient droplet desolvation.

  • System Self-Validation: Re-inject the analyte and run the full scan. Calculate the Consolidation Ratio (CR) :

    CR=AUCTotal_Adducts​AUC[M+Cl]−​​

    Validation Check: The protocol is successful and validated if the CR>0.95 . If CR<0.95 , incrementally increase the infusion rate by until saturation is achieved.

Protocol 2: MITSI (Isotope Summation) Workflow Setup

Objective: Recover signal lost to the natural isotopic distribution of halogens.

  • Isotopologue Identification: Calculate the exact masses of the M and M+2 precursor ions for your halogenated target.

  • Fragmentation Optimization: Perform Collision-Induced Dissociation (CID) on both the M and M+2 precursors. Identify a common, high-intensity product ion. Crucial step: Select a product ion that has lost the halogen atom, ensuring the product m/z is identical for both transitions.

  • Method Building: Add both transitions (e.g., 320→150 and 322→150 ) to your MRM method. Adjust the dwell time to ensure you maintain at least 12-15 data points across the chromatographic peak.

  • Data Processing: In your quantitative software, group the two transitions under a single analyte identifier and set the integration parameter to "Sum All Transitions".

  • System Self-Validation: Analyze a low-concentration Quality Control (QC) sample using both the traditional single-transition method and the MITSI method. Validation Check: Calculate the S/N for both. The protocol is self-validated if the MITSI S/N is at least n​ times greater (where n is the number of summed transitions) than the single-transition S/N.

References

  • Enhancement of sensitivity and quantification quality in the LC-MS/MS measurement of large biomolecules with sum of MRM (SMRM). Analytical and Bioanalytical Chemistry. 1

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry.2

  • Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Metabolites / PMC. 3

Sources

Reference Data & Comparative Studies

Validation

The α-Methylation Advantage: A Comparative Guide to Enhancing Peptide Conformation and Stability

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and controlled conformation is paramount. Native peptides, despite their h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability and controlled conformation is paramount. Native peptides, despite their high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and inherent flexibility, which can lead to reduced efficacy and poor pharmacokinetic profiles. Among the arsenal of chemical modifications to address these limitations, α-methylation has emerged as a powerful and versatile strategy. This guide provides an in-depth, comparative analysis of α-methylated versus non-methylated peptides, grounded in experimental data, to empower researchers in the rational design of next-generation peptide drugs.

The Foundational Impact of α-Methylation: A Structural Perspective

At its core, α-methylation involves the substitution of the α-hydrogen of an amino acid with a methyl group. This seemingly subtle modification imposes significant steric constraints on the peptide backbone, profoundly influencing its conformational landscape. The presence of the additional methyl group restricts the permissible values of the phi (φ) and psi (ψ) dihedral angles, effectively locking the amino acid residue into a more defined conformational space.[1]

One of the most well-documented consequences of this conformational restriction is the propensity of α-methylated residues, particularly α-aminoisobutyric acid (Aib), to induce and stabilize helical secondary structures, such as the 310-helix and α-helix.[2] This pre-organization of the peptide into a specific conformation can be highly advantageous, as it can reduce the entropic penalty of binding to a target receptor, potentially leading to enhanced binding affinity.[3]

Beyond conformational control, the α-methyl group provides a steric shield, sterically hindering the approach of proteases and thereby protecting the adjacent peptide bonds from enzymatic cleavage.[2] This increased resistance to proteolysis is a critical factor in extending the in vivo half-life of peptide therapeutics.[2]

Comparative Analysis: α-Methylated vs. Non-Methylated Peptides

The theoretical benefits of α-methylation are borne out by a wealth of experimental evidence. Here, we present a comparative summary of key performance metrics between α-methylated peptides and their non-methylated counterparts.

Conformational Stability: A Tale of Two Helices

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The characteristic negative bands at ~208 nm and ~222 nm are indicative of α-helical content.

Table 1: Comparative Helical Content of α-Methylated and Non-Methylated Peptides

Peptide SystemModification% Helicity (by CD)Reference
Apolipoprotein A-I mimetic peptideNativeLow[4]
Apolipoprotein A-I mimetic peptidewith α-methylated amino acidsIncreased[4]
ACTR activation domainWild-typeDisordered[3]
ACTR activation domainwith α-methylated LeucineIncreased helical structure[3]
Ala-based peptideNativeBaseline[5]
Ala-based peptide with AibAla -> Aib substitutionSignificantly Increased[5]

Note: The exact increase in helicity is dependent on the specific peptide sequence, the position of the α-methylated residue, and the solvent conditions.

Proteolytic Stability: Resisting Enzymatic Degradation

The enhanced stability of α-methylated peptides against enzymatic degradation can be quantified by in vitro protease stability assays, where the disappearance of the intact peptide is monitored over time by High-Performance Liquid Chromatography (HPLC).

Table 2: Comparative Proteolytic Stability of α-Methylated and Non-Methylated Peptides

Peptide SystemProteaseModificationHalf-life (t1/2)Fold Increase in StabilityReference
Apolipoprotein A-I mimetic peptideTrypsinNativeNot specified-[4]
Apolipoprotein A-I mimetic peptideTrypsinwith α-methylated LysineSurvived digestion almost fully intactSignificant[4]
Generic PeptideTrypsinUnmodified~10 min-[2]
Generic PeptideTrypsinα-methylated at cleavage site>24 hours>144[2]
Thermal Stability: Withstanding the Heat

The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key indicator of its thermal stability. This can be determined by monitoring the change in CD signal at a specific wavelength with increasing temperature.

Table 3: Comparative Thermal Stability of α-Methylated and Non-Methylated Peptides

Peptide SystemModificationTm (°C)ΔTm (°C)Reference
Thermolysin fragment 255-316Native (Ala304, Ala309)63.5-[5]
Thermolysin fragment 255-316Ala304 -> Aib65.7+2.2[5]
Thermolysin fragment 255-316Ala309 -> Aib68.9+5.4[5]
Thermolysin fragment 255-316Ala304 -> Aib, Ala309 -> Aib71.5+8.0[5]
Binding Affinity: A Double-Edged Sword

While α-methylation can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity, it can also introduce steric clashes with the target receptor, resulting in reduced affinity.[2] Therefore, the effect on binding must be evaluated on a case-by-case basis.

Table 4: Impact of α-Methylation on Receptor Binding Affinity

Peptide SystemTargetModificationBinding Affinity (KD or IC50)Change in AffinityReference
ACTR activation domainNCBDWild-type0.206 µM-[3]
ACTR activation domainNCBD[1055meLeu; 1076meLeu]0.042 µM~5-fold increase[3]
Generic Peptide 1Receptor AUnmodified10 nM-[2]
Generic Peptide 1Receptor Aα-methylated2 nM5-fold increase[2]
Generic Peptide 2Receptor BUnmodified5 nM-[2]
Generic Peptide 2Receptor Bα-methylated50 nM10-fold decrease[2]

Experimental Protocols: A Practical Guide

To empower researchers to validate the effects of α-methylation in their own peptide systems, we provide the following detailed experimental protocols.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to compare the secondary structure of an α-methylated peptide and its non-methylated counterpart.

Materials:

  • Purified α-methylated and non-methylated peptides (>95% purity)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Circular dichroism spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Dissolve peptides in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.

    • Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance at 210 nm or a colorimetric assay).

  • Instrument Setup:

    • Set the spectrometer to scan from 190 to 260 nm.

    • Use a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min.

    • Set the instrument to acquire at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution.

  • Data Analysis:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * M) / (c * l * N) where:

      • mdeg is the recorded ellipticity in millidegrees

      • M is the molecular weight of the peptide

      • c is the concentration of the peptide in mg/mL

      • l is the path length of the cuvette in cm

      • N is the number of amino acid residues

    • Analyze the resulting spectra to estimate the percentage of α-helical content using deconvolution software.

Protocol 2: Protease Stability Assay using HPLC

This protocol provides a method to quantify the proteolytic stability of peptides.

Materials:

  • Purified α-methylated and non-methylated peptides (>95% purity)

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA))

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reaction Setup:

    • Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.

    • Prepare a stock solution of the protease in the assay buffer. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w).

    • In separate microcentrifuge tubes, mix the peptide solution with the assay buffer to a final concentration of 0.1 mg/mL.

  • Enzymatic Digestion:

    • Initiate the reaction by adding the protease solution to each peptide tube and incubate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction and quench the reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 column.

    • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of each peptide.

Protocol 3: Comparative Conformational Analysis by 2D NMR Spectroscopy

This protocol provides a workflow for comparing the three-dimensional structures of an α-methylated peptide and its non-methylated analog in solution.

Materials:

  • Purified α-methylated and non-methylated peptides (>95% purity, ~1-2 mg)

  • NMR-compatible solvent (e.g., H2O/D2O 9:1 or deuterated organic solvent)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve each peptide in the chosen NMR solvent to a final concentration of 1-2 mM.

  • Data Acquisition:

    • Acquire a 1D 1H spectrum to check for sample quality and proper folding.

    • Acquire a 2D 1H-1H TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues.

    • Acquire a 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is typically used for peptides.[6]

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of each amino acid. Use the NOESY/ROESY spectrum to sequentially connect the spin systems by observing NOEs between the amide proton of one residue and the α-proton of the preceding residue (i to i-1).

    • Structural Restraints: The intensities of the NOESY cross-peaks are inversely proportional to the sixth power of the distance between the protons. Use these intensities to generate a set of distance restraints.

    • Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental distance restraints.

    • Comparative Analysis: Compare the resulting structural ensembles for the α-methylated and non-methylated peptides. Look for differences in the overall fold, the presence and stability of secondary structural elements, and the local conformation around the site of methylation. The chemical shifts of the α-protons can also be indicative of secondary structure (α-helical vs. β-sheet).[7]

Visualizing the Impact and Workflow

To further clarify the concepts and experimental procedures, the following diagrams are provided.

Conformational_Constraint cluster_0 Non-Methylated Peptide cluster_1 α-Methylated Peptide Flexible Backbone Flexible Backbone Multiple Conformations Multiple Conformations Flexible Backbone->Multiple Conformations High Flexibility Rigidified Backbone Rigidified Backbone Defined Conformation Defined (e.g., Helical) Rigidified Backbone->Defined Conformation Restricted Rotation α-Methylation α-Methylation α-Methylation->Rigidified Backbone

Impact of α-methylation on peptide conformation.

Protease_Assay_Workflow Start Start Peptide Incubation Incubate Peptide with Protease at 37°C Start->Peptide Incubation Time Points Take Aliquots at Specific Time Points Peptide Incubation->Time Points Quench Reaction Quench Reaction (e.g., with TFA) Time Points->Quench Reaction HPLC Analysis Analyze by Reverse-Phase HPLC Quench Reaction->HPLC Analysis Data Analysis Integrate Peak Area of Intact Peptide HPLC Analysis->Data Analysis Half-life Determine Half-life (t1/2) Data Analysis->Half-life End End Half-life->End

Workflow for a protease stability assay.

α-Methylated Peptides in Drug Development: A Case Study

The therapeutic potential of α-methylation is not merely theoretical. A prime example of a successful α-methylated peptide drug is Trofinetide (NNZ-2566) , approved for the treatment of Rett syndrome.[1] Trofinetide is an analog of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), glycyl-L-prolyl-L-glutamic acid (GPE). The introduction of an α-methyl group on the proline residue is a key modification that enhances the stability and pharmacokinetic properties of the molecule, allowing for effective therapeutic use.[1][8]

Another notable example is ATSP-7041 , a stapled peptide inhibitor of the MDM2/MDMX-p53 protein-protein interaction, which is in preclinical development for cancer therapy. This peptide incorporates two α-methylated, olefin-bearing amino acids to create a hydrocarbon staple that locks the peptide into an α-helical conformation, leading to high-affinity binding to its targets.[8]

Conclusion: A Powerful Tool for Peptide Engineering

α-Methylation represents a robust and effective strategy for enhancing the drug-like properties of therapeutic peptides. By imposing conformational constraints and providing steric protection against proteolysis, this modification can lead to peptides with improved stability, pre-organized conformations for optimal receptor binding, and ultimately, enhanced therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design, synthesize, and evaluate α-methylated peptides in their quest for novel and effective peptide-based drugs. As our understanding of the nuanced effects of α-methylation continues to grow, so too will its application in shaping the future of peptide therapeutics.

References

  • Kamenik, Z. et al. Enhancing binding affinity of an intrinsically disordered protein by α-methylation of key amino acid residues. ChemRxiv. (2018). DOI: 10.26434/chemrxiv.7405349.v1. Available at: [Link]

  • Lau, Y. H. et al. Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools. ACS Med. Chem. Lett.13 , 1313–1326 (2022). Available at: [Link]

  • IMSERC. TUTORIAL: 2D NOESY EXPERIMENT. Available at: [Link]

  • Luxara Labs. Peptide Half-Life Explained: Stability, Duration & Molecular Design. (2026). Available at: [Link]

  • Islam, R. et al. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Int. J. Mol. Sci.21 , 2266 (2020). Available at: [Link]

  • MtoZ Biolabs. Using CD Spectroscopy to Evaluate Protein Thermal Stability. Available at: [Link]

  • Sviridov, D. et al. Enhanced protein thermostability by Ala-->Aib replacement. Protein Sci.5 , 1224–1231 (1996). Available at: [Link]

  • University of California, Irvine. NOESY and ROESY. Available at: [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available at: [Link]

  • Gelenter, M. D. et al. Comparative analysis of 13C chemical shifts of #- sheet amyloid proteins and outer membrane proteins. J. Biomol. NMR75 , 101–116 (2021). Available at: [Link]

  • Globalstar. Peptide Stability, Degradation & Half-Life Explained. (2026). Available at: [Link]

  • Luxara Labs. Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). Available at: [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). Available at: [Link]

  • University of California, Irvine. NOESY and ROESY. Available at: [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available at: [Link]

  • Sviridov, D. et al. Enhanced protein thermostability by Ala-->Aib replacement. Protein Sci.5 , 1224–1231 (1996). Available at: [Link]

  • MtoZ Biolabs. Using CD Spectroscopy to Evaluate Protein Thermal Stability. Available at: [Link]

  • CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. Available at: [Link]

  • ResearchGate. Thermal denaturation curves and Tm values obtained with CD monitoring.... Available at: [Link]

  • Gelenter, M. D. et al. Comparative analysis of 13C chemical shifts of #- sheet amyloid proteins and outer membrane proteins. J. Biomol. NMR75 , 101–116 (2021). Available at: [Link]

Sources

Comparative

Cytotoxicity Comparison Guide: Halogenated vs. Non-Halogenated Amino Acid Esters

Introduction In the rational design of therapeutics, gene delivery vectors, and the toxicological assessment of environmental disinfection byproducts (DBPs), the halogenation of amino acid esters represents a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design of therapeutics, gene delivery vectors, and the toxicological assessment of environmental disinfection byproducts (DBPs), the halogenation of amino acid esters represents a critical structural pivot. Substituting hydrogen with halogens (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters a molecule’s physicochemical profile. While halogenation is frequently employed to enhance metabolic stability, target binding affinity, and membrane permeation, it acts as a double-edged sword that can drastically elevate cellular toxicity.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of halogenated versus non-halogenated amino acid esters, detailing the mechanistic causality behind these differences and providing validated protocols for their empirical assessment.

Mechanistic Causality: Why Halogenation Alters Cytotoxicity

As an Application Scientist evaluating structural modifications, it is imperative to understand why halogenation shifts the cytotoxicity paradigm. The causality is rooted in three primary physicochemical alterations:

  • Lipophilicity and Partition Coefficient (LogP): Halogenation—particularly with heavier halogens like Chlorine, Bromine, and Iodine—significantly increases the LogP of amino acid esters. This enhanced lipophilicity drives rapid, unregulated permeation across the phospholipid bilayer. While non-halogenated esters rely on controlled transport mechanisms, highly halogenated analogs can accumulate intracellularly, leading to off-target hydrophobic interactions and organelle stress .

  • Steric Hindrance and Enzymatic Resistance: The van der Waals radius increases down the halogen group (F < Cl < Br < I). The introduction of bulky halogens creates steric clashes that prevent standard proteolytic cleavage of the ester bonds. This resistance to enzymatic degradation prolongs the intracellular half-life of the compound, shifting a safe, transient molecule into a persistent cytotoxic agent.

  • Electronegativity and Oxidative Stress: Highly electronegative atoms like Fluorine withdraw electron density, altering the pKa of adjacent amines and affecting protonation states at physiological pH. Conversely, heavier halogens (Br, I) can act as leaving groups in biological matrices, generating reactive intermediates that induce reactive oxygen species (ROS) production, ultimately triggering apoptosis.

Pathway Visualization

The following diagram illustrates the divergent cellular pathways taken by non-halogenated versus halogenated amino acid esters, highlighting the transition from safe metabolism to cytotoxicity.

Cytotoxicity_Pathways Base Amino Acid Ester Scaffold NonHalo Non-Halogenated (Baseline LogP) Base->NonHalo Halo Halogenated (F, Cl, Br, I) (Altered pKa & Sterics) Base->Halo Membrane_Low Controlled Membrane Permeability NonHalo->Membrane_Low Membrane_High Enhanced Lipophilicity & Rapid Cellular Uptake Halo->Membrane_High + Halogen Substitution Metabolism Standard Enzymatic Degradation Membrane_Low->Metabolism Stress Target Accumulation & Oxidative Stress (ROS) Membrane_High->Stress Intracellular Overload Outcome_Safe Low Cytotoxicity (High IC50) Metabolism->Outcome_Safe Outcome_Toxic Elevated Cytotoxicity (Low IC50) Stress->Outcome_Toxic Apoptosis Induction

Fig 1: Cytotoxicity pathways of halogenated vs. non-halogenated amino acid esters.

Comparative Cytotoxicity Data

The table below synthesizes quantitative data across various applications, demonstrating the impact of halogenation on the half-maximal inhibitory concentration ( IC50​ ). Note that while halogenation generally increases cytotoxicity (as seen in Tyrosyl DBPs and HDAC inhibitors), strategic fluorination can sometimes be engineered to reduce toxicity, as observed in low-generation PAMAM-Arginine conjugates used for gene delivery .

Compound ClassModificationCell Line IC50​ ( μ M)Cytotoxicity Profile
Tyrosyl Esters Non-Halogenated (L-Tyr)CHO>1000Negligible
Tyrosyl Esters 3,5-Dichloro-TyrosineCHO~120Moderate
Tyrosyl Esters 3,5-Dibromo-TyrosineCHO~85High
Tyrosyl Esters 3,5-Diiodo-TyrosineCHO~40Very High
HDAC Inhibitors Non-FluorinatedMCF-7>50Low
HDAC Inhibitors p-FluorinatedMCF-73.64High
HDAC Inhibitors PentafluorinatedMCF-71.51Very High
Gene Vectors Non-Fluorinated (PAMAM G4)HUVEC<10High (Standard Cationic Toxicity)
Gene Vectors Fluorinated (PAMAM G2-hfVal-Arg)HUVEC>100Negligible (Engineered Safety)

Experimental Workflow: Self-Validating RTCA Protocol

To accurately compare the cytotoxicity of halogenated versus non-halogenated amino acid esters, traditional endpoint assays (like MTT or MTS) are insufficient. Halogenated compounds can chemically interact with tetrazolium dyes, yielding false viability signals.

To ensure a self-validating system, we utilize Real-Time Cell Analysis (RTCA) . By measuring electrical impedance, RTCA provides label-free, kinetic data on cell proliferation and death, ensuring that the observed cytotoxicity is a direct result of the compound's mechanism of action rather than an assay artifact.

Step-by-Step Methodology
  • Cell Culture Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells or Human Umbilical Vein Endothelial Cells (HUVECs) in standard media (e.g., F-12K or EGM-2) supplemented with 10% FBS.

    • Causality Check: CHO cells are highly sensitive to LogP-driven membrane disruption, making them ideal for baseline halogen toxicity screening.

  • Background Impedance Measurement:

    • Add 50 μ L of culture media to each well of an E-plate 96 (gold microelectrode array).

    • Place the plate in the RTCA station inside the incubator and measure background impedance to establish a baseline Cell Index (CI) of zero.

  • Cell Seeding and Adhesion Phase:

    • Seed cells at a density of 1×104 cells/well in 100 μ L of media.

    • Monitor the CI every 15 minutes for 18–24 hours until the cells enter the logarithmic growth phase (CI 1.0 - 1.5).

  • Compound Preparation and Dosing:

    • Dissolve the halogenated and non-halogenated amino acid esters in DMSO (final assay concentration 0.5% v/v to prevent solvent toxicity).

    • Prepare 10-point serial dilutions (e.g., 1 μ M to 1000 μ M).

    • Carefully aspirate 50 μ L of media from the E-plate and replace it with 50 μ L of the compound dilutions. Include vehicle controls (0.5% DMSO).

  • Kinetic Monitoring and IC50​ Calculation:

    • Continuously monitor the CI every 15 minutes for an additional 48–72 hours.

    • Self-Validation: A sudden drop in CI immediately post-dosing indicates acute membrane lysis (typical of heavy iodinated esters), whereas a gradual decline indicates apoptotic pathways (typical of fluorinated HDAC inhibitors).

    • Calculate the IC50​ at the 24h and 48h marks using the normalized CI values relative to the vehicle control.

Strategic Selection Guide

When developing novel compounds, the choice between halogenated and non-halogenated amino acid esters must be dictated by the therapeutic window:

  • Use Non-Halogenated Esters when systemic circulation requires high biocompatibility and rapid enzymatic clearance is desired to prevent bioaccumulation.

  • Use Fluorinated Esters when targeting specific intracellular enzymes (e.g., HDACs) where the strong C-F bond prevents metabolic degradation, or when engineering low-generation dendrimers for gene delivery where specific fluorinated motifs can paradoxically lower the toxicity of cationic polymers.

  • Avoid Heavy Halogenation (Br, I) in systemic therapeutics unless specifically designing targeted radiopharmaceuticals or localized cytotoxic antineoplastic agents, as their high LogP and reactivity consistently drive severe off-target cytotoxicity.

References

  • Dong, H., et al. (2020). "Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts." Chemical Research in Toxicology, ACS Publications.[Link]

  • Romani, C., et al. (2023). "Selectively Fluorinated PAMAM–Arginine Conjugates as Gene Delivery Vectors." Bioconjugate Chemistry, ACS Publications.[Link]

  • Tien Anh, D., et al. (2023). "The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors." Molecules, MDPI / PMC.[Link]

  • Molchanova, N., et al. (2021). "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." Molecules, MDPI / PMC.[Link]

Validation

spectroscopic comparison of "Methyl 2-amino-2-(2-bromophenyl)propanoate" with its precursors

Strategic Context & Significance The synthesis and characterization of α -methyl- α -aryl amino acids and their ester derivatives are of paramount importance in modern drug development. Introducing a quaternary stereocen...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Significance

The synthesis and characterization of α -methyl- α -aryl amino acids and their ester derivatives are of paramount importance in modern drug development. Introducing a quaternary stereocenter at the α -carbon restricts the conformational flexibility of the amino acid backbone, which is a proven strategy for enhancing the metabolic stability and target affinity of peptidomimetics[1].

This guide provides an objective, data-driven comparison of the target compound, Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS: 1184629-78-4)[2], against its direct synthetic precursors: 1-(2-bromophenyl)ethan-1-one (Precursor A) and 2-amino-2-(2-bromophenyl)propanoic acid (Precursor B). By tracking the spectroscopic evolution of these molecules, researchers can establish self-validating quality control checkpoints during synthesis.

Synthetic Workflow

To understand the spectroscopic shifts, we must first map the chemical transformations. The classical approach to α,α -disubstituted amino esters involves a Bucherer-Bergs reaction to form a hydantoin intermediate, followed by alkaline hydrolysis and subsequent Fischer esterification[3].

SynthesisWorkflow A 1-(2-bromophenyl)ethan-1-one (Precursor A) B Hydantoin Intermediate A->B KCN, (NH₄)₂CO₃ EtOH/H₂O, 50°C C 2-amino-2-(2-bromophenyl) propanoic acid (Precursor B) B->C NaOH (aq) Reflux, then HCl D Methyl 2-amino-2-(2-bromophenyl) propanoate (Target) C->D SOCl₂, MeOH 0°C to Reflux

Synthetic workflow from ketone precursor to the target alpha-methyl amino ester.

Spectroscopic Tracking: Causality of Signal Shifts

The structural evolution from a ketone to a zwitterionic amino acid, and finally to an amino ester, induces profound changes in the electronic environment. As a Senior Application Scientist, I rely on these predictable shifts to validate reaction success without ambiguity.

Nuclear Magnetic Resonance (NMR)
  • Precursor A (Ketone): The 1 H NMR spectrum is dominated by an acetyl methyl singlet at ~2.6 ppm, heavily deshielded by the adjacent carbonyl[4]. The 13 C NMR confirms the ketone with a characteristic C=O peak near 198-200 ppm.

  • Precursor B (Amino Acid): Upon conversion to the amino acid, the methyl group shifts significantly upfield to ~1.8 ppm. This is caused by the transition of the adjacent carbon from an electron-withdrawing sp2 center to an sp3 hybridized quaternary center. The 13 C carbonyl peak shifts to ~175 ppm, typical of a carboxylate.

  • Target (Ester): The esterification leaves the α -methyl relatively unperturbed (~1.75 ppm), but introduces a new, intensely sharp singlet at ~3.7 ppm ( 1 H) and ~52.5 ppm ( 13 C). This is the definitive diagnostic signal for the successful installation of the ester methoxy group[2].

Infrared (IR) Spectroscopy

IR spectroscopy offers orthogonal validation of functional group interconversions:

  • Precursor A: Exhibits a sharp, strong C=O stretch at ~1685 cm −1 due to conjugation with the ortho-bromophenyl ring.

  • Precursor B: The ketone stretch disappears, replaced by a broad zwitterionic N-H/O-H stretch spanning 3000–3200 cm −1 and an asymmetric COO stretch at ~1590 cm −1 .

  • Target: The final esterification breaks the zwitterion, resulting in the appearance of sharp primary amine N-H stretches (~3380, 3310 cm −1 ) and a distinct shift of the carbonyl stretch to ~1735 cm −1 , which is the textbook frequency for an aliphatic ester.

Mass Spectrometry (MS)

Bromine's natural isotopic distribution ( 79 Br and 81 Br in a ~1:1 ratio) provides a built-in diagnostic tracer. Throughout the entire synthetic sequence, all intermediates and the final target must exhibit a characteristic doublet molecular ion peak ([M] and [M+2]) of equal intensity. Loss of this 1:1 doublet indicates unintended debromination.

Quantitative Data Summary

Analytical TechniquePrecursor A (Ketone)Precursor B (Amino Acid)Target (Ester)
1 H NMR (Methyl) ~2.6 ppm (s, 3H)~1.8 ppm (s, 3H)~1.75 ppm (s, 3H)
1 H NMR (Methoxy) N/AN/A~3.7 ppm (s, 3H)
13 C NMR (Carbonyl) ~198 ppm~175 ppm~174 ppm
IR (C=O Stretch) ~1685 cm −1 ~1590 cm −1 (COO )~1735 cm −1
IR (N-H Stretch) N/A3000-3200 cm −1 (Broad)3380, 3310 cm −1 (Sharp)
MS [M+H] + m/z 199, 201m/z 244, 246m/z 258, 260

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent addition has a specific mechanistic purpose.

Synthesis of Precursor B (Bucherer-Bergs & Hydrolysis)
  • Hydantoin Formation: Dissolve 1-(2-bromophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

    • Causality: Ammonium carbonate acts as both a buffer and the source of ammonia/CO 2​ . Ammonia condenses with the ketone to form an imine, which is trapped by cyanide. Subsequent cyclization with CO 2​ yields the thermodynamically stable hydantoin.

  • Hydrolysis: Isolate the hydantoin via filtration, then suspend it in 3M aqueous NaOH. Reflux for 16 hours.

    • Causality: The hydantoin ring is highly stable; harsh alkaline conditions and extended heat are required to force the hydrolysis of the cyclic amide bonds to yield the free amino acid.

  • Neutralization: Cool the mixture and carefully adjust the pH to ~6.0 using 6M HCl to precipitate Precursor B. Filter and dry under vacuum.

Synthesis of the Target Ester (Thionyl Chloride-Mediated)
  • Activation: Suspend Precursor B (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add thionyl chloride (SOCl 2​ , 2.0 eq) over 15 minutes.

    • Causality: SOCl 2​ reacts exothermically with methanol to generate anhydrous HCl and dimethyl sulfite in situ. The strictly anhydrous conditions prevent competitive hydrolysis, driving the Fischer esterification equilibrium entirely toward the product.

  • Reflux & Isolation: Remove the ice bath and heat the reaction to reflux for 12 hours. Monitor completion via TLC (disappearance of the baseline zwitterion spot). Concentrate the mixture in vacuo, partition between saturated NaHCO 3​ and dichloromethane, extract the organic layer, dry over MgSO 4​ , and evaporate to yield the target Methyl 2-amino-2-(2-bromophenyl)propanoate.

References

  • 1184629-78-4 | Methyl 2-amino-2-(2-bromophenyl)propanoate - ChemScene Source: ChemScene URL:[2]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides | Organic Letters Source: ACS Publications URL:[3]

  • Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates Source: NIH / PMC URL:[1]

  • Figure S22. 13 C NMR spectrum of 1-(2-Bromophenyl)ethanone oxime (2k). Source: ResearchGate URL:[4]

Sources

Comparative

A Researcher's Guide to Assessing the Influence of the Bromo-Substituent on Receptor Binding Affinity

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a ligand's structure and its affinity for a target receptor is paramount. This guide provides an in-depth co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a ligand's structure and its affinity for a target receptor is paramount. This guide provides an in-depth comparison of methodologies to assess the influence of incorporating a bromo-substituent into a ligand, a common strategy in medicinal chemistry to enhance binding affinity and other pharmacological properties. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present data interpretation strategies to empower your research.

The Rationale: Why Bromine?

Historically, halogens like bromine were incorporated into drug candidates primarily to increase lipophilicity, thereby improving membrane permeability.[1][2] However, our understanding has evolved. The bromo-substituent is now recognized for its ability to form a specific and directional non-covalent interaction known as a halogen bond .[2][3]

The Halogen Bond: A Key Player in Molecular Recognition

A halogen bond occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a receptor.[1][3] The strength of this interaction follows the trend I > Br > Cl > F.[4][5] For bromine, the halogen bond energy can be comparable to or even stronger than a conventional hydrogen bond, significantly contributing to the overall binding affinity.[3][4]

HalogenBond

Experimental Approaches to Quantify Binding Affinity

To empirically assess the impact of a bromo-substituent, a direct comparison between the brominated ligand and its non-brominated parent compound is essential. Several robust techniques can be employed to determine the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and reliable method for quantifying ligand-receptor interactions.[6] They involve the use of a radioactively labeled ligand to measure its binding to a receptor.

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) by incubating a fixed amount of receptor with increasing concentrations of a radioligand.[6][7]

Experimental Protocol: Saturation Radioligand Binding Assay [7][8]

  • Receptor Preparation: Prepare cell membranes or purified receptors. Determine the total protein concentration using a standard protein assay (e.g., BCA).[9]

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup (96-well plate format):

    • Total Binding: To each well, add receptor preparation, assay buffer, and increasing concentrations of the radiolabeled brominated ligand.

    • Non-specific Binding (NSB): To a parallel set of wells, add the same components as for total binding, plus a high concentration (100-1000 fold excess) of an unlabeled competing ligand to saturate the specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8]

  • Separation: Rapidly separate bound from free radioligand via vacuum filtration through a glass fiber filter.[8]

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.

This assay measures the affinity (Ki) of an unlabeled compound (our brominated or non-brominated test ligand) by its ability to compete with a fixed concentration of a known radioligand for the receptor binding site.[6][10] The result is an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Experimental Protocol: Competition Radioligand Binding Assay [7][11]

  • Reagent Preparation: Prepare receptor membranes, assay buffer, a fixed concentration of a suitable radioligand (typically at or near its Kd), and serial dilutions of the unlabeled bromo-substituted and parent compounds.

  • Reaction Setup (96-well plate format):

    • Total Binding: Receptor, radioligand, and assay buffer.

    • Non-specific Binding: Receptor, radioligand, and a saturating concentration of a standard unlabeled ligand.

    • Competitor Wells: Receptor, radioligand, and serial dilutions of the test compounds.

  • Incubation, Separation, and Quantification: Follow the same procedure as the saturation assay.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the competitor concentration and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BindingAssayWorkflow

Biophysical Techniques for Orthogonal Validation

While radioligand binding assays are powerful, employing orthogonal methods can provide a more comprehensive understanding of the binding event.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized.[12][13] It provides kinetic data (association and dissociation rates, kon and koff) in addition to the equilibrium dissociation constant (Kd).[14][15]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17] This technique is considered the gold standard for characterizing binding thermodynamics.[18]

Data Interpretation and Comparative Analysis

The primary goal is to compare the binding affinities of the bromo-substituted ligand and its parent compound. A lower Kd or Ki value for the brominated analog indicates a higher binding affinity.

CompoundAssay TypeParameterValue (nM)Fold Improvement
Parent CompoundCompetitionKi150-
Bromo-substitutedCompetitionKi1510x
Parent CompoundSaturationKd120-
Bromo-substitutedSaturationKd1012x

Interpreting the Results:

A significant increase in binding affinity (e.g., 10-fold) upon bromination strongly suggests a favorable interaction involving the bromo-substituent, likely a halogen bond.[19][20] The thermodynamic data from ITC can further elucidate the nature of this interaction. For instance, a more favorable (more negative) enthalpy change (ΔH) for the brominated compound would support the formation of a strong, directed interaction like a halogen bond.

Conclusion and Future Directions

Systematically evaluating the impact of a bromo-substituent on receptor binding affinity is a critical step in rational drug design. The methodologies outlined in this guide, from the workhorse radioligand binding assays to the detailed insights from biophysical techniques, provide a robust framework for this assessment. By understanding the structure-activity relationships, particularly the role of halogen bonding, researchers can make more informed decisions in the lead optimization process, ultimately contributing to the development of more potent and selective therapeutics.[21][22]

References

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789–16794. [Link]

  • Sirimulla, S., Bailey, J. B., Vegesna, R., & Narayan, M. (2013). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Journal of Medicinal Chemistry, 2(3), 115-124. [Link]

  • Zayed, M. F., & El-Faham, A. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., Jiang, H., & Zhu, W. (2009). Halogen Bonding—A Novel Interaction for Rational Drug Design?. Journal of Medicinal Chemistry, 52(9), 2854–2862. [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Expert Opinion on Drug Discovery, 6(9), 895-911. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • AZoM. (2025, February 5). What Is Bromine Used For?. Retrieved from [Link]

  • Papalia, G. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 229-247. [Link]

  • Privalov, P. L., & Dragan, A. I. (2007). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry, 127(1-2), 1-10. [Link]

  • AFFINImeter. (2017, November 2). About the disuses of Isothermal Titration Calorimetry in drug discovery research. Retrieved from [Link]

  • Duarte, C. D., Ferreira, L. G., & Barreiro, E. J. (2015). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Mini reviews in medicinal chemistry, 15(10), 830–841. [Link]

  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Papalia, G. A. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 229-247. [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Neudecker, T., Lutz, D., Eder, E., & Henschler, D. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical Pharmacology, 29(19), 2611–2617. [Link]

  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 255(5), C545-C555. [Link]

  • Reitz, J., & Mittag, E. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Pharmazie, 31(6), 366-369. [Link]

  • Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164–178. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Introducing bromine in the molecular structure as a good strategy to the drug design. Acta poloniae pharmaceutica, 69(6), 1023–1031. [Link]

  • Smith, S., & Gouverneur, V. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Hoss, W. (1990). In vitro receptor binding assays: General methods and considerations. Receptor-Effector Coupling: A Practical Approach, 1-28. [Link]

  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Tan, W. K., & Yiap, B. C. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 25(2), 303. [Link]

  • Gatley, S. J., Ding, Y. S., & Gerasimov, M. R. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life sciences, 58(20), 1749–1756. [Link]

  • Obeng, S., Kumar, V., & Sharma, A. (2025, May 5). Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. RSC Medicinal Chemistry. [Link]

  • Caillet, G., Le Bon, C., & Le Poupon, C. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 5403. [Link]

Sources

Validation

Overcoming Steric Hindrance in Peptide Synthesis: A Comparative Guide to Coupling Reagents

The incorporation of sterically hindered amino acids—such as α,α -dialkyl amino acids (e.g., Aib) and N-methylated amino acids—remains one of the most formidable challenges in solid-phase peptide synthesis (SPPS). The st...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of sterically hindered amino acids—such as α,α -dialkyl amino acids (e.g., Aib) and N-methylated amino acids—remains one of the most formidable challenges in solid-phase peptide synthesis (SPPS). The steric bulk surrounding the reacting centers significantly reduces the nucleophilicity of the amine and impedes the approach of the activated carboxylic acid. This kinetic bottleneck not only leads to incomplete couplings and sequence truncation but also provides a wider temporal window for deleterious side reactions, including oxazolone-driven racemization and reagent-induced chain termination.

This guide provides an objective, data-driven comparison of modern coupling reagents for hindered peptide bond formation. By analyzing the mechanistic causality behind experimental choices, we establish robust, self-validating protocols for synthesizing complex peptide sequences.

The Mechanistic Causality of Hindered Couplings

When coupling hindered amino acids, the choice of reagent dictates the kinetic pathway and the dominant side reactions. Highly reactive uronium/aminium salts like HATU have long been the gold standard due to their HOAt-based active esters, which accelerate acylation through neighboring group effects[1]. However, when the nucleophile is an N-methylated amine, the slow acylation rate allows excess uronium reagent to react directly with the free amine. This side reaction forms a stable guanidinium species, permanently terminating the peptide chain[2].

To circumvent this, phosphonium salts such as PyBrOP and PyAOP are deployed. Because they lack the uronium/aminium structure, they cannot guanidinylate the free amine, permitting the use of excess reagent and prolonged reaction times to drive the difficult N-methyl coupling to completion[2].

Alternatively, COMU—a third-generation uronium salt incorporating an Oxyma leaving group and a morpholino moiety—offers superior solubility, a safer non-explosive profile compared to benzotriazoles, and exceptional reactivity[3]. Crucially, COMU performs exceptionally well in the presence of only one equivalent of base, which significantly suppresses base-catalyzed epimerization while maintaining high coupling efficiency for α,α -dialkyl amino acids[4]. For syntheses where stereochemical integrity is the absolute priority, the carbodiimide-based DIC/OxymaPure system avoids uronium-based side reactions entirely and provides excellent racemization suppression, albeit with slightly slower kinetics[5].

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics for coupling hindered amino acids across different reagent classes.

Coupling ReagentSubstrate ProfileTypical Yield (%)Racemization RiskGuanidinylation RiskKey Mechanistic Advantage
HATU α,α -dialkyl, N-Me85–95%Low–ModerateHigh (if in excess)HOAt-based active ester accelerates acylation via neighboring group effects.
COMU α,α -dialkyl, N-Me90–98%LowModerateOxyma leaving group provides high reactivity with only 1 eq of base.
PyBrOP / PyAOP N-Methylated Amines80–95%ModerateNone Phosphonium structure completely prevents chain-terminating guanidinylation.
DIC / OxymaPure General Hindered75–90%Very Low None Avoids uronium side reactions; superior stereochemical integrity.

Kinetic Pathways and Side Reactions

G AA Fmoc-Amino Acid + Coupling Reagent ActiveEster Active Ester (e.g., OAt, Oxyma) AA->ActiveEster Base (DIPEA/TMP) Amine Hindered Amine (N-Me or Aib) ActiveEster->Amine Slow Acylation (Steric Clash) Oxazolone Oxazolone Formation (Racemization Risk) ActiveEster->Oxazolone Prolonged Activation Peptide Desired Peptide Bond (Target) Amine->Peptide Successful Coupling Guanidinylation Guanidinylation (Chain Termination) Amine->Guanidinylation Excess Uronium Reagent

Kinetic pathways in hindered peptide coupling highlighting competing side reactions.

Reagent Selection Matrix

DecisionTree Start Hindered Amino Acid Coupling IsNMe Is the nucleophile N-methylated? Start->IsNMe UsePyBrOP Use PyBrOP or PyAOP (Prevents Guanidinylation) IsNMe->UsePyBrOP Yes IsAib Is it an alpha,alpha- dialkyl (e.g., Aib)? IsNMe->IsAib No UseCOMU Use COMU or HATU (High Reactivity) IsAib->UseCOMU Yes NeedLowRac Is racemization a critical concern? IsAib->NeedLowRac No NeedLowRac->UseCOMU No UseDICOxyma Use DIC/OxymaPure (Lowest Epimerization) NeedLowRac->UseDICOxyma Yes

Decision matrix for selecting optimal coupling reagents based on steric constraints.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating checkpoints (e.g., colorimetric base monitoring and specific amine tests) to verify the integrity of the coupling process.

Protocol A: COMU-Mediated Coupling of α,α -Dialkyl Amino Acids (e.g., Aib)

Causality: COMU's high reactivity is ideal for overcoming the steric bulk of Aib. Its Oxyma scaffold allows for visual monitoring; the reaction mixture exhibits a distinct color change depending on the base and consumption state, acting as an internal indicator[6]. Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-Aib-OH (3.0 eq relative to resin loading) and COMU (2.95 eq) in DMF. Note: Using a slight defect of COMU prevents the capping of any unreacted amine by the coupling reagent itself[6].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) to the activation vial. The solution will turn yellow/orange, confirming the formation of the Oxyma anion. Pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1–2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a standard Kaiser test. A colorless/yellow bead indicates complete acylation of the primary amine. If the beads are blue, repeat the coupling cycle.

Protocol B: PyBrOP-Mediated Coupling onto N-Methylated Nucleophiles

Causality: PyBrOP generates a highly reactive acyl bromide intermediate. Because it is a phosphonium salt, it poses zero risk of guanidinylation, making it the premier choice for coupling onto secondary N-methyl amines where extended reaction times are mandatory to achieve high yields[2]. Methodology:

  • Resin Preparation: Ensure the N-methylated peptide-resin is fully Fmoc-deprotected and washed with DMF.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and PyBrOP (4.0 eq) in a minimal volume of DMF/DCM (1:1 v/v) to maximize the concentration of the reactants.

  • Base Addition: Add DIPEA (8.0 eq) to the mixture. Pre-activate for 3 minutes.

  • Coupling: Add the mixture to the resin and agitate for 3–4 hours. Note: Extended time is safe and required due to the absence of guanidinylation risk and the extreme steric hindrance of the N-methyl group.

  • Validation (Chloranil Test): The standard Kaiser test fails for secondary amines. Perform a Chloranil test instead. Colorless beads indicate successful coupling; blue/green beads indicate an incomplete reaction. A double coupling cycle is standard practice for N-methylated residues to ensure sequence fidelity.

References

  • A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma , Benchchem. 5

  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis , Benchchem. 3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives , Bachem. 2

  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids , Benchchem. 1

  • Comparison of Peptide Coupling Reagents COMU and HCTU , ResearchGate. 4

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Publications. 6

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of "Methyl 2-amino-2-(2-bromophenyl)propanoate"

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a novel compound such as "Methyl 2-amino-2...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a novel compound such as "Methyl 2-amino-2-(2-bromophenyl)propanoate," establishing a robust and reliable quantitative method is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies, grounded in field-proven insights and authoritative standards, to empower researchers, scientists, and drug development professionals in this critical endeavor.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1] Regulatory bodies like the FDA and EMA necessitate a science- and risk-based approach to method validation, emphasizing thorough documentation and clear justification for acceptance criteria.[2]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique for the quantification of Methyl 2-amino-2-(2-bromophenyl)propanoate hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis due to its high resolution and sensitivity.[3] For a compound like Methyl 2-amino-2-(2-bromophenyl)propanoate, which possesses a chromophore, UV detection is a viable option. Reversed-phase HPLC is often the initial choice for many samples.[4]

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds.[5] Given the methyl ester functionality of the target analyte, GC could be a suitable alternative, particularly for impurity profiling of volatile related substances.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity, making it ideal for quantifying low levels of the analyte in complex biological matrices.[7] This technique combines the separation power of liquid chromatography with the precise detection of mass spectrometry.[8]

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Robust, widely available, cost-effective.Lower sensitivity compared to MS, potential for interference from matrix components.Routine quantification in drug substance and drug product.
Gas Chromatography (GC) with FID Separation of volatile compounds based on boiling point and polarity.High resolution for volatile compounds, sensitive Flame Ionization Detector (FID).[5]Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities and residual solvents.[6]
LC-MS/MS Combines HPLC separation with mass-based detection.[9]High selectivity and sensitivity, structural elucidation capabilities.[7]Higher cost and complexity, potential for matrix effects.[10]Bioanalysis, trace-level impurity quantification.
The Pillars of Method Validation: A Step-by-Step Protocol

A comprehensive analytical method validation encompasses several key parameters as mandated by the International Council for Harmonisation (ICH) guidelines.[11][12]

G cluster_0 Method Development cluster_1 Method Validation Dev Analytical Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14]

Experimental Protocol:

  • Forced Degradation Studies: These studies are a regulatory requirement and a scientific necessity during analytical method development.[15] They are designed to identify potential degradation products and demonstrate the stability-indicating nature of the method.[16]

    • Acid/Base Hydrolysis: Treat the analyte solution with HCl and NaOH at elevated temperatures.

    • Oxidative Degradation: Expose the analyte to hydrogen peroxide.

    • Thermal Degradation: Subject the solid analyte to dry heat.

    • Photolytic Degradation: Expose the analyte to UV and visible light as per ICH Q1B guidelines.[17]

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the developed chromatographic method.

  • Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products and placebo components. Peak purity analysis using a photodiode array (PDA) detector in HPLC can further confirm specificity.

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a stock solution of the Methyl 2-amino-2-(2-bromophenyl)propanoate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[19]

  • The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[20] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery is typically expected to be within 98-102%.[19]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[21]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability and intermediate precision should typically be ≤ 2.0%.[21]

The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[18]

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[22]

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Experimental Protocol:

Intentionally vary critical method parameters one at a time, such as:

  • Mobile phase composition (e.g., ±2%)

  • pH of the mobile phase (e.g., ±0.2 units)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±10%)

Acceptance Criteria:

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results of the analysis should not be significantly affected.

G cluster_0 Core Validation Parameters cluster_1 Ensures Specificity Specificity CorrectAnalyte Correct Analyte Measurement Specificity->CorrectAnalyte Linearity Linearity ProportionalResponse Proportional Response Linearity->ProportionalResponse Accuracy Accuracy ClosenessToTrueValue Closeness to True Value Accuracy->ClosenessToTrueValue Precision Precision Reproducibility Reproducibility Precision->Reproducibility Sensitivity Sensitivity (LOD/LOQ) MethodLimits Method's Lower Limits Sensitivity->MethodLimits Robustness Robustness Reliability Reliability During Normal Use Robustness->Reliability

Summary of Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all other peaks; peak purity > 99%.
Linearity Correlation coefficient (r²) ≥ 0.999.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision RSD ≤ 2.0% for repeatability and intermediate precision.
LOD Signal-to-Noise ratio ≥ 3:1.
LOQ Signal-to-Noise ratio ≥ 10:1.
Robustness System suitability parameters remain within limits after deliberate variations.

By adhering to this comprehensive validation framework, researchers and scientists can establish a scientifically sound and defensible analytical method for the quantification of "Methyl 2-amino-2-(2-bromophenyl)propanoate," ensuring data integrity throughout the drug development lifecycle.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • Forced Degradation Testing. (n.d.). SGS Thailand.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. (n.d.).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
  • Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Understanding the Four Types of Analytical Method Validation. (2024, February 29). Oxford Analytical Services.
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.).
  • A Guide to Analytical Method Validation. (2024, June 7). SCION Instruments.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). Food and Drug Administration.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023, August 22). PMC.
  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14).
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.).
  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics.
  • Development and validation of the RP-HPLC method for quantification of tavaborole. (2024, July 11).
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination. (n.d.). Benchchem.
  • Method Development and Validation of Gas Chromatography. (2025, November 24). International Journal of Pharmaceutical Sciences.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.

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Validation

benchmarking the synthesis of "Methyl 2-amino-2-(2-bromophenyl)propanoate" against other methods

A Comparative Guide to the Synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex molecule synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 2-amino-2-(2-bromophenyl)propanoate, a valuable building block for various bioactive molecules, presents a unique synthetic challenge due to its sterically hindered quaternary α-carbon and the presence of a halogenated aromatic ring. This guide provides a comprehensive benchmark of prominent synthetic methodologies for this target, offering an in-depth analysis of their respective strengths, weaknesses, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Methyl 2-amino-2-(2-bromophenyl)propanoate

The title compound is a non-proteinogenic α-amino acid derivative. Such structures are of significant interest in medicinal chemistry as they can be incorporated into peptides to confer resistance to enzymatic degradation or to induce specific conformational constraints. The 2-bromophenyl moiety, in particular, serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Benchmarking Synthetic Strategies

The synthesis of α,α-disubstituted amino acids like our target molecule is non-trivial. The absence of an α-hydrogen precludes many traditional methods used for the synthesis of simpler amino acids. Below, we compare and contrast several viable approaches.

Modified Strecker Synthesis: A Classic Approach

The Strecker synthesis is a cornerstone of amino acid preparation. In its classic form, it involves the one-pot reaction of an aldehyde or ketone with ammonia and cyanide. For our target, a modified approach starting from 2'-bromoacetophenone is necessary.

The synthesis commences with the formation of an α-aminonitrile from 2'-bromoacetophenone, followed by hydrolysis to the corresponding amino acid and subsequent esterification.

The primary advantage of the Strecker synthesis lies in its use of readily available and inexpensive starting materials. However, the harsh acidic or basic conditions required for nitrile hydrolysis can be problematic for sensitive substrates and may lead to side reactions, including racemization. The handling of toxic cyanide reagents also necessitates stringent safety protocols.

Bucherer-Bergs Reaction: An Alternative Hydantoin-Based Route

The Bucherer-Bergs reaction offers a compelling alternative, proceeding through a hydantoin intermediate. This method also starts with a ketone and utilizes ammonium carbonate and a cyanide source.

2'-Bromoacetophenone reacts with ammonium carbonate and potassium cyanide to form a spiro-hydantoin. This intermediate is then hydrolyzed to the desired amino acid, which is subsequently esterified.

A key advantage of the Bucherer-Bergs reaction is that the hydantoin intermediate is often crystalline and can be easily purified, which can lead to a cleaner final product. However, similar to the Strecker synthesis, it requires harsh hydrolytic conditions and the use of cyanide.

Asymmetric Phase-Transfer Catalysis: The Enantioselective Frontier

For applications where stereochemistry is critical, asymmetric synthesis is the preferred approach. Chiral phase-transfer catalysts can be employed to achieve the enantioselective alkylation of a protected glycine Schiff base.

A glycine imine ester is deprotonated to form an enolate, which is then asymmetrically alkylated with a suitable electrophile in the presence of a chiral phase-transfer catalyst. Subsequent hydrolysis of the imine furnishes the desired amino acid ester.

This method's main advantage is the ability to control the stereochemistry of the final product, which is often a critical requirement in pharmaceutical applications. However, the development of an efficient catalytic system can be challenging and may require extensive optimization of the catalyst, solvent, and reaction conditions. The catalysts themselves can also be expensive.

Comparative Data Analysis

Method Starting Materials Key Reagents Typical Yield Stereocontrol Key Advantages Key Disadvantages
Modified Strecker Synthesis 2'-BromoacetophenoneKCN, NH4ClModerate to GoodRacemicInexpensive reagents, well-establishedUse of toxic cyanide, harsh hydrolysis, racemization
Bucherer-Bergs Reaction 2'-Bromoacetophenone(NH4)2CO3, KCNGoodRacemicCrystalline intermediate, good yieldsUse of toxic cyanide, harsh hydrolysis
Asymmetric Phase-Transfer Catalysis Glycine Schiff base, Alkylating agentChiral PTCVariableGood to ExcellentEnantioselectiveCatalyst cost, optimization required

Experimental Protocols

Representative Protocol for Modified Strecker Synthesis

Step 1: Formation of the α-aminonitrile

  • To a solution of 2'-bromoacetophenone (1.0 eq) in methanol is added ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with water, and dried to yield the α-aminonitrile.

Step 2: Hydrolysis to the α-amino acid

  • The α-aminonitrile is refluxed in concentrated hydrochloric acid for 12 hours.

  • The solution is cooled, and the pH is adjusted to neutral with a suitable base to precipitate the amino acid.

Step 3: Esterification

  • The amino acid is suspended in methanol, and thionyl chloride (1.5 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

Workflow Visualization

Strecker_Synthesis_Workflow Start 2'-Bromoacetophenone Reagents1 NH4Cl, KCN Methanol/Water Step1 α-Aminonitrile Formation Start->Step1 Reagents1->Step1 Intermediate1 α-Aminonitrile Step1->Intermediate1 Reagents2 Conc. HCl Reflux Step2 Hydrolysis Intermediate1->Step2 Reagents2->Step2 Intermediate2 α-Amino Acid Step2->Intermediate2 Reagents3 SOCl2, Methanol Step3 Esterification Intermediate2->Step3 Reagents3->Step3 End Methyl 2-amino-2-(2-bromophenyl)propanoate Step3->End

Caption: Workflow for the Modified Strecker Synthesis.

Conclusion and Recommendations

The choice of synthetic route for Methyl 2-amino-2-(2-bromophenyl)propanoate is highly dependent on the specific requirements of the project. For initial exploratory studies where racemic material is acceptable and cost is a primary driver, the Modified Strecker Synthesis or the Bucherer-Bergs Reaction are viable options. The latter may be preferred if purification of the hydantoin intermediate proves advantageous.

For applications in drug development where enantiopurity is non-negotiable, an Asymmetric Phase-Transfer Catalysis approach is the most logical choice, despite the initial investment in catalyst screening and optimization. The ability to directly access the desired enantiomer in high enantiomeric excess outweighs the drawbacks of higher initial costs and development time.

It is crucial for researchers to perform a thorough risk assessment, particularly concerning the handling of cyanide reagents, and to optimize the chosen method for their specific substrate and scale. This guide serves as a foundational resource to aid in this decision-making process, and further consultation of the primary literature is encouraged.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Bucherer, H. T., & Bergs, W. (1934). U.S. Patent No. 1,959,059. Washington, DC: U.S.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630. [Link]

  • Myers, B. J., & O'Donnell, M. J. (2018). Asymmetric Synthesis of α-Amino Acids by Phase-Transfer Catalysis. In Asymmetric Synthesis of Non-Proteinogenic Amino Acids (pp. 1-34). Springer, Cham. [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Modeling of Peptides: Unveiling the Impact of Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can introduce novel functiona...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, enhance proteolytic stability, and precisely modulate the pharmacological properties of peptides.[1][2] Molecular modeling is an indispensable tool in this endeavor, offering a window into the structural and dynamic consequences of these chemical modifications.[3] This guide provides an in-depth, objective comparison of molecular modeling approaches for peptides with and without unnatural amino acids, supported by established methodologies and data-driven insights.

The Crux of the Challenge: Parameterization of Unnatural Residues

A fundamental hurdle in modeling peptides with UAAs is the absence of pre-existing force field parameters for these non-standard residues in widely used force fields like AMBER and CHARMM.[1][4] This necessitates a critical preliminary step: the generation and validation of parameters that accurately describe the UAA's chemical properties. This process typically involves quantum mechanical (QM) calculations to derive atomic charges and define bonded and non-bonded parameters, ensuring the UAA is realistically represented within the simulation environment.[4][5][6][7]

A Comparative Modeling Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the comparative molecular modeling of a peptide and its UAA-containing analogue. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Experimental Protocol: Comparative Peptide Modeling
  • Template Identification and Initial Model Building:

    • Action: Perform a BLAST search against the Protein Data Bank (PDB) to identify a suitable template structure with high sequence similarity to the natural peptide.

    • Rationale: A high-quality template provides a solid foundation for the model, reducing the conformational space that needs to be sampled.

    • Tool: SWISS-MODEL is a user-friendly server for automated comparative modeling.[8] For more complex cases, manual template selection and alignment using tools like MODELLER offer greater control.

  • Unnatural Amino Acid Parameterization (for the UAA-containing peptide):

    • Action: Generate force field parameters for the UAA. This involves:

      • Building the UAA residue in a molecular editor (e.g., Avogadro, GaussView).

      • Performing QM calculations (e.g., using Gaussian) to optimize the geometry and calculate electrostatic potentials.[5]

      • Using tools like Antechamber (for AMBER) or CGenFF (for CHARMM) to generate the final force field parameters.[6][9]

    • Rationale: Accurate parameters are paramount for a physically meaningful simulation. Inaccurate parameters will lead to erroneous structural and energetic predictions.

  • Model Building of the UAA-Containing Peptide:

    • Action: Manually introduce the parameterized UAA into the peptide sequence using molecular editing software (e.g., PyMOL, Chimera). The starting conformation of the UAA can be based on the corresponding natural residue or a chemically similar molecule.

    • Rationale: This step creates the initial three-dimensional structure of the modified peptide, which will be subsequently refined.

  • Energy Minimization:

    • Action: Perform energy minimization on both the natural and UAA-containing peptide models.

    • Rationale: This process relieves any steric clashes or unfavorable geometries introduced during the model-building process, leading to a more energetically stable starting structure for subsequent simulations.

  • Molecular Dynamics (MD) Simulations:

    • Action: Run MD simulations for both peptides in a simulated aqueous environment using a package like GROMACS, AMBER, or NAMD.[10][11][12] A typical simulation would involve:

      • Solvating the peptide in a water box.

      • Adding ions to neutralize the system.

      • A short position-restrained equilibration phase.

      • A longer production run for data collection.

    • Rationale: MD simulations provide insights into the dynamic behavior of the peptides, allowing for the exploration of their conformational landscapes and stability over time.

  • Analysis of Trajectories:

    • Action: Analyze the MD trajectories to compare the structural and dynamic properties of the two peptides. Key analyses include:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Ramachandran plot analysis to evaluate backbone dihedral angle distributions.[13][14][15][16]

      • Analysis of hydrogen bonding patterns.

    • Rationale: This comparative analysis reveals the specific impact of the UAA on the peptide's structure, flexibility, and interactions.

Comparative Peptide Modeling Workflow cluster_natural Natural Peptide cluster_uaa UAA-Containing Peptide Template ID Template ID Build Natural Model Build Natural Model Template ID->Build Natural Model EM Natural Energy Minimization Build Natural Model->EM Natural MD Natural MD Simulation EM Natural->MD Natural Analysis Natural Trajectory Analysis MD Natural->Analysis Natural Comparative Analysis Comparative Analysis Analysis Natural->Comparative Analysis UAA Params UAA Parameterization Build UAA Model Build UAA Model UAA Params->Build UAA Model EM UAA Energy Minimization Build UAA Model->EM UAA MD UAA MD Simulation EM UAA->MD UAA Analysis UAA Trajectory Analysis MD UAA->Analysis UAA Analysis UAA->Comparative Analysis

A streamlined workflow for the comparative molecular modeling of peptides.

Comparing Modeling Outcomes: A Quantitative Look

The primary goal of this comparative approach is to quantify the structural and energetic differences induced by the UAA. The following table summarizes key metrics that would be generated from such a study.

MetricNatural Peptide (Hypothetical Data)UAA-Containing Peptide (Hypothetical Data)Interpretation
Backbone RMSD (Å) 1.5 ± 0.32.8 ± 0.7A higher RMSD for the UAA peptide suggests increased flexibility or a significant conformational change in the backbone.
Radius of Gyration (nm) 0.8 ± 0.10.7 ± 0.05A smaller radius of gyration indicates a more compact structure, potentially due to new intramolecular interactions.
Ramachandran Plot (Favored Regions) 95%88%A decrease in the percentage of residues in favored regions may indicate localized strain introduced by the UAA.[13][14]
Average Potential Energy (kJ/mol) -15000 ± 200-16500 ± 250A lower average potential energy suggests a more stable overall conformation for the UAA-containing peptide.
Intramolecular H-bonds 12 ± 215 ± 3An increase in intramolecular hydrogen bonds can contribute to the stabilization of a specific conformation.

Validation and Analysis: Ensuring Scientific Integrity

The trustworthiness of any molecular model hinges on rigorous validation.[3] A multi-faceted approach is essential to ensure the scientific integrity of the findings.

  • Stereochemical Quality: The Ramachandran plot is a cornerstone of protein structure validation, visualizing the allowed and disallowed regions for backbone dihedral angles.[13][14][15][16] Outliers in the plot can indicate areas of steric strain or potential modeling errors. It's important to note that the allowed regions for a UAA may differ from those of canonical amino acids.[13]

  • Energy Landscape Analysis: Examining the potential energy of the system throughout the MD simulation provides insights into the stability of the modeled conformations. A well-equilibrated system should exhibit stable energy fluctuations.

  • Comparison with Experimental Data: Whenever possible, computational models should be validated against experimental data. This could include comparing the predicted secondary structure content with circular dichroism (CD) spectroscopy data or comparing key inter-atomic distances with those determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19]

  • Ensemble Analysis: Instead of relying on a single "best" model, it is often more informative to analyze an ensemble of structures from the MD trajectory. This provides a more realistic representation of the peptide's conformational flexibility.

Visualizing the Functional Impact: A Hypothetical Signaling Pathway

The structural changes predicted by molecular modeling can have profound implications for a peptide's biological activity. The following diagram illustrates a hypothetical scenario where the conformational shift induced by a UAA enhances the peptide's ability to inhibit a key protein-protein interaction in a signaling pathway.

Signaling Pathway Modulation cluster_pathway Cellular Signaling Pathway cluster_peptides Peptide Intervention Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Natural Peptide Natural Peptide Natural Peptide->Kinase B Weak Inhibition Outcome Natural Partial Pathway Blockade Natural Peptide->Outcome Natural UAA Peptide UAA Peptide UAA Peptide->Kinase B Strong Inhibition Outcome UAA Effective Pathway Blockade UAA Peptide->Outcome UAA

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